3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methoxy]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-13(16)7-5-9-14(11)18-10-12-6-3-4-8-15(12)17-2/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCUUAGXZYBMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of the novel compound 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis is approached via a robust two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. Each step is explained with mechanistic insights and procedural details. The guide further outlines the necessary analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a clear, structured format to facilitate understanding and replication.
Introduction and Significance
Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The specific arrangement of substituents on the aniline ring dramatically influences the molecule's physicochemical properties and biological activity.[2][3] The target compound, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, presents a unique scaffold incorporating a methoxy-substituted benzyl ether linked to a methylated aniline core. This combination of functionalities suggests potential applications as an intermediate in the development of novel therapeutic agents, such as indoles, indazoles, and quinoline-based antiviral compounds.[4] The strategic placement of the methyl and benzyl ether groups can influence molecular conformation and interactions with biological targets. A thorough understanding of its synthesis and structural characteristics is paramount for its effective utilization in research and development.[1]
Retrosynthetic Analysis and Strategy
The synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is most logically approached through a two-step sequence. The core of this strategy involves the formation of an ether linkage and the subsequent conversion of a nitro group to an amine.
Figure 1: Retrosynthetic analysis of the target molecule.
This retrosynthetic breakdown identifies 2-methyl-3-nitrophenol and 2-methoxybenzyl chloride as the key starting materials.[5][6] The synthesis will proceed by first forming the ether bond via a Williamson ether synthesis, followed by the reduction of the nitro group to the desired aniline.[7][8]
Experimental Protocols
Materials and Instrumentation
| Reagent/Solvent | Grade | Supplier |
| 2-Methyl-3-nitrophenol | 98% | Commercially Available |
| 2-Methoxybenzyl chloride | 98% | Commercially Available |
| Sodium Hydride (60% dispersion in oil) | Reagent | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Palladium on Carbon (10%) | Catalyst | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Instrumentation:
-
NMR: 400 MHz Spectrometer
-
IR: FT-IR Spectrometer
-
MS: GC-MS or LC-MS system
Step 1: Synthesis of 1-((2-Methoxyphenyl)methoxy)-2-methyl-3-nitrobenzene
This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[7][9] The reaction proceeds via an S_N2 mechanism, where the alkoxide ion, generated by the deprotonation of the phenol, acts as a nucleophile.[10][11]
Figure 2: Workflow for the Williamson ether synthesis step.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-3-nitrophenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.[12][13]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2-methoxybenzyl chloride (1.05 eq.) in anhydrous THF dropwise.[6]
-
Stir the reaction mixture at room temperature overnight.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ether intermediate.
Safety Precautions: Sodium hydride is a water-reactive and flammable solid; handle it with extreme care in an inert atmosphere and away from moisture.[14][15] 2-Methoxybenzyl chloride is a corrosive lachrymator and should be handled in a fume hood with appropriate personal protective equipment.[6][16]
Step 2: Synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method for this transformation, yielding water as the only byproduct.[17][18]
Figure 3: Workflow for the nitro group reduction step.
Protocol:
-
Dissolve the nitro-intermediate from Step 1 (1.0 eq.) in methanol.
-
Carefully add 10% palladium on carbon (5-10 mol %).
-
Stir the suspension under a hydrogen atmosphere (e.g., a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline.
-
The product can be further purified by recrystallization or column chromatography if necessary. Anilines can be prone to oxidation and discoloration, so purification should be performed promptly.[19][20]
Characterization of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
The structural integrity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.[1]
Predicted Spectroscopic Data
While experimental data for this specific molecule is not widely published, the expected spectroscopic features can be predicted based on its structure.[21]
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (benzyl and aniline rings): ~6.5-7.4 ppm- Benzylic methylene protons (-CH₂-): ~5.0 ppm (singlet)- Amine protons (-NH₂): Broad singlet, ~3.5-4.5 ppm- Methoxy protons (-OCH₃): ~3.8 ppm (singlet)- Methyl protons (-CH₃): ~2.1 ppm (singlet) |
| ¹³C NMR | - Aromatic carbons: ~110-160 ppm- Benzylic methylene carbon (-CH₂-): ~70 ppm- Methoxy carbon (-OCH₃): ~55 ppm- Methyl carbon (-CH₃): ~15-20 ppm |
| IR (Infrared) | - N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands for primary amine)- Aromatic C-H stretching: ~3000-3100 cm⁻¹- Aliphatic C-H stretching: ~2850-2960 cm⁻¹- C-O-C stretching (ether): ~1250 cm⁻¹ and ~1050 cm⁻¹ |
| MS (Mass Spec) | - Expected [M+H]⁺: m/z 244.1332 |
Conclusion
This guide has detailed a reliable and efficient two-step synthesis for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline from commercially available starting materials. The protocols provided, along with the mechanistic rationale and safety considerations, offer a comprehensive framework for its preparation in a laboratory setting. The outlined characterization methods are essential for verifying the structure and purity of the final product, which holds promise as a valuable intermediate for further chemical exploration and drug discovery.
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AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from AFIT Scholar. [Link]
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ACS Publications. (2023, June 1). Spectroscopic and Theoretical Studies on Conformational Stability of Benzyl Methyl Ether. The Journal of Physical Chemistry A. [Link]
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RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from RSC Publishing. [Link]
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Acta Chimica Sinica. (1962). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]
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Medires Publishing. (2023, February 6). Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3. Retrieved from Medires Publishing. [Link]
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Chemical properties and structure of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
A Note to the Researcher: Information regarding 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline in publicly accessible scientific literature and databases is exceptionally scarce. This guide has been constructed by leveraging available data for the compound itself, alongside information on closely related chemical structures and potential synthetic precursors. The content herein is intended to provide a foundational understanding and should be supplemented with internal experimental data for any practical application.
Introduction
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a substituted aniline derivative. Its structure, featuring a methoxy-substituted benzyl ether linked to a methylaniline core, suggests its potential as a versatile intermediate in medicinal chemistry and materials science. The arrangement of its functional groups—a primary amine, a methyl group, and a benzyl ether—offers multiple sites for chemical modification, making it an attractive building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, structural characteristics, and a hypothetical pathway for its synthesis, based on established chemical principles.
Chemical Identity and Structure
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline |
| CAS Number | 1282185-33-4[1] |
| Molecular Formula | C15H17NO2[1] |
| Molecular Weight | 243.3 g/mol [1] |
| SMILES | CC1=C(C=CC=C1OCC2=CC=CC=C2OC)N[2] |
| InChI | InChI=1S/C15H17NO2/c1-11-13(16)7-5-9-14(11)18-10-12-6-3-4-8-15(12)17-2/h3-9H,10,16H2,1-2H3[2] |
Molecular Structure
The structure of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is characterized by a central 2-methylaniline ring. An O-benzyl ether linkage is present at the 3-position of the aniline ring, with the benzyl group further substituted with a methoxy group at its 2-position.
Caption: 2D structure of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Physicochemical Properties (Predicted)
Due to a lack of experimental data, the following physicochemical properties are based on computational predictions.
| Property | Predicted Value | Source |
| XlogP | 3.0 | PubChem[2] |
| Monoisotopic Mass | 243.12593 Da | PubChem[2] |
Synthesis and Manufacturing
A validated synthesis protocol for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on the synthesis of its likely precursor, 3-Methoxy-2-methylaniline. This precursor is a known aniline derivative used in the preparation of indoles, indazoles, and quinoline-based antiviral agents.[3]
Hypothetical Synthesis Pathway
The synthesis of the target molecule could potentially be achieved through a two-step process starting from commercially available materials:
-
Synthesis of the Precursor: 3-Methoxy-2-methylaniline can be synthesized from 2-methyl-3-nitrophenol. This involves a methylation reaction to form 2-methyl-1-(methoxy)-3-nitrobenzene, followed by the reduction of the nitro group to yield 3-Methoxy-2-methylaniline.[4]
-
Etherification: The resulting 3-Methoxy-2-methylaniline could then undergo an etherification reaction with 2-methoxybenzyl chloride under basic conditions to yield the final product, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Caption: Proposed synthesis pathway for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Experimental Protocol for Precursor Synthesis (3-Methoxy-2-methylaniline)
The following is a literature-derived protocol for the synthesis of the precursor, 3-Methoxy-2-methylaniline, via the reduction of 2-methyl-3-nitroanisole.[5]
Materials:
-
2-methyl-3-nitroanisole
-
5% Palladium on carbon (wet)
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
A solution of 30.7 g (184 mmol) of 2-methyl-3-nitroanisole in 300 mL of ethanol is prepared.
-
To this solution, 9.98 g of a suspension of 5% palladium-carbon (wet) in 100 mL of ethanol is added.[5]
-
The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 3 hours.[5]
-
Upon completion of the reaction, the mixture is filtered through diatomaceous earth to remove the catalyst.[5]
-
The filtrate is concentrated under vacuum to yield 3-methoxy-2-methylaniline as a light purple oil (quantitative yield).[5]
Potential Applications and Research Directions
While no specific applications for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline have been documented, its structural motifs are present in molecules with known biological activities.
-
Antioxidant Properties: The 2-methoxyphenol moiety is a known structural feature in compounds with antioxidant activity.[6] Further investigation could explore the radical scavenging capabilities of the target molecule.
-
Anticancer and Antiviral Activity: Aniline derivatives are integral to the synthesis of various therapeutic agents, including those with anticancer and antiviral properties.[3] The unique substitution pattern of this molecule could be exploited in the design of novel bioactive compounds.
-
Materials Science: Substituted anilines are also used in the development of polymers and other advanced materials. The reactivity of the primary amine and the potential for further functionalization make it a candidate for monomer synthesis.
Safety and Toxicology
No specific toxicological data for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is available. However, based on the known hazards of related aniline compounds, it should be handled with care. For the potential precursor, 3-Methoxy-2-methylaniline, the following hazards have been identified:
-
Acute Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: It is known to cause skin and serious eye irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline represents a chemical entity with potential for further exploration in various scientific domains, particularly in drug discovery and materials science. The lack of extensive public data underscores the opportunity for novel research into its synthesis, characterization, and application. The information provided in this guide serves as a starting point for researchers and scientists interested in this and structurally related molecules. All proposed synthetic routes and potential applications require experimental validation.
References
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3-[(2-Methoxyphenyl)methoxy]-2-methylaniline CAS number and molecular formula.
An In-Depth Technical Guide to 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, a specialty chemical intermediate. It outlines the compound's key identifiers, including its CAS number and molecular formula. A significant portion of this guide addresses the current landscape of publicly available data, noting the scarcity of detailed experimental protocols, spectroscopic data, and specific safety information. To bridge this gap and provide practical insights for the research community, a theoretical synthetic route is proposed based on established principles of organic chemistry. This document aims to be a foundational resource for researchers interested in this molecule, highlighting both what is known and where further investigation is required.
Compound Identification and Core Data
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a distinct chemical entity with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 1282185-33-4 | [1] |
| Molecular Formula | C₁₅H₁₇NO₂ | [1][2] |
| Molecular Weight | 243.3 g/mol | [1] |
| Common Use | For Research Use Only | [1] |
Structural Elucidation and Comparison
It is crucial to distinguish 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline from a similarly named and more extensively documented compound, 3-Methoxy-2-methylaniline (CAS: 19500-02-8). The key structural difference lies in the substituent at the 3-position of the aniline ring.
-
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline: Possesses a benzyloxy ether linkage, specifically a (2-methoxyphenyl)methoxy group. This larger substituent significantly influences the molecule's steric and electronic properties.
-
3-Methoxy-2-methylaniline: Features a simple methoxy group at the same position.
This structural divergence means that the chemical properties, reactivity, and biological activity of these two compounds are expected to be different. Researchers should exercise caution and ensure they are working with the correct compound, as data for 3-Methoxy-2-methylaniline is not transferable.
Proposed Retrosynthetic Analysis and Hypothetical Synthesis
While a specific, validated synthesis protocol for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is not available in the cited literature, a plausible synthetic route can be devised based on fundamental principles of organic synthesis. This serves as a conceptual framework for researchers aiming to prepare this molecule.
The proposed synthesis involves two key transformations:
-
Williamson Ether Synthesis: To form the ether linkage.
-
Reduction of a Nitro Group: To yield the final aniline.
Retrosynthetic Approach:
Caption: Retrosynthetic analysis for the proposed synthesis of the target compound.
Hypothetical Forward Synthesis Workflow:
This protocol is theoretical and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of 1-[(2-Methoxyphenyl)methoxy]-2-methyl-3-nitrobenzene via Williamson Ether Synthesis
-
Rationale: This reaction creates the key ether bond. A strong base is used to deprotonate the hydroxyl group of 2-methyl-3-nitrophenol, forming a nucleophilic phenoxide that can then attack the electrophilic carbon of 2-methoxybenzyl chloride.
-
Protocol:
-
To a solution of 2-methyl-3-nitrophenol in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.
-
Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.
-
Add 2-methoxybenzyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Reduction of the Nitro Group to an Amine
-
Rationale: The nitro group is a versatile precursor to the aniline functionality. Catalytic hydrogenation is a common and clean method for this transformation.
-
Protocol:
-
Dissolve the intermediate from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. Further purification may be performed if necessary.
-
Caption: Proposed forward synthesis workflow.
Potential Applications and Research Context
Given its structure as a substituted aniline, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline holds potential as an intermediate in the synthesis of more complex molecules. Aniline derivatives are foundational building blocks in various fields:
-
Pharmaceuticals: They are key pharmacophores in a wide range of therapeutic agents[3]. The specific substitution pattern of this molecule could be explored for the development of novel kinase inhibitors, receptor antagonists, or other biologically active compounds.
-
Agrochemicals: Many pesticides and herbicides are derived from aniline scaffolds.
-
Materials Science: Aniline derivatives are used in the synthesis of dyes, pigments, and polymers[3].
The presence of the 2-methoxybenzyl ether moiety could be of particular interest in drug design, as this group can influence solubility, metabolic stability, and binding interactions with biological targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is not publicly available. In the absence of specific data, this compound should be handled with the caution appropriate for a novel research chemical of the aniline class.
General Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers must perform a thorough risk assessment before handling this compound and consult institutional safety guidelines.
Conclusion
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a commercially available but poorly documented chemical intermediate. This guide has consolidated the known identifying information and, in the absence of published experimental data, has provided a scientifically grounded, hypothetical synthetic pathway to aid researchers. The structural features of this molecule suggest its potential utility as a building block in medicinal chemistry and materials science. Further research is necessary to fully characterize its properties, develop validated synthetic methods, and explore its potential applications.
References
-
PubChemLite. 3-[(2-methoxyphenyl)methoxy]-2-methylaniline. [Link]
-
PubChemLite. 3-[(2-methoxyphenyl)methoxy]-2-methylaniline - No literature or patent data available. [Link]
-
NextSDS. 3-(methoxymethyl)-2-methylaniline — Chemical Substance Information. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
An in-depth technical guide on the spectroscopic data (NMR, IR, MS) for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Introduction
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a substituted aniline derivative featuring a methoxybenzyl ether protecting group. As a functionalized aromatic amine, this molecule serves as a valuable intermediate in the synthesis of more complex molecular targets, particularly in the fields of medicinal chemistry and materials science. Its structure combines a nucleophilic amine, a sterically hindered aromatic ring, and a labile ether linkage, making precise structural confirmation essential for its use in subsequent synthetic steps.
This technical guide provides a comprehensive overview of the analytical techniques required to unambiguously confirm the identity and purity of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals who rely on rigorous analytical data to drive their scientific endeavors. The data presented herein is a representative, chemically plausible dataset intended to serve as a benchmark for researchers synthesizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and vortex briefly to ensure homogeneity.
Data Acquisition Workflow:
Caption: Workflow for acquiring an FTIR-ATR spectrum.
IR Spectroscopy Data
Table 3: Key IR Absorption Bands for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3450, 3360 | Medium, Sharp | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |
| 3060 | Medium | C-H Aromatic Stretch | Ar-H |
| 2935, 2850 | Medium | C-H Aliphatic Stretch | -CH₃, -CH₂ |
| 1610, 1500 | Strong | C=C Aromatic Ring Stretch | Benzene Rings |
| 1245 | Strong | C-O Asymmetric Stretch | Aryl-Alkyl Ether |
| 1025 | Strong | C-O Symmetric Stretch | Aryl-Alkyl Ether |
| 750 | Strong | C-H Out-of-Plane Bend | Ortho & 1,2,3-Trisubstituted Rings |
Interpretation:
-
N-H Vibrations: The presence of two distinct, sharp bands at 3450 and 3360 cm⁻¹ is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes, respectively.
-
C-H Vibrations: The band at 3060 cm⁻¹ confirms the presence of aromatic C-H bonds, while the bands at 2935 and 2850 cm⁻¹ confirm the aliphatic C-H bonds of the methyl, methylene, and methoxy groups.
-
C=C Aromatic Stretch: The strong absorptions at 1610 and 1500 cm⁻¹ are characteristic of carbon-carbon double bond stretching within the aromatic rings.
-
C-O Ether Stretch: The very strong band at 1245 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of an aryl-alkyl ether, a key functional group in the molecule. The symmetric stretch appears around 1025 cm⁻¹.
-
Substitution Pattern: The strong band at 750 cm⁻¹ corresponds to the out-of-plane C-H bending, which is indicative of the ortho-disubstituted and 1,2,3-trisubstituted patterns on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern can offer further structural clues.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, as the amine group is readily protonated.
-
Obtain a full scan spectrum over a mass range of m/z 50-500.
Data Acquisition Workflow:
Caption: Workflow for ESI-MS sample preparation and data acquisition.
Mass Spectrometry Data
Table 4: HRMS Data for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
| m/z (Calculated) | m/z (Observed) | Ion Formula | Assignment |
| 244.1332 | 244.1335 | [C₁₅H₁₈NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 121.0651 | 121.0650 | [C₈H₉O]⁺ | 2-Methoxybenzyl/tropylium ion |
| 122.0913 | 122.0911 | [C₈H₁₂N]⁺ | 2-methyl-3-aminophenol fragment |
Interpretation:
-
Molecular Ion: The observed protonated molecular ion [M+H]⁺ at m/z 244.1335 is in excellent agreement with the calculated exact mass for the formula C₁₅H₁₈NO₂⁺ (244.1332). This high-resolution data confirms the elemental composition of the molecule with high confidence.
-
Fragmentation Pattern: The most prominent fragment observed is typically at m/z 121.0650. This corresponds to the stable 2-methoxybenzyl cation, formed by the cleavage of the benzylic C-O bond. This is a characteristic fragmentation pathway for benzyl ethers and strongly supports the proposed structure. The other major fragment at m/z 122.0911 would result from the other half of the molecule after cleavage and subsequent rearrangement.
Integrated Structural Analysis
The true power of spectroscopic analysis lies in the congruent narrative told by the combination of techniques.
-
MS confirms the Formula: HRMS establishes the molecular formula as C₁₅H₁₇NO₂, providing the foundational piece of the puzzle.
-
IR identifies the Functional Groups: IR spectroscopy confirms the presence of all key functional groups: a primary amine (-NH₂), an aryl-alkyl ether (C-O-C), aromatic rings (C=C), and aliphatic chains (C-H).
-
NMR elucidates the Connectivity: NMR spectroscopy provides the final, detailed blueprint.
-
¹H and ¹³C NMR confirm the presence of two distinct, substituted aromatic rings.
-
The specific chemical shifts and coupling patterns in the ¹H NMR allow for the precise assignment of the substitution patterns on both rings.
-
The presence and integration of the benzylic -CH₂-, methoxy -OCH₃, amine -NH₂, and methyl -CH₃ signals in the ¹H NMR spectrum perfectly match the proposed structure.
-
The ¹³C NMR spectrum confirms the count of unique carbon atoms, corroborating the overall molecular framework.
-
Together, these three analytical techniques provide a self-validating and unambiguous confirmation of the structure of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. [Link]
Unveiling the Bio-Potential of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline: A Technical Guide for Preclinical Investigation
This guide provides a comprehensive framework for the initial exploration of the biological activities of the novel chemical entity, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. In the absence of established biological data for this specific molecule, we will delineate a systematic, multi-pronged approach encompassing in silico prediction and subsequent in vitro validation. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of identifying and characterizing new therapeutic leads.
Introduction and Rationale
The compound 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, with the molecular formula C15H17NO2, represents a unique chemical scaffold.[1][2] While direct biological activity data is not yet available in the public domain, its structural components, particularly the 3-methoxy-2-methylaniline core, are found in molecules investigated for neurochemical and antiviral applications.[3][4][5] This structural similarity provides a logical starting point for a hypothesis-driven investigation into its potential therapeutic relevance.
This guide will detail a workflow designed to efficiently probe the bioactivity of this compound, beginning with computational methods to predict potential targets and liabilities, followed by a tiered in vitro screening cascade to empirically test these predictions. The overarching goal is to generate a foundational dataset that can guide further, more focused preclinical development.
In Silico Bioactivity and ADMET Profiling
Before embarking on resource-intensive wet-lab experiments, a robust in silico assessment can provide invaluable insights into the potential biological activities and drug-like properties of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.[6] This initial computational screening helps to prioritize experimental efforts and anticipate potential challenges.
Physicochemical Properties and Drug-Likeness
A critical first step is to calculate the key physicochemical properties of the molecule to assess its "drug-likeness" based on established principles like Lipinski's Rule of Five.
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | 243.30 g/mol | Yes (<500) |
| LogP (octanol/water partition coefficient) | 3.0 | Yes (<5) |
| Hydrogen Bond Donors | 1 (the -NH2 group) | Yes (<5) |
| Hydrogen Bond Acceptors | 3 (two ether oxygens, one nitrogen) | Yes (<10) |
These predicted values suggest that 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline possesses favorable physicochemical properties for oral bioavailability.
Predicting Biological Targets
Modern computational tools can predict potential biological targets by comparing the compound's structure to large databases of known bioactive molecules.[7][8] This "target fishing" approach can generate initial hypotheses about the compound's mechanism of action.
Workflow for In Silico Target Prediction:
Caption: In Silico Target Prediction Workflow.
Given the structural relationship to intermediates for neuroactive and antiviral compounds, potential predicted targets might include G-protein coupled receptors (GPCRs), ion channels, or viral enzymes.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Early assessment of a compound's potential ADMET properties is crucial for identifying liabilities that could derail a drug development program.[6]
| ADMET Property | Prediction | Implication |
| Absorption | High | Likely well-absorbed from the GI tract. |
| Distribution | Likely to cross the blood-brain barrier | Potential for CNS activity (desirable or undesirable). |
| Metabolism | Potential for oxidation at the methoxy and methyl groups | May undergo significant first-pass metabolism. |
| Excretion | Primarily renal | Clearance will be dependent on kidney function. |
| Toxicity | Low predicted acute toxicity | A good initial safety profile is suggested. |
In Vitro Biological Activity Screening
The predictions from the in silico analysis must be validated through a carefully designed series of in vitro assays.[9][10] The following protocols provide a starting point for this investigation.
General Cytotoxicity Assessment
Before evaluating specific biological activities, it is essential to determine the compound's general cytotoxicity to establish a therapeutic window.[11][12] The MTT assay is a widely used colorimetric method for this purpose.[13]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if anti-cancer activity is being investigated) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the cell plate with the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent like DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be calculated.
Antimicrobial Activity Screening
Given the broad utility of novel small molecules, a general screen for antimicrobial activity is a prudent initial step.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [9]
-
Bacterial Inoculum Preparation: Prepare a suspension of the test bacteria (e.g., E. coli and S. aureus to represent Gram-negative and Gram-positive bacteria, respectively) in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline in the broth medium.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Target-Based and Phenotypic Screening
Based on the in silico predictions, more focused assays can be employed. For example, if neuroactivity is predicted, assays for receptor binding or neurotransmitter uptake could be utilized. If antiviral activity is suggested, cell-based viral replication assays would be appropriate.
Workflow for In Vitro Screening Cascade:
Caption: Tiered In Vitro Screening Workflow.
Summary and Future Directions
This technical guide outlines a logical and efficient pathway for the initial biological evaluation of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. The proposed workflow, integrating in silico prediction with a tiered in vitro screening approach, allows for a comprehensive preliminary assessment of this novel compound's therapeutic potential.
The initial steps should focus on confirming the predicted drug-like properties and establishing a baseline for cytotoxicity. Subsequent, more specialized assays should be guided by the results of in silico target prediction and the outcomes of the initial broad-spectrum screens. Any confirmed "hits" from these assays will warrant further investigation into their mechanism of action and preclinical development.
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- Santa Cruz Biotechnology. (n.d.). 3-Methoxy-2-methylaniline.
- Li, H., et al. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. PMC.
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In silico studies and molecular modeling of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
By integrating these computational techniques into the early stages of drug discovery, we can make more informed decisions, reduce reliance on costly and time-consuming experimental screening, and ultimately enhance the efficiency of developing new medicines. [1]
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Literature review on the synthesis of aniline derivatives.
An In-Depth Technical Guide to the Synthesis of Aniline Derivatives
Abstract
Aniline and its derivatives are foundational scaffolds in modern chemistry, serving as indispensable building blocks for a vast spectrum of applications, from pharmaceuticals and agrochemicals to advanced polymers and dyes.[1][2][3] The strategic introduction of the amino group onto an aromatic ring is a critical transformation, and the methodologies to achieve this have evolved significantly over the past century. This guide provides a comprehensive overview of the core synthetic strategies for preparing aniline derivatives, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of reactions to explore the mechanistic underpinnings, the rationale behind procedural choices, and a comparative analysis of classical and contemporary methods. Detailed, field-proven protocols are provided for key transformations, supported by quantitative data and visual workflows to ensure both conceptual understanding and practical applicability.
The Strategic Landscape of Aniline Synthesis
The selection of a synthetic route to a target aniline derivative is a decision governed by multiple factors: the required substitution pattern, functional group tolerance, scalability, cost, and sustainability.[4] Broadly, the approaches can be categorized into two major paradigms: the classical functional group interconversion methods, which remain workhorses of the industry, and the modern, metal-catalyzed cross-coupling and C-H functionalization reactions that offer unparalleled precision and scope.
This guide is structured to navigate this landscape, beginning with the foundational methods and progressing to the cutting-edge of synthetic innovation.
Foundational Strategies: The Classical Approach
Reduction of Nitroarenes: The Workhorse of Industry and Academia
The most established and widely practiced method for synthesizing primary anilines is the reduction of the corresponding nitroarenes.[5][6] This two-step sequence—electrophilic nitration of an arene followed by reduction—is a robust and often high-yielding pathway.[7][8] The industrial production of aniline itself relies on the catalytic hydrogenation of nitrobenzene.[9][10][11]
Causality and Mechanistic Insight: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, primarily the nitrosoarene and the hydroxylamine.[6][12] The choice of reducing agent determines the reaction conditions and, crucially, the chemoselectivity—the ability to reduce the nitro group in the presence of other sensitive functional groups.[13]
The optimal reducing system is highly dependent on the substrate's functional groups and the desired scale of the reaction. While catalytic hydrogenation is clean and efficient, it is incompatible with reducible groups like alkenes or benzylic halides.[14] Metal/acid reductions offer a powerful alternative with different selectivity profiles.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yield (%) |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney-Ni | Methanol or Ethanol, RT - 120°C | High yield, clean (water is the only byproduct), catalytic.[4][12] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; not chemoselective for some groups (e.g., alkenes, alkynes, halides).[12][14] | >98[4] |
| Béchamp Reduction | Fe, HCl or Acetic Acid | Refluxing acid | Inexpensive, high functional group tolerance.[12][14] | Requires stoichiometric amounts of metal, leading to significant waste; strongly acidic conditions.[12] | ~75-90 |
| Tin/Acid Reduction | Sn or SnCl₂, HCl | Ethanol, Reflux | Effective and historically significant. | Generates tin-based waste which is toxic and difficult to remove.[6] | ~80-95 |
| Metal-Free Reduction | Tetrahydroxydiboron | 4,4′-bipyridine (catalyst), Room Temp | Extremely fast (minutes), metal-free, tolerates sensitive functional groups.[13] | Reagent cost can be a factor. | ~90-99[13] |
Experimental Protocol: Catalytic Hydrogenation of p-Chloronitrobenzene [4]
This protocol details a standard, high-yielding reduction suitable for many laboratory applications.
-
Reaction Setup: To a solution of p-chloronitrobenzene (1.0 eq) in ethanol (0.2 M), carefully add Palladium on carbon (10 wt%, 1-5 mol%).
-
Hydrogenation: The reaction flask is sealed and placed under a hydrogen atmosphere (typically via a balloon or a Parr hydrogenation apparatus).
-
Reaction Monitoring: The mixture is stirred vigorously at room temperature. The reaction's progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the solid palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry and should be handled appropriately.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude p-chloroaniline, which can be further purified by recrystallization or column chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr)
While less common for primary aniline synthesis, nucleophilic aromatic substitution (SNAr) is a powerful method for producing highly functionalized aniline derivatives, especially when the aromatic ring is activated by potent electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to a leaving group (typically a halide).[7][15]
Causality and Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[16] The nucleophile (e.g., an amine or ammonia source) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[16] The negative charge is delocalized onto the electron-withdrawing group, stabilizing the intermediate. Subsequent expulsion of the leaving group re-aromatizes the ring to yield the final product.
The Modern Era: Metal-Catalyzed C-N Cross-Coupling
The development of metal-catalyzed cross-coupling reactions revolutionized aniline synthesis, providing mild, general, and highly versatile methods for forming C-N bonds.[17][18] These reactions have largely superseded older methods for complex molecule synthesis due to their exceptional functional group tolerance and broad substrate scope.[18][19]
Buchwald-Hartwig Amination: The Palladium-Catalyzed Powerhouse
First reported in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine.[19][20] It has become a cornerstone of medicinal and process chemistry for the synthesis of arylamines.[21][22][23]
Causality and Mechanistic Insight: The efficacy of the Buchwald-Hartwig reaction hinges on a catalytic cycle that masterfully orchestrates the formation of the C-N bond.[19] The choice of a bulky, electron-rich phosphine ligand is critical to promote the key steps of the cycle and prevent side reactions.[20]
This protocol describes a general procedure for the coupling of an aryl bromide with a primary aniline.
-
Inert Atmosphere Setup: An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol% Pd), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Reagent Addition: The aryl halide (e.g., 4-bromoanisole, 1.0 eq) and the amine (e.g., aniline, 1.2 eq) are added, followed by an anhydrous solvent (e.g., toluene, 0.2 M).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until TLC or GC/MS analysis indicates complete consumption of the starting material (typically 2-24 hours).
-
Workup: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography.
Ullmann Condensation: The Copper-Catalyzed Alternative
The Ullmann condensation is the classical copper-catalyzed method for C-N bond formation.[24][25] Historically, it required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper.[25] Modern protocols, however, employ catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand (such as L-proline or phenanthroline) under significantly milder conditions.[17][24]
Causality and Field Insights: While often requiring higher temperatures than its palladium-catalyzed counterpart, the Ullmann reaction can be advantageous for specific substrates and is generally less expensive. The ligand is crucial for solubilizing the copper catalyst and facilitating the coupling at lower temperatures.[24][26]
Experimental Protocol: Ullmann Condensation of 4-Iodotoluene [17]
-
Reaction Setup: A sealable reaction tube is charged with copper(I) iodide (CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reagent Addition: The aryl halide (e.g., 4-iodotoluene, 1.0 eq), the amine (e.g., aniline, 2.0 eq), and a polar aprotic solvent (e.g., DMSO or DMF) are added.
-
Reaction: The tube is sealed, and the mixture is stirred vigorously at high temperature (typically 100-160 °C) for 12-24 hours.
-
Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
Purification: The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.
Comparative Overview of Modern C-N Coupling Methods
| Method | Catalyst/Reagent | Typical Ligand | Typical Base | Temp (°C) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig | Pd(0) or Pd(II) precatalysts | Bulky Phosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | 80 - 110 | Broad substrate scope, high functional group tolerance, mild conditions, well-understood mechanism.[18][19] | Catalyst cost and potential for palladium contamination in the final product.[27] |
| Ullmann Condensation | Cu(I) salts (e.g., CuI) | L-proline, Diamines, Phenanthrolines | K₂CO₃, Cs₂CO₃ | 100 - 160 | Inexpensive catalyst, effective for electron-deficient aryl halides.[17][24] | Often requires higher temperatures, longer reaction times, and can have a more limited substrate scope than Buchwald-Hartwig.[4][25] |
| Chan-Lam Coupling | Cu(II) salts (e.g., Cu(OAc)₂) | Pyridine, N-based ligands | None (or mild base) | RT - 80 | Uses arylboronic acids instead of halides, often proceeds at room temperature and open to air.[8][17] | Substrate scope can be limited; boronic acids can be unstable. |
The Frontier: Direct C-H Amination
The most atom-economical approach to aniline synthesis is the direct functionalization of a C-H bond on an aromatic ring, completely bypassing the need for pre-functionalization (e.g., nitration or halogenation).[2][8] This field has seen rapid growth, with new methods emerging that use inexpensive and benign catalysts.
Causality and Strategic Advantage: C-H amination streamlines synthesis by reducing step counts.[8] The primary challenge lies in controlling regioselectivity—differentiating between the numerous C-H bonds on an aromatic ring.[1][2] Recent breakthroughs have utilized simple iron salts (e.g., FeSO₄) to catalyze the direct amination of arenes with hydroxylamine-derived reagents under mild conditions.[8][28] This approach is particularly promising for late-stage functionalization of complex molecules.[8]
While specific reagents are highly specialized, the general protocol highlights the operational simplicity of this emerging technology.
-
Reaction Setup: In a flask open to the air, the arene (1.0 eq) is dissolved in a suitable solvent system (e.g., MeCN/H₂O).
-
Reagent Addition: An inexpensive iron catalyst (e.g., FeSO₄, 5 mol%) and a specialized aminating reagent are added.[8]
-
Reaction: The mixture is stirred at room temperature for a specified period (e.g., 16 hours).
-
Workup & Purification: The reaction is worked up using standard aqueous extraction procedures, followed by purification via column chromatography to isolate the primary aniline product.
Conclusion and Future Outlook
The synthesis of aniline derivatives has a rich history and a vibrant future. Classical methods, particularly the reduction of nitroarenes, remain indispensable for large-scale industrial production due to their robustness and low cost.[9] However, for the precision and complexity required in drug discovery and materials science, modern metal-catalyzed cross-coupling reactions, led by the Buchwald-Hartwig amination, are the undisputed tools of choice, offering unparalleled scope and reliability.[19][21]
Looking forward, the field is clearly moving towards greater efficiency and sustainability. The continued development of direct C-H amination strategies using earth-abundant metal catalysts like iron promises to further streamline synthetic routes, reduce waste, and provide powerful new tools for the late-stage modification of complex molecules.[8][28] As our understanding of catalytic mechanisms deepens, we can expect the development of even more powerful, selective, and environmentally benign methods for the synthesis of this vital class of compounds.
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Physicochemical Profiling and Analytical Workflows of Methoxy-Substituted Anilines
Executive Summary
Methoxy-substituted anilines, collectively known as anisidines, are highly versatile aromatic amines serving as fundamental building blocks in the synthesis of azo dyes, pharmaceuticals, and advanced polymeric materials[1]. The position of the methoxy (-OCH₃) group on the aniline ring fundamentally alters the molecule's electron distribution, dictating its basicity, solubility, and reactivity. This technical guide provides an in-depth analysis of the physicochemical properties of ortho-, meta-, and para-anisidine, bridging theoretical molecular architecture with field-proven experimental workflows for precise analytical characterization.
Molecular Architecture and Electronic Effects
The basicity of aniline derivatives is governed by the electron density available on the nitrogen atom of the amino (-NH₂) group. The introduction of a methoxy substituent creates a competitive interplay between two distinct electronic phenomena: the electron-withdrawing Inductive Effect (-I) driven by the electronegative oxygen atom, and the electron-donating Resonance Effect (+R) facilitated by the delocalization of oxygen's lone electron pairs into the aromatic π -system[2].
-
ortho-Anisidine (pKa 4.53): The proximity of the methoxy group to the amine exerts a strong -I effect. Furthermore, steric hindrance slightly disrupts the coplanarity required for optimal +R donation. The net result is a basicity slightly lower than that of unsubstituted aniline (pKa ~4.6)[3][4].
-
meta-Anisidine (pKa 4.24): When positioned meta to the amino group, the resonance effect (+R) cannot delocalize electrons onto the carbon bearing the amine. Consequently, only the electron-withdrawing inductive effect (-I) operates. This severely depletes electron density on the nitrogen, making meta-anisidine the least basic isomer[5][6].
-
para-Anisidine (pKa 5.34): In the para position, the methoxy group is optimally aligned for resonance. The strong +R effect completely overrides the distance-weakened -I effect, pumping significant electron density into the ring and directly onto the amino group. This makes para-anisidine significantly more basic than both its isomers and unsubstituted aniline[1][7].
Electronic effects of the methoxy substituent dictating the net basicity (pKa) of anisidine isomers.
Physicochemical Profiling
The structural variations among the isomers manifest as distinct macroscopic physical properties. para-Anisidine's high symmetry allows for tighter crystal lattice packing, resulting in a solid state at room temperature, whereas the ortho and meta isomers are liquids[1][4][5].
| Property | ortho-Anisidine | meta-Anisidine | para-Anisidine |
| Molecular Formula | C₇H₉NO | C₇H₉NO | C₇H₉NO |
| Molecular Weight | 123.15 g/mol | 123.15 g/mol | 123.15 g/mol |
| Physical State (at 25°C) | Yellow Liquid | Pale Yellow Liquid | Reddish-Brown Solid |
| Melting Point | 6.2 °C | < 0 °C | 56 - 59 °C |
| Boiling Point | 224 °C | 251 °C | 243 °C |
| Density | 1.092 g/cm³ | 1.096 g/cm³ | 1.071 g/cm³ |
| pKa (Conjugate Acid) | 4.53 | 4.24 | 5.34 |
| LogP (Octanol/Water) | ~1.20 | 0.93 | ~0.90 |
Experimental Workflows & Protocols
Protocol 1: Precise pKa Determination via Potentiometric Titration
Potentiometry remains the gold standard for determining the dissociation constants of aromatic amines. The following protocol is a self-validating system designed to eliminate environmental artifacts[8][9][10].
Causality of Design: To accurately determine the pKa, the thermodynamic activity of the analyte must be controlled. By using a 0.15 M KCl background electrolyte, the ionic strength of the solution is locked. This ensures that activity coefficients remain constant throughout the titration, allowing molar concentration to serve as a mathematically sound proxy for thermodynamic activity[8][11][12].
Step-by-Step Methodology:
-
Calibration: Calibrate a high-precision pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25.0 ± 0.5 °C[8][12].
-
Sample Preparation: Dissolve the specific anisidine isomer in 0.15 M KCl solution to achieve a final analyte concentration of 10−3 to 10−4 M[8][11].
-
Deoxygenation: Submerge the reaction vessel in a temperature-controlled water bath and purge the solution with inert Nitrogen ( N2 ) or Argon gas for 10 minutes. Rationale: This displaces dissolved CO2 , preventing the formation of carbonic acid which would artificially lower the baseline pH[8][11][12].
-
Titration: Under continuous magnetic stirring, titrate the solution with standardized 0.1 M HCl (to fully protonate the amine), followed by back-titration with 0.1 M NaOH[8][11].
-
Data Acquisition & Analysis: Continuously monitor the pH. Plot the pH against the volume of titrant added to generate a sigmoid curve. Calculate the first derivative of the curve to pinpoint the exact inflection point (half-equivalence point), where pH=pKa [9][10][11].
Workflow for potentiometric pKa determination emphasizing environmental controls.
Protocol 2: Oxidation State Profiling (p-Anisidine Value Test)
Because of its high nucleophilicity, para-anisidine condenses rapidly with aldehydes to form highly conjugated Schiff bases. This mechanism is leveraged in the AOCS Official Method Cd 18-90 to quantify secondary oxidation products (2-alkenals and 2,4-dienals) in edible oils[1][13][14].
Causality of Design: The protocol is self-validating through its use of a baseline subtraction step. Dark or pigmented oils inherently absorb light; by measuring the oil's absorbance before adding the reagent, the system isolates the specific absorbance increase caused exclusively by the Schiff base chromophore[15][16].
Step-by-Step Methodology:
-
Sample Dissolution: Weigh exactly 0.5 to 4.0 g ( m ) of a dry, filtered oil sample into a 25 mL volumetric flask. Dilute to the mark with optically clear isooctane (2,2,4-trimethylpentane)[15][16].
-
Baseline Measurement ( Ab ): Transfer the solution to a 1.00 cm glass cuvette. Measure the absorbance at 350 nm against a pure isooctane blank[13][15].
-
Reagent Reaction: Pipette exactly 5.0 mL of the fat solution into a test tube. Add exactly 1.0 mL of a 0.25% (w/v) p-anisidine solution in glacial acetic acid. Rationale: The glacial acetic acid provides the necessary acidic protons to catalyze the dehydration step of Schiff base formation[15][16].
-
Incubation: Seal the tube and incubate in the dark for exactly 10 minutes at room temperature[15][16].
-
Final Measurement ( As ): Measure the absorbance of the reacted mixture at 350 nm[15].
-
Calculation: Compute the p-Anisidine Value (AnV) using the formula:
AnV=25×m1.2×As−AbNote: The 1.2 multiplier mathematically corrects for the dilution of the 5 mL sample by the 1 mL reagent volume[13][15][16].
Safety, Handling, and Genotoxicity
Anisidines are highly toxic and pose severe occupational hazards. They are readily absorbed through the skin, respiratory tract, and gastrointestinal system[4][7].
-
ortho-Anisidine is classified by the International Agency for Research on Cancer (IARC) as a Group 2B possible human carcinogen[3][4].
-
para-Anisidine has strict occupational exposure limits (OSHA PEL: TWA 0.5 mg/m³) due to its genotoxicity and ability to induce methemoglobinemia[1][7]. All laboratory protocols involving these compounds must be executed within a certified fume hood, utilizing appropriate PPE including chemical-resistant nitrile or butyl rubber gloves and respiratory protection[7].
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P-Anisidine | C7H9NO | CID 7732 - PubChem. National Institutes of Health (NIH). Available at: [Link]
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p-Methoxyaniline - ChemBK. ChemBK. Available at: [Link]
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2-Methoxyaniline | C7H9NO | CID 7000 - PubChem. National Institutes of Health (NIH). Available at: [Link]
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p-Anisidine - Wikipedia. Wikipedia. Available at: [Link]
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Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]
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m-Anisidine - Wikipedia. Wikipedia. Available at:[Link]
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3-Methoxyaniline | C7H9NO | CID 10824 - PubChem. National Institutes of Health (NIH). Available at: [Link]
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p-Anisidine Value - AOCS Methods Home. American Oil Chemists' Society (AOCS). Available at: [Link]
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p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Crystal Filtration. Available at: [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at:[Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values. DergiPark. Available at:[Link]
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Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH) / PMC. Available at: [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
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Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs. European Journal of Chemistry. Available at: [Link]
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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The aniline scaffold represents a cornerstone of modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents.[1][2] Its synthetic tractability and inherent ability to engage with biological targets have cemented its importance in drug discovery.[3][4] However, the quest for novel therapeutics with improved efficacy, selectivity, and metabolic stability necessitates a continuous evolution in both the discovery and synthesis of new aniline derivatives. This guide provides an in-depth exploration of the contemporary strategies employed to identify and construct these vital compounds. We will traverse the landscape from computational design and high-throughput screening to the nuances of classical and modern synthetic methodologies, offering field-proven insights into experimental choices and protocol execution.
The Modern Paradigm of Aniline Discovery
The identification of novel, biologically active aniline compounds has transitioned from serendipitous discovery to a more rational, design-driven process. This shift is largely propelled by the integration of computational tools and high-throughput experimental methods.
In Silico Design and Virtual Screening
Computational chemistry has become an indispensable tool for the rational design of new aniline derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow researchers to predict the biological activity of virtual compounds and prioritize synthetic efforts.[5]
-
QSAR: By analyzing the chemical structures and biological activities of a set of known aniline compounds, QSAR models can be developed to predict the activity of novel, untested derivatives.[5]
-
Molecular Docking: This technique simulates the binding of a small molecule (the aniline derivative) to the active site of a biological target, such as an enzyme or receptor. This allows for the prediction of binding affinity and the identification of key interactions that can be optimized to improve potency.[5][6]
The strategic application of these computational methods enables the design of focused libraries of aniline derivatives with a higher probability of biological activity, thereby streamlining the discovery process.
High-Throughput Screening (HTS)
High-Throughput Screening (HTS) facilitates the rapid, automated testing of large libraries of chemical compounds against a specific biological target.[7][8] This method is instrumental in identifying initial "hits" – compounds that exhibit the desired biological effect.[9] The process typically involves:
-
Assay Development: A robust and miniaturized assay is developed to measure the activity of compounds on the target of interest.
-
Library Screening: Large, diverse compound libraries, which can include a multitude of aniline derivatives, are screened in a highly automated fashion.[10]
-
Hit Identification and Confirmation: Compounds that show activity in the primary screen are then subjected to further testing to confirm their activity and eliminate false positives.
The workflow for HTS in the context of aniline compound discovery can be visualized as follows:
Caption: A generalized workflow for High-Throughput Screening in drug discovery.
Bioisosteric Replacement: Mitigating Liabilities
While the aniline moiety is a valuable pharmacophore, it can be associated with metabolic instability and potential toxicity.[3][11][12] A key strategy to address these challenges is bioisosteric replacement, where the aniline group is substituted with a different functional group that retains the desired biological activity while improving the compound's overall properties.[13][14] Saturated carbocycles, for example, have been explored as bioisosteres for the aniline ring to enhance metabolic stability and reduce the formation of reactive metabolites.[14][15]
Synthetic Routes to Novel Aniline Scaffolds
The synthesis of aniline derivatives is a mature field, yet one that continues to evolve with the development of more efficient, selective, and environmentally benign methodologies. The choice of synthetic route is a critical decision, balancing factors such as substrate scope, functional group tolerance, and scalability.[16]
Foundational Methodologies: The Classical Toolkit
The reduction of nitroaromatics remains a cornerstone for the synthesis of anilines, particularly on an industrial scale.[17][18] This transformation can be achieved using a variety of reagents and conditions:
-
Catalytic Hydrogenation: This is a widely used method employing catalysts such as Raney nickel or palladium on carbon (Pd/C) with hydrogen gas.[17][19] It is often high-yielding and produces clean reactions.[16]
-
Metal-Acid Reductions: The use of metals like iron, tin, or zinc in an acidic medium is a classic and cost-effective method.[17][20]
-
Modern, Greener Alternatives: Recent advancements have focused on developing more sustainable methods. These include ultrasound-assisted reductions using gallium, which proceed rapidly under aerobic conditions, and electrocatalytic reductions that offer high selectivity at room temperature without the need for hydrogen gas.[20][21][22]
Table 1: Comparison of Nitroarene Reduction Methods
| Method | Typical Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni | High yields, clean reactions | Requires specialized equipment for handling H₂ gas |
| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl | Cost-effective, robust | Often requires stoichiometric amounts of metal, harsh acidic conditions |
| Ultrasound-Assisted | Gallium, acid | Rapid reaction times, aerobic conditions | Gallium is a less common reagent |
| Electrocatalytic | Polyoxometalate mediator | Mild conditions, high selectivity, avoids H₂ | Requires electrochemical setup |
Direct functionalization of the aniline ring via electrophilic aromatic substitution is a powerful tool for introducing substituents. However, the high reactivity of the amino group presents challenges.[23][24]
-
High Reactivity and Polysubstitution: The -NH₂ group is a strong activating, ortho, para-directing group, which can lead to multiple substitutions.[25][26] For instance, the bromination of aniline readily yields 2,4,6-tribromoaniline even without a catalyst.[23]
-
The Necessity of Protecting Groups: To control the reactivity and prevent undesirable side reactions (such as oxidation during nitration or reaction with Lewis acids in Friedel-Crafts reactions), the amino group is often protected, typically as an acetanilide.[24][25] The amide group is less activating, allowing for controlled monosubstitution. The protecting group can be subsequently removed by hydrolysis.
Caption: The protection-substitution-deprotection strategy for EAS on aniline.
The Advent of Cross-Coupling: Modern C-N Bond Formation
The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of anilines, offering milder conditions and broader substrate scope compared to classical methods.
The palladium-catalyzed Buchwald-Hartwig amination is a preeminent method for the formation of carbon-nitrogen bonds.[27] This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.[28][29]
-
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the aniline product.[27]
-
Scope and Utility: The versatility of the Buchwald-Hartwig amination allows for the synthesis of a wide range of anilines, including those with complex substitution patterns, and has found extensive use in pharmaceutical synthesis.[27][30]
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[31][32] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols often employ catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[31][33] The Ullmann reaction serves as a valuable alternative to the Buchwald-Hartwig amination, particularly for certain substrates.[32][34]
Table 2: Comparison of Modern C-N Cross-Coupling Reactions
| Reaction | Metal Catalyst | Typical Substrates | Key Features |
| Buchwald-Hartwig | Palladium | Aryl halides/triflates, amines | Broad substrate scope, mild conditions, well-developed ligand systems[27][30] |
| Ullmann Condensation | Copper | Aryl halides, amines | Often more cost-effective than palladium, complementary to Buchwald-Hartwig[31][32] |
Emerging Frontiers in Aniline Synthesis
The field of organic synthesis is continually advancing, with new methods emerging that challenge traditional approaches to aniline construction.
-
Direct C-H Functionalization: This strategy involves the direct conversion of a C-H bond on an aromatic ring to a C-N bond, bypassing the need for pre-functionalized starting materials. While still an area of active research, direct C-H amination offers a more atom-economical and efficient route to anilines.[35][36]
-
Synthesis from Non-Aromatic Precursors: Innovative photochemical methods now allow for the synthesis of anilines from non-aromatic starting materials like cyclohexanones.[37][38] This approach circumvents the regioselectivity challenges often encountered in traditional electrophilic aromatic substitution.[18]
Experimental Protocols: A Practical Guide
The successful synthesis of novel aniline compounds relies on robust and well-defined experimental procedures. Below are detailed protocols for two key synthetic transformations.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl bromide with an aniline.
Materials:
-
Aryl bromide (1.0 eq)
-
Aniline (1.2 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Cyano-4,6-di-tert-butylphenyl)di-1-adamantylphosphine (2-4 mol%)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.[16]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.[16]
-
Add the aniline and anhydrous toluene via syringe.[16]
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.[16]
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[16]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[16]
-
Purify the crude product by flash column chromatography.[16]
Protocol 2: Reductive Amination of a Nitroarene using Catalytic Hydrogenation
This protocol outlines a standard procedure for the reduction of a nitroarene to the corresponding aniline using palladium on carbon.
Materials:
-
Nitroarene (1.0 eq)
-
Palladium on carbon (10% w/w, 5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas source (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the nitroarene in ethanol or methanol in a flask suitable for hydrogenation.[16]
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).[16]
-
Carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.[16]
-
Concentrate the filtrate under reduced pressure to yield the crude aniline.
-
If necessary, purify the product by recrystallization or column chromatography.[16]
Characterization of Novel Aniline Compounds
The unambiguous characterization of newly synthesized aniline derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile aniline derivatives.[39]
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the N-H bonds of the amino group.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion and Future Outlook
The discovery and synthesis of novel aniline compounds remain a vibrant and critical area of research, driven by the unending need for new and improved therapeutics. The continued integration of computational design with high-throughput screening will undoubtedly accelerate the identification of promising lead compounds. On the synthetic front, the development of more sustainable and efficient methodologies, such as direct C-H functionalization and photochemical approaches, will be paramount. As our understanding of disease biology deepens, so too will our ability to design and create the next generation of aniline-based medicines, tailored for enhanced potency, selectivity, and safety.
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Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]
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Ch22: EArS of aromatic amines. (n.d.). University of Calgary. Retrieved from [Link]
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Ultrasound-assisted rapid reduction of nitroaromatics to anilines using gallium metal. (2020, March 24). Taylor & Francis. Retrieved from [Link]
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Aniline. (n.d.). In Wikipedia. Retrieved from [Link]
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Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]
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Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved from [Link]
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Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing. Retrieved from [Link]
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Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
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Computational Studies of Novel Aniline Pyrimidine WDR5‐MLL1 Inhibitors: QSAR, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). ResearchGate. Retrieved from [Link]
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Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (n.d.). PMC. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides: Ligand Selection and Reaction Kinetics for Synthesis of Tri-p-Tolylamine. (n.d.). ACS Publications. Retrieved from [Link]
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Photocatalytic Multielectron Reduction of Nitroarenes to Anilines by Utilizing an Electron-Storable Polyoxometalate-Based Metal–Organic Framework. (2022, March 30). ACS Applied Materials & Interfaces. Retrieved from [Link]
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Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved from [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024, January 18). PMC. Retrieved from [Link]
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Efficient alternative for multistep synthesis of aniline-based drug precursors. (2019, April 18). HIMS. Retrieved from [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
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Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). (n.d.). ScienceDirect. Retrieved from [Link]
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Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study. (2017, July 07). ACS Omega. Retrieved from [Link]
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Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC. Retrieved from [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 25). PMC. Retrieved from [Link]
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Buchwald‐Hartwig amination of aryl halides with substituted anilines. (n.d.). ResearchGate. Retrieved from [Link]
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Laboratory and commercial preparations of aniline other than reduction of nitroarenes. (2020, August 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. Retrieved from [Link]
-
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2025, December 05). ResearchGate. Retrieved from [Link]
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The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. (2022, October 20). Frontiers. Retrieved from [Link]
-
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (n.d.). Bentham Science. Retrieved from [Link]
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Electrochemical 'game-changer' could make aniline production greener. (2022, August 05). Chemistry World. Retrieved from [Link]
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Aniline synthesis turns to photochemistry to access challenging targets. (2020, August 11). Chemistry World. Retrieved from [Link]
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Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21). ACS Publications. Retrieved from [Link]
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Chemists simplify aniline synthesis. (n.d.). C&EN Global Enterprise. Retrieved from [Link]
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Reactions for making widely used aniline compounds break norms of synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. (n.d.). MDPI. Retrieved from [Link]
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High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved from [Link]
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Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (n.d.). IntechOpen. Retrieved from [Link]
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High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. (2011, March 15). ResearchGate. Retrieved from [Link]
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Compound screening. (n.d.). Nuvisan. Retrieved from [Link]
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An In-depth Technical Guide to 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline: A Research Chemical Perspective
For Research Use Only. Not for human or veterinary use. [1]
This technical guide provides a comprehensive overview of the research chemical 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer a scientifically grounded perspective on its properties, potential synthesis, and prospective research applications. This guide is intended for researchers, scientists, and drug development professionals.
Core Molecular Profile
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is an organic compound featuring a substituted aniline core. The key structural motifs, a 2-methylaniline group and a 2-methoxyphenyl methoxy ether linkage, suggest its potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel bioactive molecules.
| Identifier | Value | Source |
| CAS Number | 1282185-33-4 | [1] |
| Molecular Formula | C15H17NO2 | [1] |
| Molecular Weight | 243.3 g/mol | [1] |
| Predicted XlogP | 3.0 | [2] |
Proposed Synthesis
While no specific synthesis for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is documented in the public domain, a plausible synthetic route can be devised based on standard organic chemistry transformations and the known synthesis of its precursors. The proposed synthesis involves a two-step process starting from the commercially available 3-methoxy-2-methylaniline.
Step 1: Synthesis of the Precursor, 3-Methoxy-2-methylaniline
The synthesis of 3-methoxy-2-methylaniline can be achieved from 2-methyl-3-nitrophenol. This process involves two key reactions: methylation of the phenolic hydroxyl group followed by the reduction of the nitro group.[3]
-
Methylation: 2-methyl-3-nitrophenol is treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a suitable solvent like dimethylformamide (DMF). This reaction converts the phenol to a methoxy ether.[3]
-
Nitro Reduction: The resulting 2-methyl-1-(methoxy)-3-nitrobenzene is then subjected to a reduction reaction to convert the nitro group to an amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
Step 2: Etherification to Yield 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
The final step would involve the etherification of the hydroxyl group of a suitable starting material with 2-methoxybenzyl chloride or a similar electrophile. However, based on the structure, it is more likely that the synthesis would proceed via the O-alkylation of 2-methyl-3-aminophenol with 2-methoxybenzyl chloride, followed by a subsequent reaction to introduce the methyl group on the aniline. A more direct, albeit hypothetical, approach from 3-methoxy-2-methylaniline would involve a reaction sequence to first introduce a hydroxyl group at the 3-position, which would then be etherified. A more plausible route would be to start with 2-methyl-3-aminophenol and perform a Williamson ether synthesis with 2-methoxybenzyl chloride.
A generalized protocol for such an etherification is as follows:
-
To a solution of the phenolic precursor in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.
-
To this mixture, add 2-methoxybenzyl chloride dropwise at room temperature.
-
The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up involves quenching the reaction with water, followed by extraction with an organic solvent.
-
The crude product is then purified using column chromatography.
Caption: Proposed synthetic pathway for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Potential Research Applications
The chemical structure of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline suggests several avenues for research, primarily in the fields of medicinal chemistry and materials science. The aniline and methoxyphenyl ether moieties are present in numerous biologically active compounds.
Antimicrobial Activity
The presence of methoxy groups on aromatic rings has been associated with antimicrobial properties in various chemical scaffolds.[4] Therefore, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline could be investigated for its potential antibacterial and antifungal activities.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [4]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[4]
-
Compound Preparation: The test compound is dissolved in a suitable solvent like DMSO and serially diluted in Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) in 96-well microtiter plates.[4]
-
Inoculation and Incubation: The standardized inoculum is added to each well. The plates are then incubated for 24 hours for bacteria and 48 hours for fungi at their optimal growth temperatures.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anticancer Activity
Aniline derivatives and compounds with methoxy-substituted phenyl rings are key pharmacophores in many anticancer agents.[4] These groups can influence the compound's ability to interact with biological targets such as enzymes and receptors.
Experimental Protocol: MTT Assay for Cytotoxicity Screening [4]
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
Modulator of Signaling Pathways
Substituted anilines have been explored as modulators of various signaling pathways implicated in diseases like heart failure.[5] The specific substitution pattern of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline could confer novel biological activities. Further research could explore its effects on specific cellular targets.
Caption: A workflow for investigating the research potential of the title compound.
Safety and Handling
As with any research chemical, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline represents a research chemical with unexplored potential. Based on the structural analogy to known bioactive molecules, it is a promising candidate for investigation in antimicrobial and anticancer research. The proposed synthetic pathway offers a starting point for its preparation. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this compound.
References
-
ResearchGate. Some biological active compounds including methoxyphenyl moieties. Retrieved from [Link]
-
PubChemLite. 3-[(2-methoxyphenyl)methoxy]-2-methylaniline. Retrieved from [Link]
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The Synthetic Utility of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline: A Guide for Advanced Organic Synthesis
In the landscape of modern organic synthesis, the strategic use of protecting groups and functionalized building blocks is paramount for the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, a versatile intermediate poised for application in pharmaceutical and materials science research. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application as a linchpin in multi-step synthetic campaigns, with a focus on the synthesis of heterocyclic scaffolds.
Introduction: A Molecule of Strategic Importance
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a bifunctional organic molecule featuring a primary aniline group and a protected phenol. The core value of this compound lies in the orthogonal reactivity of these two functionalities. The aniline nitrogen serves as a nucleophilic handle for a wide array of transformations, including amide bond formation, N-alkylation, and participation in cyclization reactions to form nitrogen-containing heterocycles.
The phenolic oxygen is masked as a 2-methoxybenzyl ether. The 2-methoxybenzyl group is a well-established protecting group for hydroxyl moieties, offering robust stability under a range of reaction conditions while being amenable to selective cleavage under mild oxidative or acidic conditions. This protecting group strategy allows for the unmasking of the phenol at a desired stage in a synthetic sequence, enabling further functionalization or participation in intramolecular reactions. The strategic positioning of the amino and protected hydroxyl groups on the aromatic ring makes this compound a particularly attractive precursor for the synthesis of substituted indoles, indazoles, and quinolines, which are privileged scaffolds in medicinal chemistry[1].
Physicochemical Properties
A summary of the key physicochemical properties of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is presented in the table below. These properties are essential for designing reaction and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₂ | [2][3] |
| Molecular Weight | 243.30 g/mol | [3] |
| CAS Number | 1282185-33-4 | [3] |
| Appearance | Predicted: Solid | - |
| Predicted XlogP | 3.0 | [2] |
| Monoisotopic Mass | 243.12593 Da | [2] |
Synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline: A Proposed Route
A key step in this proposed synthesis is the O-alkylation of the phenolic precursor with 2-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the phenol, generating a more nucleophilic phenoxide.
Caption: Proposed synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Protocol 1: Proposed Synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
Materials:
-
3-Hydroxy-2-methylaniline
-
2-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-hydroxy-2-methylaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add 2-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Applications in Organic Synthesis: A Versatile Building Block
The primary utility of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline lies in its capacity to serve as a versatile building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. The aniline functionality can undergo a variety of chemical transformations, while the 2-methoxybenzyl-protected hydroxyl group remains inert, to be revealed at a later, strategic point in the synthesis.
Deprotection of the 2-Methoxybenzyl Ether
A key transformation in the utilization of this building block is the deprotection of the 2-methoxybenzyl ether to unveil the free phenol. This is commonly achieved through oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN)[5]. The reaction proceeds under mild conditions and often displays high chemoselectivity.
Caption: Oxidative deprotection of the 2-methoxybenzyl group.
Protocol 2: Deprotection of the 2-Methoxybenzyl Ether using DDQ
Materials:
-
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline derivative
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline derivative (1.0 eq) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected phenol.
Proposed Application in the Synthesis of Substituted Indoles
The strategic arrangement of the amino and protected hydroxyl groups makes 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline an ideal starting material for the synthesis of 4-hydroxyindole derivatives. A plausible synthetic route could involve the Fischer indole synthesis or related cyclization strategies. For instance, the aniline can be condensed with a suitable ketone or aldehyde to form a hydrazone, which can then be cyclized under acidic conditions. Subsequent deprotection would yield the desired 4-hydroxyindole.
Caption: Proposed application in the synthesis of 4-hydroxyindoles.
Conclusion
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline represents a valuable and strategically designed building block for organic synthesis. Its utility stems from the presence of a reactive aniline functionality and a robustly protected phenol. This combination allows for the selective manipulation of the aniline group in the initial steps of a synthesis, followed by the timely deprotection of the hydroxyl group to enable further transformations. The protocols and synthetic strategies outlined in this guide are intended to provide researchers in drug discovery and materials science with a framework for incorporating this versatile intermediate into their synthetic endeavors, paving the way for the efficient construction of novel and complex molecular targets.
References
-
PubChem. (n.d.). 3-[(2-methoxyphenyl)methoxy]-2-methylaniline. Retrieved from [Link]
-
ACS Publications. (2019, February 20). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
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Application of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline in the Synthesis of Quinolines as Pharmaceutical Intermediates
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. Among these, the quinoline scaffold is of paramount importance, forming the structural core of a wide array of therapeutic agents, including antiviral, anticancer, and antimalarial drugs. The strategic functionalization of the quinoline ring is crucial for modulating the pharmacological activity, and the choice of starting materials is a critical determinant of the synthetic route's efficiency and success. 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a highly functionalized aniline derivative that serves as a valuable precursor in the synthesis of polysubstituted quinolines. The presence of a methyl group, an amine, and a protected hydroxyl group on the aniline ring offers multiple points for synthetic elaboration, making it a versatile building block for complex pharmaceutical intermediates.
The 2-methoxybenzyl (OMB) ether serves as a robust protecting group for the phenolic hydroxyl group, which can be cleaved under specific oxidative or acidic conditions, adding to the synthetic utility of this intermediate. This application note provides a comprehensive guide to the use of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline in the synthesis of quinoline-based pharmaceutical intermediates, with a focus on the underlying chemical principles and detailed experimental protocols.
Core Principles and Strategic Advantages
The utility of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline in pharmaceutical synthesis is rooted in its unique structural features:
-
Pre-functionalized Core: The aniline moiety is substituted with a methyl group and a protected hydroxyl group. This pre-functionalization allows for the direct construction of highly substituted quinoline rings, bypassing the need for additional, often low-yielding, substitution reactions on the quinoline core itself.
-
Orthogonal Protecting Group Strategy: The 2-methoxybenzyl ether protecting group is stable under a range of reaction conditions, yet can be selectively removed. This orthogonality is critical in multi-step syntheses, allowing for the manipulation of other functional groups without disturbing the protected hydroxyl.
-
Directed Cyclization: The substituents on the aniline ring can influence the regioselectivity of the quinoline-forming cyclization reaction, providing a degree of control over the final product's substitution pattern.
Application in the Synthesis of Substituted Quinolines via Friedländer Annulation
A primary application of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is in the Friedländer annulation, a classic and reliable method for quinoline synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1]
Mechanistic Rationale
The Friedländer synthesis proceeds via an initial aldol-type condensation between the 2-aminoaryl ketone (or a precursor that generates it in situ) and the active methylene compound, catalyzed by either acid or base. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoline ring system.[2] The substituents on the aniline precursor are carried through to the final quinoline product.
Below is a logical workflow for a typical Friedländer synthesis utilizing 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Caption: Workflow for Friedländer Synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-5-((2-methoxybenzyl)oxy)quinoline-2-carboxylate
This protocol details a representative Friedländer annulation reaction between 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline and diethyl acetylenedicarboxylate (a surrogate for an active methylene compound in this context).
Materials:
-
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
-
Diethyl acetylenedicarboxylate
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene, anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline (1.0 eq) in anhydrous toluene (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl acetylenedicarboxylate (1.2 eq).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 4-methyl-5-((2-methoxybenzyl)oxy)quinoline-2-carboxylate.
Expected Outcome and Data:
| Reactant | Molar Eq. | Molecular Weight | Amount |
| 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline | 1.0 | 257.32 g/mol | 2.57 g |
| Diethyl acetylenedicarboxylate | 1.2 | 170.16 g/mol | 2.04 g |
| p-TsOH monohydrate | 0.1 | 190.22 g/mol | 190 mg |
| Product | 393.44 g/mol | Yield: 75-85% |
Protocol 2: Deprotection of the 2-Methoxybenzyl (OMB) Group
This protocol describes the cleavage of the OMB ether to unveil the free hydroxyl group on the quinoline core, a common step in the synthesis of many pharmaceutical agents.
Materials:
-
Ethyl 4-methyl-5-((2-methoxybenzyl)oxy)quinoline-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the OMB-protected quinoline (1.0 eq) in dichloromethane (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 5-hydroxy-4-methylquinoline-2-carboxylate, can be further purified by recrystallization or column chromatography if necessary.
Caption: Acid-catalyzed deprotection of OMB ether.
Applications in Kinase Inhibitor Synthesis
The substituted quinoline core is a prevalent scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs.[3] The 5-hydroxy-4-methylquinoline-2-carboxylate synthesized above is a valuable intermediate for the elaboration into potent kinase inhibitors. The hydroxyl group can serve as a handle for further functionalization, such as etherification or esterification, to introduce side chains that can interact with the kinase active site. The carboxylate can be converted to an amide, a common feature in many kinase inhibitors.
Trustworthiness and Self-Validation
The protocols described are based on well-established synthetic methodologies. The progress of each reaction can be reliably monitored by TLC. The identity and purity of the products should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC. The expected spectral data for the products are well-documented in the chemical literature for analogous compounds, providing a benchmark for self-validation of the experimental results.
Conclusion
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a strategically designed and versatile building block for the synthesis of complex, polysubstituted quinoline derivatives. Its application in established synthetic routes like the Friedländer annulation, coupled with the reliable deprotection of the OMB group, provides a robust pathway to valuable pharmaceutical intermediates. The protocols and principles outlined in this application note offer a solid foundation for researchers and scientists in the field of drug discovery and development to leverage this compound in their synthetic endeavors.
References
-
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]
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Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129. [Link]
-
Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778-9780. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link][2]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
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Lage, H. (2014). An overview of cancer multidrug resistance: a still unsolved problem. Cellular and Molecular Life Sciences, 71(16), 3145-3167. [Link]
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da Silva, A. D., de C. F. de Amorim, M., de F. de A. E. de Souza, M. V. N., & de A. E. de Souza, M. C. B. V. (2014). A perspective on the use of quinolines as anticancer drugs. Recent patents on anti-cancer drug discovery, 9(2), 154-169. [Link]
-
Kaur, K., & Kumar, V. (2016). Recent developments on the synthesis of quinolines. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 16(1), 16-43. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Vora, J. J., Parmar, K. B., & Patel, V. D. (2013). Quinoline: A promising scaffold for the development of potent anticancer agents. European journal of medicinal chemistry, 69, 146-166. [Link]
-
Abonia, R., Barona, G., Insuasty, B., & Quiroga, J. (2011). Synthesis of quinolines. Current Organic Chemistry, 15(22), 3844-3870. [Link]
-
Madapa, S., Tusi, Z., & Batra, S. (2008). The Friedländer annulation: a versatile tool for the synthesis of quinolines. Current Organic Synthesis, 5(1), 60-80. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). A review on the recent developments on the quinoline derivatives showing versatile biological activities. Bioorganic & medicinal chemistry, 23(13), 3373-3403. [Link]
-
Musiol, R. (2017). Quinolines as privileged scaffolds in drug discovery. Expert opinion on drug discovery, 12(1), 75-87. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]
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Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 100, 1-14. [Link]
-
Zhang, H., & Chen, J. (2016). Quinolines as privileged structures in drug discovery. RSC advances, 6(96), 93452-93475. [Link]
-
Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of medicinal chemistry, 64(20), 14781-14830. [Link][3]
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Application Notes and Protocols for the N-Alkylation of Aniline Derivatives
Abstract
The N-alkylation of aniline derivatives is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of prevalent N-alkylation methodologies, including classical approaches with alkyl halides, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. Each section is designed to offer not just a step-by-step protocol but also the underlying mechanistic principles and practical insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of N-Alkylated Anilines
N-Alkylated anilines are a critical class of compounds due to their prevalence as structural motifs in a vast array of biologically active molecules and advanced materials. The strategic introduction of alkyl groups onto the nitrogen atom of aniline derivatives allows for the fine-tuning of their steric and electronic properties, which in turn modulates their chemical reactivity and biological interactions. This versatility makes the development of efficient and selective N-alkylation methods a continuous focus of chemical research.
Safety First: Handling Anilines and Reagents
Aniline and its derivatives are toxic and can be absorbed through the skin.[1][2] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][3][4] Alkylating agents, such as alkyl halides, are often volatile and can be harmful. Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[1] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1][3]
Emergency Preparedness:
-
Ensure easy access to a safety shower and eyewash station.[1]
-
Have appropriate spill containment materials readily available.[3][4]
-
Be aware of the appropriate first aid procedures for all chemicals used.[1]
Methodologies for N-Alkylation
Several robust methods exist for the N-alkylation of anilines, each with its own set of advantages and substrate scope. The choice of method often depends on the nature of the aniline and the alkylating agent, as well as the desired scale of the reaction.
Classical N-Alkylation with Alkyl Halides
This traditional approach involves the direct reaction of an aniline with an alkyl halide in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the aniline nitrogen acts as the nucleophile.
Mechanism Rationale: The base is crucial for deprotonating the aniline, thereby increasing its nucleophilicity and facilitating the displacement of the halide leaving group. Over-alkylation to form tertiary amines or even quaternary ammonium salts can be a significant side reaction, especially with more reactive alkyl halides.[5]
Experimental Workflow: Classical N-Alkylation
Caption: General workflow for classical N-alkylation.
Detailed Protocol: N-Alkylation using Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful technique for reacting substances in immiscible phases, often leading to milder conditions and improved yields.[6] A phase transfer catalyst, such as a quaternary ammonium salt, transports the deprotonated aniline from an aqueous or solid phase into an organic phase to react with the alkyl halide.[6][7]
-
Materials:
-
Aniline derivative (1.0 eq)
-
Alkyl halide (1.1-1.5 eq)
-
Base (e.g., K₂CO₃, NaOH) (2.0-3.0 eq)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.05-0.1 eq)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Water (for liquid-liquid PTC)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aniline derivative, alkyl halide, phase transfer catalyst, and organic solvent.
-
In a separate flask, dissolve the base in water (for liquid-liquid PTC) or use the solid base directly (for solid-liquid PTC).
-
Add the base to the reaction mixture and stir vigorously.
-
Heat the mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or GC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic system was used, separate the organic layer. Wash the organic layer with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.
-
| Aniline Derivative | Alkylating Agent | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | n-Octyl bromide | K₂CO₃ | TBAB | Toluene/H₂O | 90 | 8 | ~85 |
| 4-Chloroaniline | Benzyl bromide | NaOH | TBAB | CH₂Cl₂/H₂O | RT | 6 | >90 |
Table 1: Representative Conditions for N-Alkylation via Phase Transfer Catalysis.
Reductive Amination
Reductive amination is a highly versatile and widely used method for forming C-N bonds, involving the reaction of an aniline with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8][9] This one-pot procedure avoids the over-alkylation issues common with alkyl halides.[8]
Mechanism Rationale: The reaction is typically acid-catalyzed to facilitate the formation of the iminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is used to selectively reduce the iminium ion without reducing the starting carbonyl compound. For less reactive, electron-deficient anilines, stronger conditions using reagents like borane-tetrahydrofuran complex (BH₃·THF) in the presence of activators like trimethylsilyl chloride (TMSCl) may be necessary.[8]
Reductive Amination Mechanism
Caption: Simplified mechanism of reductive amination.
Detailed Protocol: Reductive Amination with STAB
-
Materials:
-
Aniline derivative (1.0 eq)
-
Aldehyde or Ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
-
Procedure:
-
To a round-bottom flask, add the aniline derivative, aldehyde or ketone, and solvent.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly for less reactive substrates.
-
Add STAB portion-wise to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Aniline Derivative | Carbonyl Compound | Reducing Agent | Solvent | Temp | Time | Yield (%) |
| Aniline | Benzaldehyde | STAB | DCE | RT | 2 h | ~95 |
| 4-Nitroaniline | Cyclohexanone | NaBH(OAc)₃ | CH₂Cl₂/AcOH | RT | 12 h | ~80[10] |
Table 2: Typical Conditions for Reductive Amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[11] It allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine under relatively mild conditions.[12] This method is particularly valuable for synthesizing N-aryl anilines.
Mechanism Rationale: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[11][12] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed.[11]
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Materials:
-
Aryl halide (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried Schlenk tube or vial, add the aryl halide, aniline derivative, palladium precatalyst, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).[12][13]
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[12][13]
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography.
-
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | ~95[12] |
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 110 | 18-36 | ~90[12] |
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents/solvents | - Use a fresh batch of catalyst/ligand- Switch to a stronger base (e.g., NaOtBu)- Increase the reaction temperature- Use anhydrous solvents and pure reagents |
| Formation of Side Products | - Over-alkylation (classical method)- Carbonyl reduction (reductive amination)- Hydrodehalogenation (Buchwald-Hartwig) | - Use a 1:1 ratio of aniline to alkylating agent- Add the reducing agent slowly at a low temperature- Ensure an inert atmosphere; screen different ligands |
| Difficulty in Purification | - Close polarity of product and starting material- Presence of catalyst residues | - Optimize chromatography conditions (solvent gradient, different stationary phase)- Perform an aqueous workup with a ligand scavenger (e.g., QuadraSil®) or filter through Celite® |
Conclusion
The N-alkylation of aniline derivatives remains a vital transformation in organic synthesis. By understanding the mechanistic nuances and practical considerations of methods like classical alkylation, reductive amination, and Buchwald-Hartwig amination, researchers can effectively synthesize a diverse range of N-alkylated anilines. The protocols and insights provided herein serve as a comprehensive resource for navigating the challenges and achieving success in this fundamental area of chemistry.
References
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with N-Methylbenzo[d]dioxol-5.
- ChemSpider. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Thieme. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
- BenchChem. (n.d.). Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
-
Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7, 12494. Retrieved from [Link]
-
DeSantis, J., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3563-3566. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]
-
PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Lanxess. (2015, March 15). Product Safety Assessment: Aniline. Retrieved from [Link]
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Introduction: The Strategic Importance of Arylated Anilines
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency, mild conditions, and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This powerful, palladium-catalyzed transformation has become indispensable in both academic research and industrial applications, particularly within pharmaceutical and materials science.[4][5][6][7] Of particular significance is the synthesis of arylated anilines, as this structural motif is a key component in a vast number of biologically active molecules and advanced materials.[8][9][10]
Substituted anilines, however, present a unique set of challenges that can complicate reaction outcomes. The inherent properties of the aniline moiety—namely the coordinating ability of the free amine and its electronic influence on the aryl ring—necessitate careful consideration and optimization of reaction parameters. This guide serves as a comprehensive technical resource for scientists, providing not only detailed, field-proven protocols but also the underlying mechanistic principles and strategic considerations required to successfully navigate the complexities of Suzuki coupling reactions with substituted aniline substrates.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][11] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : A low-valent Palladium(0) species inserts into the carbon-halogen bond of the substituted haloaniline, forming a Pd(II) complex. The reactivity of the halide typically follows the trend I > Br > OTf >> Cl, reflecting the bond dissociation energies.[12]
-
Transmetalation : The organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species, enhancing its nucleophilicity and facilitating the transfer.[2][3][13]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][11]
Specific Challenges with Aniline Substrates
While the general mechanism holds true, aniline substrates introduce specific complexities:
-
Catalyst Inhibition : The lone pair on the aniline's nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. This is particularly relevant for electron-rich anilines.
-
Steric Hindrance : Ortho-substituted anilines can sterically impede the oxidative addition step or subsequent steps in the catalytic cycle, often requiring more robust catalyst systems and harsher conditions.[8][10][14]
-
The N-H Protection Question : Historically, the free amine of aniline substrates was often protected to prevent potential side reactions. However, modern catalyst systems have largely rendered this unnecessary, and developing methods for unprotected anilines is highly desirable as it reduces step-count and improves atom economy.[8][10]
Optimizing Key Reaction Parameters: A Scientist's Guide
The success of a Suzuki coupling involving a substituted aniline hinges on the judicious selection of several key components. The choice of each parameter is interconnected and must be tailored to the specific electronic and steric properties of the coupling partners.
The Palladium Catalyst and Ligand System
The catalyst system is the heart of the reaction. The evolution from simple palladium salts to sophisticated pre-catalysts with bulky, electron-rich ligands has been crucial for tackling challenging substrates like substituted anilines.[15]
-
Rationale for Advanced Catalysts : For difficult couplings (e.g., with aryl chlorides or sterically hindered anilines), modern catalysts are essential. Bulky phosphine ligands (like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) promote the crucial reductive elimination step and stabilize the active Pd(0) species, preventing decomposition.[3][16] Pre-formed catalysts, or "precatalysts" (e.g., XPhos Pd G2/G3, CataCXium® A Pd G3), are often preferred as they are air-stable and provide a reliable way to generate the active Pd(0) species in situ, leading to more reproducible results.[1][12][15]
| Catalyst System | Substrate Suitability & Key Characteristics | Typical Loading |
| Pd(PPh₃)₄ | Effective for simple, reactive substrates (iodides, some bromides). Sensitive to air and heat. | 3-5 mol% |
| Pd(OAc)₂ / Ligand | Versatile and cost-effective. Requires in situ formation of the active catalyst. Performance is highly dependent on the chosen ligand. | 1-5 mol% Pd |
| XPhos / SPhos Pd G2/G3 | Highly active precatalysts with bulky, electron-rich phosphine ligands. Excellent for aryl chlorides and sterically hindered substrates. | 1-5 mol% |
| CataCXium® A Pd G3 | A preformed palladacycle that shows exceptional activity for coupling unprotected ortho-bromoanilines and other challenging substrates.[8][10][12] | 2-5 mol% |
The Role of the Base
The base is not a passive component; it plays a critical role in the transmetalation step by activating the boronic acid.[2][13]
-
Choosing the Right Base :
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Widely used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often proving effective in difficult couplings.[12][17]
-
Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is often effective when carbonates fail, particularly with sterically hindered substrates.[9]
-
-
Causality : The base's strength and solubility affect the concentration of the activated boronate species. An improper choice can lead to slow transmetalation or promote side reactions like protodeboronation, where the boronic acid is cleaved by a proton source (e.g., water).[17][18]
Solvent and Atmosphere
The reaction environment must be carefully controlled to protect the sensitive catalyst and reagents.
-
Solvent Choice : Aprotic solvents like 1,4-dioxane , toluene , and tetrahydrofuran (THF) are common.[1][4] For challenging substrates, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a highly effective solvent, particularly for coupling unprotected ortho-anilines.[12][14] Biphasic systems (e.g., Toluene/H₂O) can also be effective.
-
Inert Atmosphere : The active Pd(0) catalyst is susceptible to oxidation. Therefore, it is critical to perform the reaction under an inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware and thoroughly degassing all solvents and reagents before use.[1][17][18] This single precaution is one of the most critical factors in achieving reproducible, high-yielding reactions.
Experimental Protocols: From Theory to Practice
The following protocols provide robust starting points for the Suzuki coupling of substituted anilines. Optimization may be required for specific substrate combinations.
Safety First : Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.[1]
Protocol 1: General Coupling of a Substituted Bromoaniline
This protocol is a reliable starting point for a wide range of bromoaniline derivatives.
Materials:
-
Substituted Bromoaniline (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the substituted bromoaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1][4]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a suitable concentration (typically 0.1-0.2 M with respect to the bromoaniline).
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1][4]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[4][17]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[4][17]
Protocol 2: Coupling of a Challenging ortho-Bromoaniline
This protocol utilizes a modern, highly active precatalyst system, ideal for sterically hindered or less reactive substrates.[10][12]
Materials:
-
ortho-Bromoaniline Substrate (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.5 equiv)
-
CataCXium® A Pd G3 (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
Reaction Setup : In a nitrogen-filled glovebox or under a positive pressure of inert gas, add the ortho-bromoaniline (1.0 equiv), arylboronic acid pinacol ester (1.5 equiv), CataCXium® A Pd G3 (0.03 equiv), and finely ground Cs₂CO₃ (2.5 equiv) to a dry reaction vial or flask.[4][12]
-
Inert Atmosphere : If not in a glovebox, seal the vessel and immediately establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[12]
-
Solvent Addition : Add anhydrous, degassed 2-MeTHF via syringe.[12]
-
Reaction : Seal the vessel tightly and place it in a preheated oil bath or heating block at 70-110 °C with vigorous stirring.[1][12]
-
Monitoring : Monitor the reaction progress by LC-MS. These reactions may require longer times (12-48 hours) due to the challenging nature of the substrate.[1]
-
Work-up : After cooling to room temperature, filter the reaction mixture through a pad of celite, washing the pad with additional 2-MeTHF or ethyl acetate.[4] Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue and purify by flash column chromatography on silica gel to isolate the target compound.[12]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality or wet reagents/solvents.3. Insufficiently active catalyst system for the substrate. | 1. Ensure a strictly inert atmosphere; thoroughly degas all solvents.[18]2. Use anhydrous solvents and dry reagents.[18]3. Switch to a more active catalyst system (e.g., use a bulky phosphine ligand like SPhos or a precatalyst like CataCXium® A Pd G3).[18] Screen different bases and solvents. |
| Protodeboronation (Boronic acid is replaced by -H) | 1. Presence of water or other proton sources.2. Base or temperature is too harsh. | 1. Use rigorously dried solvents and reagents.[17][18]2. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[17]3. Screen alternative bases or lower the reaction temperature. |
| Homocoupling (Ar-Ar and Ar'-Ar' byproducts) | 1. Presence of oxygen, which can promote boronic acid homocoupling.2. Catalyst degradation. | 1. Ensure thorough degassing of the reaction mixture.[17]2. Use a slight excess (1.2-1.5 equiv) of the boronic acid, but avoid a large excess.[18] |
| Dehalogenation (Haloaniline is reduced to aniline) | 1. Certain catalyst/ligand combinations can promote this side reaction.2. Presence of a hydrogen source. | 1. Screen different ligands or catalyst systems.2. Ensure anhydrous conditions. |
Conclusion: Enabling Next-Generation Drug Discovery
The Suzuki-Miyaura cross-coupling of substituted anilines is a testament to the power and elegance of modern catalysis. While these substrates can be challenging, a thorough understanding of the reaction mechanism and the critical role of each component allows for the rational design of robust and efficient protocols. By leveraging advanced catalyst systems and maintaining rigorous experimental technique, researchers can effectively synthesize diverse libraries of arylated anilines. These compounds are crucial building blocks for novel therapeutics, from kinase inhibitors to receptor modulators, making the mastery of this reaction a vital skill for professionals in drug discovery and development.[6][8][10]
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogen
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
- Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Suzuki cross-coupling. Chemistry LibreTexts.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Suzuki Coupling. Organic Chemistry Portal.
- A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd.
- Suzuki reaction. Wikipedia.
- Preformed Pd(II)
- Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
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- 5. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
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- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
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Analytical methods for the quantification of aniline derivatives.
An Application Guide to the Analytical Quantification of Aniline Derivatives
Authored by: Senior Application Scientist
Abstract
Aniline and its derivatives are foundational chemical intermediates in the manufacturing of a vast array of products, including pharmaceuticals, dyes, polymers, and agrochemicals.[1][2] However, their utility is counterbalanced by significant toxicological concerns, as many are recognized or suspected carcinogens and genotoxins, posing risks to human health and the environment.[3][4] Consequently, the development and implementation of robust, sensitive, and reliable analytical methods for the precise quantification of these compounds are of paramount importance for quality control, regulatory compliance, and safety assessment.[5] This technical guide provides a comprehensive overview of the principal analytical techniques employed for the quantification of aniline derivatives, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. It is designed to furnish researchers, scientists, and drug development professionals with the foundational principles, field-proven insights, and detailed protocols necessary to select, develop, and validate analytical methods tailored to their specific needs.
Strategic Selection of an Analytical Method
The choice of an optimal analytical technique is not arbitrary; it is a strategic decision dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation.[1][5] Aniline derivatives encompass a wide range of polarities and volatilities, precluding a "one-size-fits-all" approach.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for many applications, particularly for polar and thermally labile compounds where derivatization is undesirable.[6][7] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations.
-
Gas Chromatography (GC) is exceptionally well-suited for volatile and semi-volatile aniline derivatives.[1] When coupled with mass spectrometry (MS), it offers unparalleled selectivity and sensitivity. However, highly polar anilines often require a derivatization step to enhance their volatility and thermal stability.[1][6][8]
-
UV-Vis Spectrophotometry provides a simple, cost-effective, and rapid method, especially for quality control in simpler matrices.[9] Its reliance on a chromogenic reaction following diazotization means it lacks the specificity of chromatographic methods and is more susceptible to interferences.[9][10]
The following decision-making workflow provides a logical pathway for method selection.
Caption: Decision tree for selecting a suitable analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase (RP-HPLC) mode, is arguably the most versatile and widely applied technique for aniline derivative analysis.
Principle of Separation & Causality
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar mixture, typically water with an organic modifier like acetonitrile or methanol. The separation mechanism is driven by the differential partitioning of analytes between these two phases. Less polar (more hydrophobic) aniline derivatives exhibit stronger interactions with the nonpolar stationary phase, causing them to be retained longer and elute later. Conversely, more polar derivatives have a greater affinity for the mobile phase and elute earlier. This fundamental principle allows for the logical design of separation methods; for instance, increasing the organic modifier content in the mobile phase will decrease retention times for all analytes by making the mobile phase less polar and increasing its eluting strength.
Performance Characteristics: HPLC Methods
The following table summarizes typical performance data for HPLC-based methods, compiled from various studies, to provide a comparative baseline for method development.
| Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| Aniline, p-, m-, o-aminophenol, phenol | 2.0 - 60 µg/mL | Not Reported | 0.0778 - 0.2073 µg/mL | 87.51 - 101.35 | [11] |
| Aniline and Nitroanilines (in water) | 1 - 100 µg/L | 0.1 - 0.2 µg/L | Not Reported | 93 - 147 | [6] |
| Aniline and N-methylaniline (in indigo) | > 0.999 (R²) | Not Reported | 0.010% (w/w) | Not Reported | [12][13] |
Experimental Protocol: RP-HPLC with UV Detection
This protocol provides a robust starting point for the analysis of aniline derivatives in pharmaceutical or environmental samples.
-
HPLC System: A system equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common first choice. For better resolution of complex mixtures or faster analysis, C8 or C4 columns can be evaluated.[11]
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade buffers (e.g., ammonium acetate, potassium phosphate).
Sources
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- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. d-nb.info [d-nb.info]
- 4. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Strategies for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
Introduction & Physicochemical Profiling
The compound 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline (CAS: 1282185-33-4) is a highly functionalized aromatic amine featuring a bulky, lipophilic di-aryl ether framework[1]. In drug development and complex organic synthesis, isolating substituted anilines to high purity (>99.5%) is notoriously challenging. Anilines are susceptible to rapid air oxidation, forming colored polymeric impurities (e.g., p-benzoquinones), and often co-elute with regioisomeric byproducts generated during electrophilic aromatic substitution[2].
To achieve pharmaceutical-grade purity, a single purification technique is rarely sufficient. This guide outlines an orthogonal, self-validating purification strategy that exploits the compound's specific physicochemical properties: its basic primary amine group, its high lipophilicity, and its capacity to form stable crystalline salts.
Table 1: Physicochemical Profile & Purification Implications
| Property | Value / Estimate | Purification Implication |
| Molecular Weight | 243.31 g/mol [3] | High mass indicates low volatility; distillation is not viable[4]. |
| CAS Number | 1282185-33-4[5] | Unique identifier for analytical reference standards[1]. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weakly basic; requires strong acids (pH < 2) for complete protonation[4]. |
| Lipophilicity (LogP) | ~3.5 (Estimated) | Highly soluble in organic solvents (DCM, EtOAc); requires high-polarity aqueous phases to force phase separation. |
| Chemical Stability | Oxidation-sensitive | Free base darkens upon exposure to air/light[2]. Must be stored as a salt or under inert atmosphere. |
Orthogonal Purification Workflow
The following workflow combines chemoselective liquid-liquid extraction, deactivated adsorption chromatography, and salt crystallization to systematically strip away neutral impurities, regioisomers, and oxidation products[6].
Orthogonal purification workflow for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective Liquid-Liquid Acid-Base Extraction
Causality: 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is a weak base. By treating the crude organic mixture with 1M HCl, the aniline is chemoselectively protonated to form a water-soluble anilinium chloride salt[4]. Neutral impurities (e.g., unreacted alkylating agents) and acidic impurities (e.g., phenols) remain in the organic phase and are easily discarded[7].
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).
-
Acidification: Transfer to a separatory funnel and add 100 mL of 1M aqueous HCl[4]. Shake vigorously and vent.
-
Phase Separation: Allow the layers to separate. The target compound is now in the lower aqueous layer as the anilinium salt. Drain the aqueous layer into a clean Erlenmeyer flask[2].
-
Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual lipophilic impurities. Discard the organic layers[8].
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH reaches >10. The solution will turn cloudy as the free base aniline precipitates out of the aqueous solution[2].
-
Back-Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 50 mL). Combine the DCM extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
System Validation:
-
pH Check: Verify the aqueous layer is pH < 2 during step 2 to ensure complete protonation.
-
TLC Verification: Spot the final DCM extract against the crude mixture. The massive reduction of high-Rf neutral impurities validates the success of the extraction.
Protocol 2: Deactivated Silica Gel Flash Chromatography
Causality: While acid-base extraction removes chemically distinct impurities, it cannot separate regioisomers or closely related basic byproducts. Silica gel chromatography is required[6]. However, standard acidic silica gel can catalyze the degradation of anilines and cause severe peak tailing due to strong hydrogen bonding with the amine lone pair[6]. Adding 1% Triethylamine (Et₃N) to the mobile phase competitively binds to the acidic silanol groups, deactivating the column and ensuring sharp elution profiles.
Step-by-Step Methodology:
-
Column Preparation: Pack a flash chromatography column with silica gel (230-400 mesh). Pre-equilibrate the column with 2 column volumes of a Hexane/EtOAc (80:20) mixture containing 1% Et₃N[2].
-
Loading: Dissolve the enriched free base from Protocol 1 in a minimum volume of DCM and load it evenly onto the silica bed[2].
-
Elution: Elute using a gradient of Hexane/EtOAc (80:20 to 60:40) containing 1% Et₃N. Collect 20 mL fractions[6].
-
Monitoring: Monitor fractions via TLC (UV 254 nm and Iodine stain). The target aniline will appear as a distinct, UV-active spot that stains dark brown with iodine[2].
-
Isolation: Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to yield a pale yellow oil[6].
System Validation:
-
Mass Balance: Weigh the recovered oil. A recovery of >85% validates that the Et₃N successfully prevented irreversible adsorption onto the silica gel.
Protocol 3: Hydrochloride Salt Crystallization
Causality: Free base anilines are highly susceptible to auto-oxidation, often degrading into dark, polymeric materials upon extended storage[2]. Converting the purified free base into its hydrochloride (HCl) salt ties up the nitrogen lone pair, halting radical-mediated oxidation pathways. Furthermore, crystallization acts as a final, highly selective purification step to remove trace impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the chromatographically pure free base in anhydrous Diethyl Ether (10 mL per gram of product).
-
Salt Formation: Under a nitrogen atmosphere, slowly add a stoichiometric amount of 2M HCl in Diethyl Ether dropwise while stirring vigorously. A white precipitate (the anilinium hydrochloride salt) will form immediately.
-
Filtration: Stir for 30 minutes at 0 °C to maximize precipitation. Filter the solid using a Büchner funnel and wash with cold, anhydrous Diethyl Ether.
-
Recrystallization: Dissolve the crude salt in a minimum amount of hot absolute ethanol. Slowly add cold diethyl ether until the solution becomes slightly turbid, then allow it to cool slowly to room temperature, followed by cooling to 4 °C to induce crystallization.
-
Drying: Filter the ultra-pure crystals and dry under high vacuum at 40 °C for 12 hours.
System Validation:
-
Melting Point: The isolated crystals should exhibit a sharp melting point range (ΔT < 1.5 °C), confirming the removal of isomorphic impurities.
-
Colorimetric Check: The final salt should be a pristine white powder, confirming the complete absence of colored quinone-imine oxidation products[2].
Quantitative Data & Recovery Metrics
The table below summarizes the expected performance of each sequential step in the purification workflow, demonstrating the progressive enhancement of purity.
Table 2: Quantitative Recovery & Purity Metrics across Purification Stages
| Purification Stage | Target Impurities Removed | Expected Step Yield | Cumulative Purity (HPLC) | Visual Appearance |
| Crude Reaction Mixture | N/A | N/A | 60 - 75% | Dark brown/red viscous oil |
| Acid-Base Extraction | Neutral organics, unreacted phenols, acidic byproducts[7] | 85 - 92%[6] | > 90% | Amber/yellow oil |
| Flash Chromatography | Regioisomers, trace basic impurities, oxidation products[2] | 80 - 85%[6] | > 98% | Pale yellow oil |
| HCl Salt Crystallization | Trace isomorphic impurities, residual solvents | 70 - 80% | > 99.9% | Pristine white crystals |
Sources
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- 5. 1282185-33-4_CAS号:1282185-33-4_3-[(2-Methoxyphenyl)methoxy]-2-methylaniline - 化源网 [chemsrc.com]
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- 8. community.wvu.edu [community.wvu.edu]
Safe Handling and Storage of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline: A Guide for Research Personnel
Abstract
This document provides detailed application notes and protocols for the safe handling and storage of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline (CAS No. 1154572-58-3), a substituted aniline derivative.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide has been developed by synthesizing safety data from structurally related aromatic amines and anilines.[2][3] The protocols herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for minimizing exposure and mitigating risks associated with this chemical. The core principles of this guide are rooted in a proactive safety culture, emphasizing engineering controls, appropriate personal protective equipment, and stringent operational protocols.
Understanding the Hazard Landscape: An Analogue-Based Risk Assessment
3-[(2-Methoxyphenyl)methoxy]-2-methylaniline belongs to the aromatic amine class of compounds. Aromatic amines, as a group, are known for their potential toxicity, and many are readily absorbed through the skin.[2] Aniline and its derivatives can be toxic if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation. Some are also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4]
Given the structural similarities to other methoxy and methyl-substituted anilines, it is prudent to handle 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline with a high degree of caution, assuming it may possess similar toxicological properties.[5]
Table 1: Hazard Profile Based on Analogue Compounds
| Hazard Classification | Anticipated Risk for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline | Rationale and Analogue Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be Toxic | Structurally similar anilines are classified as toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Assumed to be a Skin Irritant | Many aniline derivatives are known to cause skin irritation. |
| Serious Eye Damage/Irritation | Assumed to be an Eye Irritant | Direct contact with related compounds can cause serious eye irritation or damage.[4][6] |
| Carcinogenicity/Mutagenicity | Handle as a Potential Mutagen/Carcinogen | Some aromatic amines are known or suspected carcinogens and mutagens.[2][3] |
| Aquatic Toxicity | Assumed to be Harmful or Toxic to Aquatic Life | Aniline and its derivatives can be very toxic to aquatic life with long-lasting effects.[4][7] |
Engineering Controls: The First Line of Defense
Minimizing exposure begins with robust engineering controls designed to contain the chemical at its source.
-
Chemical Fume Hood: All work involving the handling of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[8] This is crucial for preventing the inhalation of any potential vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[9]
-
Accessible Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[10]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and consistent use of appropriate PPE are critical to prevent direct contact with the chemical.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that aniline and its derivatives can be absorbed through the skin, selecting the appropriate glove material is essential. Nitrile gloves may be suitable for short-term use, but it is always best to consult the glove manufacturer's compatibility charts.[8]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes.[11]
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes must be worn at all times in the laboratory.[8]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, or during emergency situations, appropriate respiratory protection should be used.[12]
Caption: PPE selection workflow for handling 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Detailed Protocols for Handling and Storage
Adherence to standardized procedures is paramount for ensuring safety and experimental reproducibility.
Weighing and Transferring Protocol
-
Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Containment: Perform all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to prevent contamination of the balance.
-
Dispensing: Carefully dispense the required amount of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. Avoid generating dust or aerosols.
-
Cleaning: After dispensing, carefully fold the weighing paper and dispose of it in a designated solid waste container. Clean any spills on the balance or work surface immediately.
-
Container Sealing: Tightly close the main container of the chemical after use.[12]
Storage Protocol
Proper storage is essential to maintain the chemical's integrity and prevent accidental release.
-
Container: Store the compound in its original, tightly sealed container.[12]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[10] Store in a locked cabinet or an area accessible only to authorized personnel.[12]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[8][13]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[11][12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][10] |
Spill Response Protocol
-
Evacuation: Evacuate all non-essential personnel from the immediate spill area.[13]
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[13] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]
Caption: Emergency spill response workflow.
Waste Disposal
All waste containing 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all institutional and regulatory guidelines for chemical waste disposal. Do not allow the chemical to enter drains or waterways.[10]
Conclusion
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Aniline Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role and Scale-Up Challenges of Aniline Intermediates
Aniline and its derivatives are fundamental building blocks in the chemical industry, serving as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] In the pharmaceutical sector, the aniline motif is present in numerous active pharmaceutical ingredients (APIs), making the robust and scalable synthesis of aniline intermediates a cornerstone of drug development and manufacturing.
Transitioning the synthesis of an aniline intermediate from the laboratory bench (gram scale) to pilot plant or industrial production (kilogram to ton scale) is a complex undertaking fraught with challenges. Issues that are manageable or even unnoticed at a small scale can become critical impediments at a larger one. These challenges include managing the heat from exothermic reactions, ensuring adequate mixing and mass transfer, controlling impurities, and addressing significant safety and environmental concerns.[4]
This guide provides a comprehensive overview of the key considerations and protocols for the successful scale-up of aniline intermediate synthesis. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights needed to navigate the complexities of process development and manufacturing.
Foundational Synthetic Strategies for Aniline Intermediates at Scale
While numerous methods exist for aniline synthesis, only a few are routinely employed for large-scale production due to factors like cost, safety, and efficiency. The traditional and most common industrial approach involves the reduction of a corresponding nitroarene.[3][5]
Nitroarene Reduction: The Industrial Workhorse
The reduction of nitroarenes is the most prevalent method for industrial aniline synthesis. The choice of reducing agent and conditions is critical and depends on the substrate's functional group tolerance, safety considerations, and economic viability.
-
Catalytic Hydrogenation: This method involves the reaction of the nitroarene with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel.[6] It is highly atom-economical and generally produces clean reactions with high yields. However, the use of flammable hydrogen gas and pyrophoric catalysts requires specialized high-pressure equipment and stringent safety protocols.[6][7][8] The catalyst, especially when dry, can be pyrophoric and must be handled with extreme care under an inert atmosphere.[7]
-
Catalytic Transfer Hydrogenation (CTH): CTH offers a safer alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, transfers hydrogen to the nitroarene in the presence of a catalyst (commonly Pd/C). This approach avoids the need for specialized high-pressure reactors, making it more accessible for pilot plants and smaller-scale manufacturing.
-
Metal/Acid Reductions: The historical Béchamp reduction, using iron filings in acidic media (e.g., acetic or hydrochloric acid), is still used in some applications, particularly where the co-production of iron oxide pigments is desired.[5] Other metal systems, like tin (Sn) or zinc (Zn) in hydrochloric acid, are also effective but generate significant metallic waste streams, making them less environmentally favorable for large-scale production.[9]
Modern Coupling Reactions
For more complex or highly functionalized aniline intermediates, modern cross-coupling reactions have become indispensable, though their scale-up presents unique challenges.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[10][11] It offers broad substrate scope and functional group tolerance. However, challenges at scale include the cost of palladium catalysts and specialized ligands, the need for strictly inert reaction conditions, and the removal of residual palladium from the final product to meet regulatory limits (often in the ppm range).[12][13]
Key Considerations for Successful Scale-Up
Scaling a chemical process is not merely about using larger flasks and more reagents. The fundamental principles of chemical engineering—thermodynamics, heat transfer, and mass transfer—become paramount.
Thermochemistry and Heat Management
The reduction of nitroarenes is a highly exothermic process.[6] A reaction that causes a mild temperature increase in a 1-liter flask could lead to a dangerous thermal runaway in a 1000-liter reactor if not properly managed.[4][14]
-
Why it's a challenge: As the reactor size increases, the volume of the reacting mass (which generates heat) increases by the cube of the radius, while the surface area available for cooling only increases by the square of the radius.[4] This fundamental geometric disparity means that heat removal becomes progressively less efficient at a larger scale.[14]
-
Mitigation Strategies:
-
Calorimetry Studies: Before any scale-up, differential scanning calorimetry (DSC) or reaction calorimetry (RC) should be performed to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).
-
Semi-Batch Processing: For highly exothermic reactions, a semi-batch or dosing-controlled approach is standard practice.[4][15] In this mode, one of the reagents is added slowly to the reactor, allowing the cooling system to keep pace with the heat being generated.
-
Reactor Engineering: Production reactors are equipped with cooling jackets, internal cooling coils, or external heat exchangers to manage the thermal load.
-
Mass Transfer and Mixing
Ensuring that reactants, catalysts, and reagents are homogeneously mixed is critical for a successful and reproducible reaction.
-
Why it's a challenge: What mixes easily in a small flask with a magnetic stir bar may not mix effectively in a large, baffled reactor with an overhead stirrer. Poor mixing can lead to the formation of "hot spots" (localized areas of high temperature), which can cause side reactions, impurity formation, or even a runaway reaction. In heterogeneous reactions, such as catalytic hydrogenations, efficient mixing is required to ensure contact between the substrate, the gaseous hydrogen, and the solid catalyst.
-
Mitigation Strategies:
-
Stirrer and Baffle Design: The choice of stirrer (e.g., pitched-blade turbine, anchor) and the use of baffles within the reactor are critical for achieving efficient mixing at scale.
-
Agitation Speed Studies: The optimal agitation speed needs to be determined to ensure homogeneity without causing other issues, such as mechanical damage to solid catalysts.
-
Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[16][17][18]
-
Why it's important: Instead of relying solely on end-point testing, PAT allows for real-time monitoring of the reaction.[16][19] This provides a deeper understanding of the process, enables better control, and can prevent batch failures.[18]
-
Implementation:
-
In-situ Probes: Techniques like in-line Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can monitor the disappearance of starting material and the appearance of the product in real-time.
-
Automated Sampling: Automated systems can draw samples from the reactor for rapid at-line analysis by HPLC or UPLC, providing timely data on reaction progress and impurity formation.[19]
-
Workflow & Decision Diagrams
dot digraph "Scale_Up_Workflow" { graph [fontname="Arial", fontsize=10, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Phase 1: Lab Development (Gram Scale)"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Route Scouting & \nProof of Concept"]; B [label="Initial Optimization\n(Yield, Purity)"]; C [label="Preliminary Safety Assessment\n(DSC, Literature Search)"]; A -> B -> C; }
subgraph "cluster_1" { label = "Phase 2: Process Development (Kilo-Lab)"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="Parameter Optimization\n(Temp, Conc., Catalyst Loading)"]; E [label="Heat & Mass Transfer Studies\n(Reaction Calorimetry)"]; F [label="Impurity Profile Identification"]; G [label="Develop In-Process Controls (IPCs)"]; D -> E -> F -> G; }
subgraph "cluster_2" { label = "Phase 3: Pilot Plant Scale-Up (Kg Scale)"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; H [label="Engineering & Equipment Fit"]; I [label="Demonstration Batch\n(Confirm IPCs & Quality)"]; J [label="Process Robustness Testing\n(Edge of Failure)"]; K [label="Finalize Standard Operating\nProcedure (SOP)"]; H -> I -> J -> K; }
C -> D [label="Go/No-Go Decision"]; G -> H [label="Technology Transfer"]; K -> L [label="Manufacturing Readiness", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} caption [label="Figure 1: General workflow for chemical process scale-up.", fontname="Arial", fontsize=11];
Application Protocol: Scale-Up of a Catalytic Transfer Hydrogenation
This protocol describes a representative procedure for the reduction of 4-bromo-2-nitroaniline to 4-bromo-1,2-diaminobenzene, a common pharmaceutical intermediate. The process scales from a 1 L lab reactor to a 50 L pilot plant reactor.
Reaction: 4-Bromo-2-nitroaniline + 3 HCOONH₄ --(Pd/C)--> 4-Bromo-1,2-diaminobenzene + 3 CO₂ + 3 NH₃ + 2 H₂O
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (1 L Reactor) | Pilot Scale (50 L Reactor) | Rationale for Change |
| Starting Material | 21.7 g (0.1 mol) | 1.085 kg (5.0 mol) | Direct 50x scale-up factor. |
| Solvent (Methanol) | 300 mL | 15.0 L | Maintained concentration to ensure consistent kinetics. |
| Catalyst (10% Pd/C, 50% wet) | 2.17 g (10 wt%) | 108.5 g (10 wt%) | Catalyst loading kept consistent. |
| Ammonium Formate | 37.8 g (0.6 mol, 6 eq) | 1.89 kg (30.0 mol, 6 eq) | Stoichiometry maintained. |
| Addition Method | All at once | Dosed as a solution in 5L Methanol over 2-3 hours | Critical Change: To control the exotherm. |
| Temperature Control | Oil bath at 65 °C | Reactor jacket with heat-transfer fluid, setpoint 65 °C | Standard equipment change for scale. |
| Monitoring (IPC) | TLC or LC-MS every 30 min | At-line HPLC every hour | HPLC provides more quantitative data. |
| Work-up | Filter through Celite®, rotary evaporation | Filter through a Nutsche filter, distillation | Equipment appropriate for handling large volumes/solids. |
Detailed Step-by-Step Methodology (Pilot Scale - 50 L Reactor)
Safety Precautions: This reaction generates ammonia and carbon dioxide gas; ensure adequate ventilation and perform in a walk-in fume hood or designated pilot plant bay. Personnel must wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[20][21] The Pd/C catalyst is pyrophoric and must be handled while wet.[6][7]
-
Reactor Setup and Inerting:
-
Ensure the 50 L glass-lined reactor is clean and dry.
-
Charge the reactor with 4-bromo-2-nitroaniline (1.085 kg, 5.0 mol) and 10% Pd/C (108.5 g, handled as a wet paste).
-
Add methanol (10.0 L) to the reactor.
-
Seal the reactor and begin agitation at 150 RPM.
-
Inert the reactor by pressurizing with nitrogen to 2 bar and venting three times.
-
-
Reagent Preparation:
-
In a separate vessel, dissolve ammonium formate (1.89 kg, 30.0 mol) in methanol (5.0 L). Gentle warming may be required.
-
-
Reaction Execution (Dosing Control):
-
Heat the reactor contents to 60-65 °C using the jacket.
-
Once the temperature is stable, begin the slow addition of the ammonium formate solution via a dosing pump over 2-3 hours.
-
Crucial Control Point: Monitor the internal reactor temperature closely. The rate of addition should be adjusted to ensure the temperature does not exceed 70 °C. The off-gassing should be steady but not violent.
-
-
In-Process Control (IPC):
-
After the addition is complete, hold the reaction at 65 °C.
-
After 1 hour, take the first sample for at-line HPLC analysis.
-
Continue to monitor every hour. The reaction is considered complete when the starting material peak area is <1.0% relative to the product peak area.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature (20-25 °C).
-
Prepare a Nutsche filter with a pad of Celite® (approx. 1 kg). Wet the pad with methanol.
-
Carefully transfer the reaction slurry to the filter under a nitrogen blanket. Do not allow the catalyst cake to go dry on the filter. [6]
-
Wash the filter cake with methanol (2 x 2 L).
-
Transfer the combined filtrate to a clean, appropriately sized reactor equipped for distillation.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Add ethyl acetate (10 L) and water (10 L) to the residue. Agitate and separate the layers.
-
Wash the organic layer with brine (5 L), then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-bromo-1,2-diaminobenzene.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity specifications.[22]
-
Purification and Quality Control at Scale
Ensuring the final aniline intermediate meets stringent purity requirements is critical. Impurities can arise from starting materials, side reactions, or degradation.[23]
-
Common Impurities:
-
Process-Related: Unreacted starting materials (e.g., nitroarenes), partially reduced intermediates (e.g., nitroso or hydroxylamine species).[23]
-
Degradation: Anilines are prone to air oxidation, leading to colored impurities.[23][24]
-
Catalyst Residues: Trace amounts of metals like palladium must be removed.[23]
-
Table 2: Comparison of Large-Scale Purification Techniques
| Technique | Principle | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system. | Highly effective for solid compounds, can yield very high purity, cost-effective.[22] | Finding a suitable solvent can be challenging; yield losses due to solubility.[22] |
| Distillation | Separation based on differences in boiling points. | Excellent for volatile, thermally stable liquids; highly scalable.[22] | Not suitable for thermally labile compounds; may not separate isomers with close boiling points.[22][23] |
| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases. | Good for initial cleanup and removing impurities with different polarities.[22][23] | Can be solvent and time-intensive; may not achieve high purity alone.[22] |
Quality Control: A robust analytical package is essential to release the final product. This typically includes:
-
Identity: ¹H NMR, ¹³C NMR, FT-IR
-
Purity: HPLC or GC for area % purity and impurity profiling.
-
Residual Solvents: GC-HS (Gas Chromatography-Headspace).
-
Heavy Metals: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to quantify catalyst residues.
Conclusion
The successful scale-up of aniline intermediate synthesis is a multidisciplinary endeavor that requires a deep understanding of chemical principles, process engineering, and safety management. By focusing on heat management, mass transfer, and implementing modern process controls, researchers and developers can effectively navigate the challenges of transitioning from the lab to the plant. A thorough understanding of the reaction mechanism, potential hazards, and purification strategies is essential for delivering high-quality intermediates safely, efficiently, and reproducibly.
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Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]
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Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Available at: [Link]
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Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. (2013, November 30). International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
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Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Available at: [Link]
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Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]
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Wikipedia. (n.d.). Process analytical technology. Available at: [Link]
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ResearchGate. (n.d.). Large-Scale Synthesis of Aniline Trimers in Different Oxidation States. Available at: [Link]
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Infoscience. (n.d.). Heat Management for Process Intensification of Fast Exothermic Reactions in Microstructured Reactors. Available at: [Link]
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Catalytic Hydrogenation in the Liquid Phase. (n.d.). CHIMIA. Available at: [Link]
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Longdom Publishing. (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Available at: [Link]
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Clark, W. M., et al. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Worcester Polytechnic Institute. Available at: [Link]
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Lanxess. (2015, March). Aniline. Available at: [Link]
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Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. Available at: [Link]
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Reddit. (2014, May 26). Purify and dry aniline? Available at: [Link]
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Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Available at: [Link]
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ResearchGate. (n.d.). Industrial‐Scale Palladium‐Catalyzed Coupling of Aryl Halides and Amines –A Personal Account. Available at: [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014, October 11). Organic Process Research & Development. Available at: [Link]
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nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. Available at: [Link]
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Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. (2025, January 22). ACS Publications. Available at: [Link]
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Industrial Process Design for the Production of Aniline by Direct Amination. (2016, December 30). Available at: [Link]
-
Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. (2016, October 31). ACS Catalysis. Available at: [Link]
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Treatment of Aniline Wastewater by Membrane Distillation and Crystallization. (2023, May 30). PMC - NIH. Available at: [Link]
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Suvchem Laboratory Chemicals. (n.d.). ANILINE SULPHATE (FOR SYNTHESIS). Available at: [Link]
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HIMS. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. Available at: [Link]
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PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET. Available at: [Link]
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YouTube. (2023, July 8). Which process is suitable for the purification of aniline- (a) Simple distillation (b) Steam dis... Available at: [Link]
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SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]
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Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023, August 18). Journal of Chemical Education. Available at: [Link]
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Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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DWSIM. (n.d.). Production of aniline by hydrogenation of nitrobenzene. Available at: [Link]
-
Scribd. (n.d.). 3-Synthesis of Aniline by Reduction of Nitrobenzene. Available at: [Link]
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The Modern Alchemist's Guide: Engineering Bioactive Molecules and Potential Drugs
In the intricate dance of modern drug discovery, the journey from a conceptual bioactive molecule to a clinically viable drug is one of meticulous design, rigorous testing, and insightful optimization. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes and protocols that underpin the discovery and development of novel therapeutics. We will navigate the core methodologies that have revolutionized this field, from broad-based screening of vast chemical libraries to the rational design of molecules with atomic precision.
Section 1: The Fountainhead of Discovery - Identifying "Hits"
The initial phase of drug discovery is akin to searching for a specific key in a warehouse full of them. This is the "hit" identification stage, where we employ high-throughput methods to rapidly assess large numbers of compounds for their potential to interact with a biological target of interest.
High-Throughput Screening (HTS): A Numbers Game with a Strategic Edge
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of vast libraries of chemical and biological compounds against a specific biological target.[1][2] The primary objective of HTS is not to find a perfect drug, but to identify "hits"—compounds that exhibit the desired activity and serve as a starting point for further optimization.[1][3]
The power of HTS lies in its ability to accelerate target analysis by rapidly screening large-scale compound libraries in a cost-effective manner.[1] This process leverages robotics, liquid handling devices, and sensitive detectors to test thousands to millions of compounds in a short period.[2][4]
The selection of an appropriate assay is critical to the success of an HTS campaign. The two major categories of assays employed are biochemical and cell-based assays.
-
Biochemical Assays: These assays are performed in a cell-free environment and directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor.[5][6][7][8] They are prized for their simplicity, reproducibility, and lower potential for compound interference compared to cell-based systems.[5] Biochemical assays are ideal for understanding direct target engagement and for initial large-scale screens where a clean, direct readout is required.[5][8]
-
Cell-Based Assays: These assays utilize living cells to provide a more physiologically relevant context for evaluating a compound's activity.[9][10][11] They can assess not only target engagement but also downstream cellular events, membrane permeability, and potential cytotoxicity.[9][12] While more complex, cell-based assays offer valuable insights into a compound's behavior within a biological system.[10][11]
Table 1: Comparison of Biochemical and Cell-Based Assays in HTS
| Feature | Biochemical Assays | Cell-Based Assays |
| System | Cell-free, purified components[5] | Live cells[9][10] |
| Primary Measurement | Direct target binding or activity[7][8] | Cellular response, pathway modulation[9][12] |
| Physiological Relevance | Lower | Higher[11][12] |
| Throughput | Generally higher | Can be adapted for high throughput |
| Complexity | Lower | Higher |
| Potential for Artifacts | Lower | Higher (e.g., cytotoxicity)[9] |
| Ideal Use Case | Primary screening for direct target binders | Secondary screening, mechanism of action studies[13] |
This protocol outlines a typical fluorescence-based assay to screen for inhibitors of a purified enzyme.
Objective: To identify compounds that inhibit the activity of Enzyme X.
Materials:
-
Purified Enzyme X
-
Fluorogenic substrate for Enzyme X
-
Assay buffer (optimized for Enzyme X activity)
-
Compound library (typically in DMSO)
-
384-well microplates
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., no enzyme, no compound).
-
Enzyme Addition: Add a solution of purified Enzyme X in assay buffer to all wells except the "no enzyme" controls.
-
Incubation: Incubate the plates for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Immediately begin reading the fluorescence intensity of each well at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the "no compound" controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Self-Validation:
-
Z'-factor: This statistical parameter is calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[3]
-
Signal-to-Background Ratio: A high ratio ensures that the signal from the enzymatic reaction is clearly distinguishable from background noise.
Section 2: Rational Drug Design - From Blueprint to Bioactivity
Once initial hits are identified, the focus shifts to optimizing their properties. Rational drug design approaches leverage structural and computational information to guide the modification of these hits into more potent and selective lead compounds.
Structure-Based Drug Design (SBDD): The Architect's Approach
Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the three-dimensional (3D) structure of a biological target, typically a protein, to design and optimize drug candidates.[14][15] By understanding the molecular interactions between a compound and its target at an atomic level, medicinal chemists can rationally design molecules that fit precisely into the target's binding site, thereby enhancing their potency and selectivity.[14]
The SBDD process begins with determining the 3D structure of the target protein, often through techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy.[14]
Caption: The iterative workflow of Structure-Based Drug Design (SBDD).
This protocol outlines a general procedure for using molecular docking to screen a virtual compound library against a target protein with a known 3D structure.
Objective: To identify potential binders to a target protein from a large virtual compound library.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein preparation tools
-
Ligand preparation tools
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or from experimental determination.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Define the binding site or "docking grid" based on the location of the known ligand or predicted binding pockets.[16]
-
-
Ligand Library Preparation:
-
Obtain a virtual library of compounds in a 3D format (e.g., SDF or MOL2 files).
-
Generate low-energy 3D conformations for each ligand.
-
Assign appropriate atom types and charges.
-
-
Molecular Docking:
-
Run the docking algorithm to place each ligand from the library into the defined binding site of the protein.
-
The software will generate multiple possible binding poses for each ligand.
-
-
Scoring and Ranking:
-
Use a scoring function to estimate the binding affinity of each ligand pose.[17]
-
Rank the compounds in the library based on their predicted binding scores.
-
-
Visual Inspection and Selection:
-
Visually inspect the binding poses of the top-scoring compounds to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Select a diverse subset of promising compounds for experimental validation.
-
Trustworthiness of the Protocol: The reliability of molecular docking predictions is highly dependent on the quality of the protein structure and the accuracy of the scoring function. Therefore, it is crucial to experimentally validate the top-ranked virtual hits through biochemical or biophysical assays.[17]
Fragment-Based Drug Discovery (FBDD): Building Blocks to Blockbusters
Fragment-Based Drug Discovery (FBDD) is an alternative and increasingly popular approach to hit identification.[18] Instead of screening large, drug-like molecules, FBDD involves screening libraries of small, low-molecular-weight compounds called "fragments" (typically <300 Da).[19][20]
While these fragments typically bind to the target with low affinity, they do so with high "ligand efficiency," meaning they form very efficient interactions for their small size.[18][21] The initial fragment hits then serve as starting points for chemical elaboration, where they are "grown," "linked," or "merged" to generate more potent lead compounds.[19][21]
Caption: The workflow of Fragment-Based Drug Discovery (FBDD).
This protocol describes the use of SPR to screen a fragment library for binding to a target protein.
Objective: To identify fragments that bind to a target protein and to determine their binding kinetics.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein
-
Fragment library
-
Running buffer
Procedure:
-
Protein Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.
-
Fragment Screening:
-
Inject individual fragments from the library over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time. An increase in RU indicates fragment binding.
-
-
Hit Confirmation: Re-screen the initial hits to confirm their binding activity.
-
Kinetic Analysis: For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Self-Validation:
-
Orthogonal Methods: It is crucial to validate fragment hits using a secondary, orthogonal biophysical method, such as NMR spectroscopy or X-ray crystallography, to rule out false positives.[19]
-
Specificity: Test fragment binding against a control, unrelated protein to ensure specificity for the target of interest.
Section 3: Preclinical Development - Bridging the Gap to the Clinic
Once a lead compound with promising potency and selectivity has been identified, it enters the preclinical development phase. This stage involves a series of in vitro and in vivo studies to assess the compound's safety and efficacy before it can be tested in humans.[22][23][24]
ADMET Profiling: Predicting the Fate of a Drug in the Body
ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity.[25] Early assessment of these properties is critical, as unfavorable ADMET characteristics are a major cause of drug candidate failure in later stages of development.[26][27][28] Both in silico and in vitro methods are employed for early ADMET profiling.
Table 2: Key ADMET Parameters and Assessment Methods
| Parameter | Description | In Silico Method | In Vitro Assay |
| Absorption | How the drug enters the bloodstream.[25] | QSAR models based on physicochemical properties. | Caco-2 cell permeability assay. |
| Distribution | How the drug spreads throughout the body.[25] | Prediction of plasma protein binding. | Plasma protein binding assay. |
| Metabolism | How the body breaks down the drug.[25] | Prediction of cytochrome P450 (CYP) inhibition. | Liver microsome stability assay. |
| Excretion | How the drug is eliminated from the body.[25] | Prediction of renal clearance. | Transporter interaction assays. |
| Toxicity | Potential harmful effects of the drug.[25] | Prediction of cardiotoxicity (hERG inhibition). | hERG patch-clamp assay. |
Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Incubation buffer
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound with human liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the Dose-Response Relationship
Pharmacokinetics (PK) is the study of what the body does to a drug (ADME), while pharmacodynamics (PD) is the study of what the drug does to the body (the biochemical and physiological effects).[29][30][31] Understanding the relationship between PK and PD is crucial for determining the optimal dosing regimen for a drug.[29][32][33]
Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
IND-Enabling Studies and Regulatory Compliance
Before a drug candidate can be tested in human clinical trials, a comprehensive package of preclinical data must be submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) in an Investigational New Drug (IND) application.[22][23] These IND-enabling studies are conducted to ensure the safety of the drug for human administration.[22]
A critical component of these studies is adherence to Good Laboratory Practice (GLP) regulations.[22][24] GLP ensures the quality and integrity of the nonclinical safety data submitted.[24][34][35] Key IND-enabling studies include:
-
Pharmacology: Studies to characterize the drug's mechanism of action and its effects on the body.
-
Safety Pharmacology: Studies to assess the drug's effects on vital organ systems (cardiovascular, respiratory, and central nervous systems).
-
Toxicology: Studies to evaluate the potential toxic effects of the drug in animal models, including single-dose and repeated-dose toxicity studies.[22]
Conclusion
The development of bioactive molecules and potential drugs is a multidisciplinary endeavor that integrates biology, chemistry, and pharmacology with cutting-edge technologies. By strategically applying high-throughput screening, rational drug design principles, and comprehensive preclinical evaluation, researchers can navigate the complex path from initial discovery to a promising clinical candidate. The protocols and workflows outlined in this guide provide a foundational framework for these critical activities, emphasizing the importance of scientific rigor, data integrity, and a deep understanding of the underlying biological and chemical principles.
References
- Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Google Cloud.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025, November 19). Massachusetts Biotechnology Council.
- How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
- The power of structure-based drug design. (2024, July 17). Drug Discovery News.
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. ResearchGate.
- High-throughput screening (HTS). BMG LABTECH.
- Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Infinix Bio.
- Structure-Based Drug Design. Selvita.
- In Silico Drug Design- Definition, Methods, Types, Uses. (2023, August 3). Microbe Notes.
- Assay Development in Drug Discovery. Danaher Life Sciences.
- The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix.
- Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. (2025, February 17). KCAS Bio.
- Biochemical Assays. BioDuro.
- Structure-Based vs Ligand-Based Drug Design. Creative Proteomics.
- High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences.
- In-silico drug design: An approach which revolutionarised the drug discovery process. SciSpace.
- Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Crown Bioscience.
- High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
- Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen.
- What Are the Types of Biochemical Assays Used in Drug Discovery?. (2025, April 21). Patsnap Synapse.
- Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2025, April 17). Benchling.
- In Silico Methods for Drug Design and Discovery. Frontiers.
- Integrated pharmacokinetics and pharmacodynamics in drug development. PubMed.
- A Guide to In Silico Drug Design. (2023, February 5). Pharma Excipients.
- In silico drug design. University of Antwerp.
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. PubMed.
- ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (2021, June 1). Bentham Science Publishers.
- Bioactive Molecules. Leiden University.
- Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective. (2000, December 15). PubMed.
- Drug discovery inspired by bioactive small molecules from nature. PMC - NIH.
- Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025, January 3). ResearchGate.
- Fragment-based drug discovery: A graphical review. (2025, September 10). PMC.
- A review for cell-based screening methods in drug discovery. PMC.
- Centre for Bioactive Molecules and Drug Delivery (BMDD). IMU University.
- Structure-Based Drug Design (SBDD): Strategies & Techniques. SARomics Biostructures.
- Bioactive Molecules. Freshman Research Initiative - The University of Texas at Austin.
- A Structure-Based Drug Discovery Paradigm. (2019, June 6). PMC - NIH.
- Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023, May 27). Agno Pharmaceuticals.
- Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis.
- Workflow of the fragment-based de novo design process. ResearchGate.
- Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024, July 5). MDPI.
- Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. (2026, March 7). International Journal of Scientific Research & Technology.
- Step 2: Preclinical Research. (2018, January 4). FDA.
- Cell-Based Assays. Sigma-Aldrich.
- Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ScienceDirect.
- Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma.
- Preclinical Regulatory Requirements. Social Science Research Institute.
- How do you predict ADMET properties of drug candidates?. (2025, September 27). Aurlide.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. PMC.
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- 35. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Technical Support Center: Synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you improve your reaction yield and obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Low Reaction Yield
Question: My reaction yield for the synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, which is typically achieved via a Williamson ether synthesis, can stem from several factors.[1][2][3] A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Incomplete Deprotonation of the Phenol: The Williamson ether synthesis requires the formation of a phenoxide from the starting 2-methyl-3-aminophenol.[2][3] If the base is not strong enough or used in insufficient quantity, the deprotonation will be incomplete, leading to unreacted starting material.
-
Solution: Consider using a stronger base or a slight excess of the base. The choice of base is critical; for aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are commonly used.[3] For a more robust reaction, consider using sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF, which will irreversibly deprotonate the phenol.
-
-
Side Reactions: The primary competing reaction is the N-alkylation of the aniline.[4] Although the phenolic hydroxyl group is generally more acidic and a better nucleophile after deprotonation, N-alkylation can occur, especially at higher temperatures. Another possible side reaction is the elimination of HCl from the 2-methoxybenzyl chloride, although this is less likely with a primary benzylic halide.[1]
-
Solution: To favor O-alkylation over N-alkylation, you can employ a protection strategy for the amino group.[4][5] For instance, the amino group can be temporarily converted to an imine by reacting it with benzaldehyde.[4][5] After the ether synthesis, the imine can be easily hydrolyzed back to the amine. Alternatively, running the reaction at a lower temperature may help to improve the selectivity for O-alkylation.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield.
-
Solution: Polar aprotic solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they can accelerate S_N2 reactions.[1][3] However, acetone with K2CO3 is also a common and effective system.[4] The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions. A good starting point is to run the reaction at room temperature and gradually increase the temperature if the reaction is too slow. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Purity of Reagents and Atmosphere: The presence of water can quench the phenoxide, and oxygen can lead to the oxidation of the aminophenol starting material, which is often sensitive to air.[6]
-
Solution: Ensure that your solvent is anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Your starting materials, 2-methyl-3-aminophenol and 2-methoxybenzyl chloride, should be of high purity.
-
Here is a troubleshooting workflow to help you diagnose the cause of low yield:
Caption: Troubleshooting workflow for low yield.
Formation of Side Products
Question: I am observing the formation of a significant amount of a side product. What could it be and how do I prevent it?
Answer: The most likely side product in this synthesis is the N-alkylated isomer, 3-[(2-Methoxyphenyl)methoxy]-2-methyl-N-(2-methoxybenzyl)aniline, or the di-N-alkylated product. The amino group of the starting material or the product can also be alkylated.
-
Identification: You can often distinguish between the O- and N-alkylated products by their polarity on TLC. The N-alkylated product is typically less polar. For definitive identification, techniques like NMR spectroscopy and mass spectrometry are necessary.
-
Prevention:
-
Protect the Amino Group: As mentioned earlier, protecting the amino group is the most effective way to prevent N-alkylation.[4][5] The formation of a Schiff base with benzaldehyde is a practical and reversible method.[4][5]
-
Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity for O-alkylation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the O/N alkylation ratio. In some cases, a weaker base and a less polar solvent may favor O-alkylation.
-
Reaction Monitoring
Question: How do I effectively monitor the progress of the reaction?
Answer: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.
-
TLC System: A good starting point for a solvent system is a mixture of hexane and ethyl acetate. You will need to experiment with the ratio to get good separation of your starting material, product, and any side products.
-
Visualization: The spots can be visualized under UV light (254 nm). You can also use a staining agent like potassium permanganate or iodine.
-
Interpretation: As the reaction proceeds, you should see the spot corresponding to the 2-methyl-3-aminophenol disappear and a new spot for the product, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, appear. The product will likely have a higher Rf value than the starting aminophenol due to the less polar ether group.
Product Purification
Question: I am having difficulty purifying the final product. What purification strategies do you recommend?
Answer: The crude product will likely contain unreacted starting materials, the N-alkylated side product, and inorganic salts from the base.
-
Work-up: After the reaction is complete, the reaction mixture should be quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane.[7] The organic layer should then be washed with water and brine to remove any remaining inorganic salts and polar impurities.
-
Column Chromatography: Silica gel column chromatography is the most effective method for purifying the final product.[7] A gradient elution with a mixture of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. You will need to screen for a suitable solvent or solvent mixture.
Frequently Asked Questions (FAQs)
Question: What is the recommended starting material and reagent stoichiometry?
Answer:
-
Starting Materials:
-
2-Methyl-3-aminophenol
-
2-Methoxybenzyl chloride
-
-
Reagents:
-
Base (e.g., K2CO3, NaOH, or NaH)
-
Anhydrous solvent (e.g., acetone, DMF, or THF)
-
-
Stoichiometry: A common starting point is to use a slight excess of the alkylating agent (2-methoxybenzyl chloride), typically 1.1 to 1.2 equivalents, to ensure complete consumption of the aminophenol. The amount of base used will depend on its strength; for a base like K2CO3, 2 to 3 equivalents are often used.[4]
Question: What are the most suitable bases and solvents for this synthesis?
Answer: The choice of base and solvent is interdependent and crucial for the success of the reaction.
| Base | Solvent(s) | Advantages | Disadvantages |
| Potassium Carbonate (K2CO3) | Acetone, DMF | Inexpensive, easy to handle, effective for many Williamson ether syntheses.[4] | May require heating to achieve a reasonable reaction rate. |
| Sodium Hydroxide (NaOH) | Water, Ethanol | Strong base, inexpensive.[8] | Can lead to side reactions in the presence of sensitive functional groups. |
| Sodium Hydride (NaH) | THF, DMF | Very strong base, drives the deprotonation to completion.[3] | Pyrophoric, requires strict anhydrous and inert conditions. |
Question: What is the optimal reaction temperature and time?
Answer: The optimal temperature and time will depend on the chosen base and solvent system.
-
K2CO3 in Acetone: This system often requires refluxing for several hours (e.g., 8-24 hours).[4]
-
NaH in THF/DMF: This reaction can often be run at room temperature, and the reaction time may be shorter.
It is highly recommended to monitor the reaction by TLC to determine the point of completion.
Question: Are there any specific safety precautions I should take?
Answer: Yes, several safety precautions should be observed:
-
2-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Solvents like DMF and THF have their own specific hazards and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.
Experimental Protocol
This is a general protocol for the synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline using potassium carbonate as the base.
Materials:
-
2-Methyl-3-aminophenol (1.0 eq)
-
2-Methoxybenzyl chloride (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (2.5 eq)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-3-aminophenol and anhydrous potassium carbonate.
-
Add anhydrous acetone to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-methoxybenzyl chloride to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Reaction Pathway and Parameter Relationships
The synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline proceeds via a Williamson ether synthesis, which is an S_N2 reaction.
Caption: Williamson ether synthesis pathway.
The key parameters in this synthesis are interconnected and influence the final yield and purity.
Caption: Interplay of key reaction parameters.
References
-
Yu, W., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(4), 1279-1281. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. PMC, NIH Public Access. [Link]
-
Wang, D., et al. (2021). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. PMC, ACS Publications. [Link]
-
University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. UW-Madison Chemistry. [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. J&K Scientific. [Link]
-
Zerbe, C., & Jage, K. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]
-
ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. ResearchGate. [Link]
-
Kim, J., et al. (2019). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Molecules, 24(19), 3569. [Link]
-
ResearchGate. (2010). Selective alkylation of aminophenols. ResearchGate. [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Purification of Aniline Derivatives
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of aniline derivatives. Our approach is rooted in a deep understanding of the chemical principles governing these separations, aiming to empower you with the knowledge to not only solve immediate issues but also to proactively design more robust purification strategies. Aniline and its derivatives are foundational building blocks in numerous applications, from pharmaceuticals to dyes; their purity is paramount to the success of subsequent reactions and the quality of the final product.[1][2][3]
This guide is structured in a question-and-answer format to directly address the specific, real-world problems you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My aniline derivative is dark-colored (brown, red, or black) even after initial work-up. What causes this and how can I decolorize it?
Answer:
The discoloration of aniline derivatives is a frequent observation and is almost always due to oxidation. The amino group on the aromatic ring is susceptible to air oxidation, which can be accelerated by light and the presence of impurities.[4] This process forms highly colored polymeric and quinone-like impurities.
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring electron-rich and thus highly susceptible to oxidation. This is a fundamental chemical property of anilines.
Troubleshooting Protocol: Decolorization
-
Activated Carbon Treatment: This is the most common and often most effective method for removing colored impurities.
-
Procedure:
-
Dissolve your crude aniline derivative in a suitable organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).[5]
-
Add a small amount of activated carbon (typically 1-5% w/w of your compound).
-
Stir the suspension at room temperature for 15-30 minutes.[5] Avoid heating, as this can sometimes promote further degradation on the carbon surface.
-
Filter the mixture through a pad of Celite® or a fine filter paper to remove the activated carbon. The filtrate should be significantly lighter in color.
-
-
Trustworthiness Check: The Celite® pad is crucial as it prevents fine carbon particles from contaminating your purified product.
-
-
Treatment with Stannous Chloride: For stubborn cases, particularly to remove sulfur-containing impurities that can contribute to color, a stannous chloride treatment can be effective.[4][6]
Issue 2: During column chromatography on silica gel, my aniline derivative streaks badly (tails). How can I achieve sharp, well-defined bands?
Answer:
This is a classic problem when purifying basic compounds like aniline derivatives on an acidic stationary phase like silica gel.[7] The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to a non-ideal elution profile characterized by tailing.[7]
Causality: The interaction is an acid-base phenomenon. The lone pair on the aniline's nitrogen can form a hydrogen bond with or be protonated by the acidic silanol groups, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.[7]
Troubleshooting Protocol: Optimizing Column Chromatography
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Procedure: Add 0.1-2% triethylamine (TEA) or a few drops of ammonia to your chosen solvent system (e.g., hexane/ethyl acetate).[7] This will compete with your aniline derivative for binding to the acidic sites, allowing for a more symmetrical elution.[7]
-
Trustworthiness Check: Always run a small-scale TLC with the modified eluent first to confirm that the tailing is suppressed and the separation from impurities is maintained.
-
-
Alternative Stationary Phases: If tailing persists or if your compound is sensitive to degradation on silica, consider these alternatives:
-
Neutral Alumina: Being basic in nature, alumina is a good alternative for the purification of basic compounds.[7]
-
Deactivated Silica Gel: Silica gel can be "deactivated" by treatment with water to reduce its acidity.[7]
-
Reverse-Phase Silica (C18): For highly polar aniline derivatives, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a suitable option.[7]
-
Workflow Visualization: Troubleshooting Column Chromatography
Below is a decision-making workflow to address common column chromatography issues with aniline derivatives.
Caption: A troubleshooting workflow for purifying aniline derivatives by column chromatography.
Issue 3: I am trying to purify my aniline derivative by recrystallization, but it either "oils out" or fails to crystallize. What should I do?
Answer:
"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This typically happens when the solubility of the compound at a given temperature is exceeded, but the temperature is still above the compound's melting point. Failure to crystallize can be due to several factors, including the use of an inappropriate solvent or the solution being too dilute.
Causality: The success of recrystallization hinges on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[8] Finding this delicate balance is key.
Troubleshooting Protocol: Successful Recrystallization
-
Systematic Solvent Screening: The first step is to find the right solvent or solvent system.[8][9]
-
Procedure:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, toluene, or water) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that did not show dissolution. A suitable solvent will dissolve your compound when hot.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of crystals.
-
-
Trustworthiness Check: A mixed solvent system (e.g., hexane/ethyl acetate) can often provide the fine-tuned solubility characteristics needed for successful recrystallization.[9]
-
-
Inducing Crystallization: If your compound is reluctant to crystallize from a supersaturated solution:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[8]
-
Seed the solution: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystallization.[8]
-
Reduce the solvent volume: If the solution is too dilute, carefully evaporate some of the solvent and try cooling again.[8]
-
Data Summary: Common Solvents for Aniline Derivative Recrystallization
| Aniline Derivative Type | Recommended Solvents/Systems |
| Non-polar, bulky anilines | Hexanes, heptane, or mixtures with a small amount of ethyl acetate.[9] |
| Anilines of intermediate polarity | Ethanol, isopropanol, or toluene/ethanol mixtures.[9] |
| Polar anilines | Water, or aqueous ethanol/methanol solutions.[8][10] |
Issue 4: How can I efficiently separate my basic aniline derivative from acidic or neutral impurities?
Answer:
Acid-base extraction is a powerful and highly selective method for this purpose. It leverages the basicity of the aniline's amino group to move it between an organic phase and an aqueous phase, leaving other impurities behind.[11][12]
Causality: The basic aniline reacts with an aqueous acid (like HCl) to form a water-soluble ammonium salt.[13][14] This salt partitions into the aqueous layer, while neutral organic impurities remain in the organic layer. Acidic impurities can be subsequently removed by extraction with a base.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an immiscible organic solvent like diethyl ether or dichloromethane in a separatory funnel.[11]
-
Acidic Extraction:
-
Add an equal volume of 1 M aqueous HCl to the separatory funnel.[11]
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The aniline derivative, now protonated, will be in the aqueous layer.[11]
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer.[11]
-
-
Isolation of Neutral/Acidic Impurities: The remaining organic layer now contains any neutral or acidic impurities. This can be washed, dried, and evaporated if these components need to be recovered.[11]
-
Regeneration of the Free Aniline:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a concentrated aqueous base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (check with pH paper).[9][11] The free aniline will precipitate if it's a solid or form an oily layer if it's a liquid.
-
Extract the free aniline back into a fresh portion of an organic solvent (e.g., diethyl ether) three times.[9][11]
-
-
Final Work-up: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (like Na₂SO₄), filter, and evaporate the solvent to yield the purified aniline derivative.[9][11]
Workflow Visualization: Acid-Base Extraction
The following diagram illustrates the logical flow for separating an aniline derivative from acidic and neutral impurities.
Caption: A workflow diagram for the purification of an aniline derivative using acid-base extraction.
Safety First: Handling Aniline Derivatives
Aniline and its derivatives are toxic and can be absorbed through the skin.[5] Many are also suspected carcinogens.[2] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Benchchem. (n.d.). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives.
- Reddit. (2014, May 26). Purify and dry aniline? r/chemistry.
- LookChem. (n.d.).
- Benchchem. (n.d.). Overcoming challenges in the purification of sterically hindered anilines.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
- Benchchem. (n.d.). Efficacy of different purification methods for substituted anilines.
- Benchchem. (n.d.). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
- ECHEMI.com. (2022, October 14).
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(But-2-en-1-yl)aniline.
- Chemistry LibreTexts. (n.d.). Exp 6 - Extraction.
- Chemistry Stack Exchange. (2014, August 10).
- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
- ResearchGate. (2014, December 12).
- Riggin, R. M., Lucas, S. V., Cole, T. F., & Bins, M. A. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
- Cram. (n.d.).
- YouTube. (2021, May 31).
- HBM4EU. (n.d.). Aniline family.
- Xie, P., Zhang, H., & Chen, J. (2016). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Environmental Science and Pollution Research, 23(1), 834-841.
- ResearchGate. (2014, August 3).
- Scribd. (n.d.).
- Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.).
- Open Access Journals. (2024, October 18).
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
- SIELC Technologies. (2018, May 16). Aniline.
- EPA. (n.d.).
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- 14. researchgate.net [researchgate.net]
Optimization of reaction conditions for synthesizing 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Welcome to the technical support center for the synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal two-step synthesis. The following troubleshooting guides and FAQs directly address specific experimental challenges to optimize your reaction conditions and ensure a successful outcome.
Synthesis Overview
The synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is typically achieved in a two-step process. The first step involves the O-alkylation of 2-methyl-3-nitrophenol with 2-methoxybenzyl chloride via a Williamson ether synthesis. The second step is the chemoselective reduction of the nitro group on the intermediate compound to afford the target aniline.
Caption: Overall synthetic workflow for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Part 1: Troubleshooting the Williamson Ether Synthesis
This section addresses common issues encountered during the O-alkylation of 2-methyl-3-nitrophenol.
Q1: My Williamson ether synthesis has a very low yield or has failed completely. What are the primary causes?
Low or no yield in this SN2 reaction is a frequent issue. A systematic check of your reagents and conditions is the most effective troubleshooting approach.
Possible Causes and Solutions:
-
Incomplete Deprotonation of the Phenol: The phenoxide is the active nucleophile. If it's not formed efficiently, the reaction will not proceed.
-
Insight: 2-Methyl-3-nitrophenol is relatively acidic due to the electron-withdrawing nitro group, but a sufficiently strong base is still required for complete deprotonation.
-
Actionable Advice: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). Weaker bases like potassium carbonate (K₂CO₃) may be less effective.[1] Ensure your base is fresh; NaH, for instance, can appear grayish upon deactivation.[2]
-
-
Presence of Moisture: The Williamson ether synthesis is highly sensitive to water.
-
Insight: Water will react with the strong base (e.g., NaH), consuming it. It can also hydrolyze the alkylating agent, 2-methoxybenzyl chloride.[1]
-
Actionable Advice: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
-
Choice of Solvent: The solvent plays a critical role in SN2 reactions.
-
Insight: Polar aprotic solvents like DMF, THF, or acetonitrile are ideal. They solvate the counter-ion (e.g., Na⁺) of the phenoxide, leaving a more reactive, "naked" nucleophile.[1][2] Protic solvents (e.g., ethanol, water) will solvate and deactivate the phenoxide nucleophile through hydrogen bonding, drastically slowing the reaction.[2][3]
-
Actionable Advice: Switch to or ensure the purity of your polar aprotic solvent. DMF is often an excellent choice for this reaction.
-
-
Reaction Temperature and Time:
-
Insight: While higher temperatures can increase reaction rates, they can also promote side reactions.[2] Conversely, if the temperature is too low, the reaction may be impractically slow.
-
Actionable Advice: A typical temperature range for this synthesis is 50-100 °C.[1][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature, starting on the lower end and gradually increasing if necessary.
-
Sources
Technical Support Center: Stability and Degradation of Methoxy-Substituted Anilines
Welcome to the Technical Support Center for Methoxy-Substituted Anilines. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide rooted in scientific principles and practical laboratory experience. This center is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with their stability and degradation.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is broken down into its probable causes and a series of actionable solutions.
Issue 1: My methoxy-substituted aniline has changed color (e.g., yellowing, browning).
A change in color is the most common visual indicator of degradation.[1] Methoxy-substituted anilines, particularly isomers like o- and p-anisidine, are prone to air oxidation, which results in the formation of colored impurities.[2][3]
Possible Causes:
-
Oxidation: The primary cause is exposure to atmospheric oxygen. The electron-donating nature of both the amino and methoxy groups makes the aromatic ring highly susceptible to oxidation, often leading to the formation of quinone-imine structures and other colored polymeric products.[1]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate and accelerate degradation reactions.[1][4]
-
Improper Storage: Storing the compound in a poorly sealed container, at ambient temperature, or in a transparent vial will accelerate degradation.[4]
Recommended Solutions:
-
Verify Purity: Before use, always assess the purity of your material, even if it's a new bottle. A simple High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) analysis can reveal the presence of degradation products.[1]
-
Use a Fresh Batch: If significant degradation is suspected, it is best to use a new, unopened container of the reagent to ensure the integrity of your experimental results.[1]
-
Implement Inert Atmosphere Techniques: When handling the solid or preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4]
Issue 2: I'm observing unexpected or new peaks in my HPLC/LC-MS analysis.
The appearance of extraneous peaks during analysis is a strong indicator that the compound is degrading either in the stock solution, during sample preparation, or under the analytical conditions themselves.
Possible Causes:
-
Solvent-Induced Degradation: The solvent used for your stock solution or mobile phase may be reacting with the aniline. For example, the pH of an unbuffered mobile phase could promote hydrolysis or other reactions.[1]
-
Thermal Degradation: If your analytical method involves elevated temperatures (e.g., a heated GC inlet or HPLC column), the compound may be thermally labile.[1]
-
On-Column Degradation: The stationary phase of your chromatography column, particularly if it has exposed, acidic silanol groups, can catalyze degradation.
Recommended Solutions:
-
Conduct a Solvent Stability Study: Prepare a solution of your compound in the analytical solvent. Analyze it at various time points (e.g., 0, 2, 6, 24 hours) while keeping it under the same conditions as your typical sample preparation. This will reveal if the compound is unstable in the solvent over time.[1]
-
Evaluate Analytical Conditions:
-
Temperature: If possible, try running your analysis at a lower temperature.
-
pH: Ensure the pH of your mobile phase is compatible with your compound's stability. Buffering the mobile phase is highly recommended.
-
-
Use a High-Quality Column: Employ a modern, end-capped HPLC column to minimize interactions with acidic silanol groups. A column with low silanol activity is often a good choice.[5]
The following diagram outlines a logical workflow for diagnosing the source of unexpected peaks in your chromatographic analysis.
Caption: Troubleshooting workflow for unexpected analytical results.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental properties and handling of methoxy-substituted anilines.
Q1: What are the primary degradation pathways for methoxy-substituted anilines?
A1: The main degradation pathways are oxidation, hydrolysis, and photodegradation.
-
Oxidation: This is the most prevalent pathway. The aniline nitrogen and the methoxy group activate the aromatic ring, making it susceptible to oxidation by air, oxidizing agents, or electrochemical processes.[1][6] This can lead to the formation of radicals, which couple to form dimers (like dianisidines) and polymers, or can be oxidized further to form colored quinone-imines.[1]
-
Hydrolysis: While generally stable, the amide bond in derivatives of methoxy-substituted anilines can be hydrolyzed under strong acidic or basic conditions, cleaving the molecule to yield the parent methoxyaniline and the corresponding acid.[1]
-
Photodegradation: UV light can induce cleavage of chemical bonds or trigger rearrangement reactions, leading to a variety of degradation products.[1]
The diagram below illustrates the initial steps in the air oxidation of p-anisidine, a common degradation route leading to colored impurities.
Caption: Simplified oxidative degradation of p-anisidine.
Q2: How should I properly store my anisidine isomers?
A2: Proper storage is critical to maintaining the purity and stability of methoxy-substituted anilines. They are generally sensitive to air, light, moisture, and heat.[4][7]
Storage Recommendations Table
| Form | Container | Atmosphere | Temperature | Light Conditions |
| Solid | Tightly sealed, airtight container | Inert gas (Nitrogen or Argon) overlay recommended | Store below +30°C; refrigeration is often preferred[4][7] | Dark (Amber vial or in a cabinet)[4] |
| Solution | Tightly sealed vial with a PTFE-lined cap | Inert gas (Nitrogen or Argon) overlay | -20°C or -80°C for long-term storage | Dark (Amber vial or wrapped in foil) |
Q3: Can the position of the methoxy group (ortho, meta, para) affect stability?
A3: Yes, the isomer position significantly influences the electronic properties and, consequently, the stability and reactivity.
-
Ortho- and Para-Anisidine: In these isomers, the methoxy group's electron-donating resonance effect strongly activates the ring, making them more susceptible to electrophilic attack and oxidation compared to the meta isomer.[8] The para-isomer is often particularly prone to forming colored oxidation products.[2]
-
Meta-Anisidine: The methoxy group in the meta position exerts a primarily inductive, electron-withdrawing effect, which deactivates the ring slightly compared to aniline itself.[8][9] This generally makes m-anisidine more stable against oxidation than its ortho and para counterparts.
Q4: My experiment requires a forced degradation study. Can you provide a general protocol?
A4: A forced degradation study is an essential tool for understanding a compound's stability profile. It involves subjecting the compound to harsh conditions to intentionally induce degradation. This helps identify potential degradation products and develop stability-indicating analytical methods.[10]
This protocol should be adapted based on the known properties of your specific molecule.
-
Prepare Stock Solution: Prepare a stock solution of your methoxy-substituted aniline (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1]
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a sealed vial. Protect all samples from light unless photostability is being tested.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.[1]
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then prepare a solution for analysis.[1]
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing UV/Vis output for a defined period.
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples.[1]
-
Analyze all samples, along with an unstressed control sample, by a suitable method, typically HPLC with UV and/or MS detection, to separate and identify the degradation products.
-
References
-
Dobecki, M., & Wesołowski, W. (2014). Methoxyaniline. Determining in workplace air with HPLC. Podstawy i Metody Oceny Środowiska Pracy, 2(80), 5-18. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7732, p-Anisidine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: p-Anisidine. Retrieved from [Link]
-
Loidl-Stahlhofen, A., Lütticke, S., & Hecht, H. J. (1992). Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and environmental microbiology, 58(6), 1949–1956. Retrieved from [Link]
-
Nishikata, T., & Ishida, K. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed[1][11]-Methoxy Rearrangement. Organic Letters, 22(10), 3905–3909. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7000, 2-Methoxyaniline. Retrieved from [Link]
-
ron. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. Retrieved from [Link]
-
Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Retrieved from [Link]
-
Singh, M., & Singh, P. (2016). Electrochemical Studies of o- and p-Anisidine. International Journal of Advanced Research in Chemical Science, 3(1), 1-6. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSC): o-ANISIDINE. Retrieved from [Link]
-
Carreño, M. C., et al. (2000). Anodic Oxidation of N-Protected 4-Methoxy Anilines: Improved Synthesis of Quinone Imine Acetals. The Journal of Organic Chemistry, 65(14), 4524–4528. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016). NIOSH Manual of Analytical Methods (NMAM) 2514: ANISIDINE. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Analytical methodologies for discovering and profiling degradation-related impurities. AAPS PharmSciTech, 15(4), 1017–1026. Retrieved from [Link]
-
Moreira, F. T. C., & de Torresi, S. I. C. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(1), 443. Retrieved from [Link]
-
Chaturvedi, N. K., & Katoch, S. S. (2021). Degradational Behaviour of 2- and 4-Methoxyanilines by the Application of Laterite Soil in Fenton-Like Oxidation: A Rational Analysis. Proceedings of the 12th Eastern European Young Water Professionals Conference. Retrieved from [Link]
-
de Oliveira, G. G., et al. (2022). Poly(o-methoxyaniline) Chain Degradation Based on a Heat Treatment (HT) Process: Combined Experimental and Theoretical Evaluation. Polymers, 14(12), 2353. Retrieved from [Link]
-
E. L. G. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Environmental Science & Technology, 51(5), 2973–2981. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Anisidine. Retrieved from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
-
Chaturvedi, N. K., & Katoch, S. S. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(25), 200302. Retrieved from [Link]
-
Wujec, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4983. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation curves of aniline under different conditions. Retrieved from [Link]
-
ResearchGate. (2013). What is the best way to tell if a compound is degrading? Retrieved from [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
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- 5. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Identifying and minimizing impurities in aniline synthesis.
Welcome to the Technical Support Center for Aniline Synthesis and Purification. As a Senior Application Scientist, I have structured this guide to address the most critical bottlenecks in synthesizing and isolating high-purity aniline.
The catalytic hydrogenation of nitrobenzene is the industry standard for aniline production, but it is highly susceptible to side reactions that generate complex impurities[1]. This guide will walk you through the mechanistic causality of these impurities, how to identify them, and self-validating protocols to eliminate them.
Mechanistic Pathways of Impurity Formation
To troubleshoot an impurity, you must first understand its origin. The reduction of nitrobenzene does not occur in a single step; it cascades through highly reactive intermediates, specifically nitrosobenzene and phenylhydroxylamine[1]. When the catalytic cycle is starved of hydrogen, these intermediates condense with each other rather than reducing further, leading to the formation of dimeric impurities like azoxybenzene and azobenzene[2].
Catalytic hydrogenation pathway of nitrobenzene and formation of azobenzene impurities.
Troubleshooting & FAQs: Identification and Synthesis
Q1: My GC-MS analysis of the crude aniline shows multiple high-molecular-weight peaks. What are they, and how do I identify them? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying trace impurities in aniline synthesis[3]. Aniline itself is a volatile primary amine that elutes early (Boiling Point 184°C, m/z 93)[4]. The higher molecular weight peaks are typically condensation products or oxidized polymers.
Below is a quantitative summary to help you cross-reference your GC-MS spectra with mechanistic causes:
| Impurity | Molecular Weight (m/z) | Causality / Origin | GC-MS Characteristics |
| Nitrobenzene | 123.1 | Incomplete conversion / Catalyst poisoning[2] | Strong M+ at 123, loss of NO2 (m/z 77) |
| Nitrosobenzene | 107.1 | Partially reduced intermediate[1] | M+ at 107, highly reactive |
| Azoxybenzene | 198.2 | Condensation of nitrosobenzene & phenylhydroxylamine[2] | M+ at 198, late elution |
| Azobenzene | 182.2 | Reduction of azoxybenzene[1] | M+ at 182, intense peak |
| Cyclohexylamine | 99.1 | Over-reduction (ring hydrogenation) | M+ at 99, favored at high H2 pressure |
| p-Benzoquinone | 108.1 | Aerial oxidation of aniline[5] | M+ at 108, causes dark discoloration |
Q2: I am observing significant amounts of azoxybenzene and azobenzene in my reaction mixture. How can I minimize their formation? A2: The formation of azoxybenzene and azobenzene is a direct symptom of hydrogen starvation at the catalyst surface[2]. When the rate of hydrogenation is slower than the rate of intermediate condensation, these side products dominate[1]. To fix this, you must optimize mass transfer and hydrogen availability.
Protocol 1: Optimized Catalytic Hydrogenation of Nitrobenzene This protocol is designed as a self-validating system: successful execution is confirmed by zero-order hydrogen uptake kinetics and an absence of dimeric peaks on GC-MS.
-
Catalyst & Solvent Selection: Suspend 3-5 wt% Palladium on Carbon (Pd/C) in methanol. Methanol is preferred over aqueous systems because it significantly enhances hydrogen solubility, ensuring the catalyst surface remains hydrogen-rich[6].
-
Reactor Pressurization: Seal the high-pressure reactor and purge three times with N2, followed by three times with H2. Pressurize the system to 2–4 MPa (20–40 bar). Operating in this pressure regime ensures zero-order kinetics with respect to hydrogen, preventing starvation[6].
-
Temperature & Agitation Control: Maintain the reaction temperature strictly between 30°C and 70°C[6]. Set the impeller to high-shear agitation (>1000 rpm) to break the gas-liquid mass transfer barrier. Causality note: Temperatures exceeding 70°C combined with high pressure will trigger ring-hydrogenation, yielding cyclohexylamine.
-
Validation (Endpoint Determination): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases entirely. Vent the reactor, filter the Pd/C catalyst over Celite, and run a GC-MS aliquot. A successful run will show <0.1% azobenzene.
Troubleshooting & FAQs: Downstream Purification
Q3: My purified aniline was initially clear but has turned into a dark red/brown oil during storage. How can I decolorize and purify it? A3: Aniline is highly susceptible to aerial oxidation and light degradation, which leads to the formation of p-benzoquinone and complex colored polymeric materials[5]. Because these degradation polymers are non-volatile, vacuum distillation is the most effective method for decolorization and purification.
Workflow for the chemical pre-treatment and vacuum distillation of crude aniline.
Protocol 2: Vacuum Distillation and Chemical Purification of Aniline Standard atmospheric distillation of aniline requires heating to 184°C, which can cause further thermal degradation. This vacuum protocol lowers the thermal threshold, preserving product integrity.
-
Chemical Pre-treatment: To the darkened aniline, add a small catalytic amount of stannous chloride (SnCl2) or zinc dust. Causality note: This step reduces oxidized impurities and strips out trace sulfur-containing compounds that act as auto-oxidation catalysts[7].
-
Apparatus Assembly: Transfer the mixture to a round-bottom flask equipped with a short-path vacuum distillation head. Add PTFE boiling stones to prevent violent bumping, as crude aniline can erupt under vacuum.
-
Vacuum & Temperature Equilibration: Apply a vacuum of approximately 20 mmHg. Using the Clausius-Clapeyron relationship, this pressure reduces the boiling point of aniline from 184°C down to a gentle 72°C.
-
Fraction Collection: Heat the distillation flask gradually. Discard the first few milliliters (forerun); aniline is hygroscopic and forms a hetero-azeotrope with water[8], meaning the initial drops will contain moisture. Collect the main fraction that distills consistently at ~72°C.
-
Storage Validation: The resulting distillate will be a highly pure, colorless liquid. To validate and maintain this state, store the purified aniline over solid Potassium Hydroxide (KOH) pellets to keep it strictly anhydrous, and blanket the headspace with inert nitrogen or argon gas before sealing in an amber bottle[7].
References
-
Purify and dry aniline? - Reddit (r/chemistry). URL:[Link]
-
Vacuum Distillation of Aniline - Texium. URL: [Link]
-
How to distill aniline before using it for polymerization? - ResearchGate. URL:[Link]
-
Showing Compound Aniline (FDB003571) - FooDB. URL:[Link]
-
[Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS] - PubMed (NIH). URL:[Link]
-
Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation - PMC (NIH). URL:[Link]
-
Liquid phase hydrogenation of nitrobenzene - ResearchGate. URL:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - Please wait for verification [reddit.com]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues of aniline compounds in organic solvents.
Welcome to the Technical Support Center for Aromatic Amine Formulation and Extraction. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of aniline compounds. Aniline derivatives exhibit a dual chemical nature: a highly polar, hydrogen-bonding amino group coupled with a lipophilic, π -electron-rich aromatic ring. This dichotomy often leads to frustrating bottlenecks in extraction, purification, and formulation workflows.
This guide is designed to move beyond trial-and-error solvent screening. By understanding the thermodynamic causality behind intermolecular forces and acid-base equilibria, you can engineer predictable solubility outcomes.
Diagnostic Workflow for Aniline Solubility
Before adjusting your solvent system, it is critical to diagnose the root cause of the insolubility. Follow this logical workflow to determine whether your issue is driven by ionization (salt formation) or mismatched cohesive energy.
Diagnostic workflow for troubleshooting aniline solubility issues.
FAQ: Fundamental Solubility & Solvent Selection
Q: Why is my neutral aniline derivative completely insoluble in non-polar solvents like hexane, despite its lipophilic aromatic ring? A: The insolubility is caused by the high crystal lattice energy generated by the primary amine group. The −NH2 moiety acts as both a strong hydrogen bond donor and acceptor. In purely non-polar aliphatic solvents like hexane, there is no thermodynamic mechanism (no polar or H-bonding solvent interactions) to overcome the enthalpy required to break these intermolecular bonds[1]. To dissolve the compound, you must select a solvent that closely matches the cohesive energy of the solute.
Q: How can I mathematically predict the best solvent instead of guessing? A: You should utilize Hansen Solubility Parameters (HSP). Unlike the Hildebrand parameter, which only measures total cohesive energy, HSP divides molecular interactions into three parameters: Dispersion forces ( δd ), Polar interactions ( δp ), and Hydrogen bonding ( δh )[2][3]. The HSP values for pure aniline are δd=19.4 , δp=5.1 , and δh=10.2 MPa1/2 [3][4]. By plotting your target solvent's HSP against the aniline's HSP, you can calculate the interaction radius ( Ra ). If Ra is smaller than the compound's interaction radius ( R0 ), the aniline will dissolve[5].
FAQ: Advanced Troubleshooting & Chemical Interventions
Q: My aniline derivative dissolves perfectly in water but crashes out instantly in dichloromethane (DCM) or ethyl acetate. What is happening? A: Your compound is almost certainly trapped in its protonated, cationic state (an anilinium salt). Aniline has a pKa of approximately 4.5[6]. In any aqueous environment with a pH below 4.5, the amine nitrogen accepts a proton, gaining a formal positive charge. This drastically increases ion-dipole interactions with water, rendering it highly water-soluble but completely insoluble in organic solvents like DCM[7]. You must perform a "free-basing" extraction to neutralize the charge.
Q: I am experiencing severe peak tailing and inconsistent solubility during HPLC analysis of my aniline compound. How do I fix this? A: Peak tailing for aromatic amines is a classic symptom of secondary interactions. The basic amine group interacts with unendcapped, acidic silanol groups on the silica stationary phase. To resolve this, adjust the pH of your mobile phase. You must either suppress the ionization of the aniline by raising the pH at least 2 units above its pKa (e.g., pH > 6.5, ensuring it is a neutral, organic-soluble free base), or use a low pH (e.g., pH 2.5) to fully protonate both the amine and the silanol groups, preventing the secondary ionic interaction[8].
Quantitative Data: Solvent Parameter Matrix
To facilitate rational solvent selection, compare the HSP values of common solvents against the baseline parameters of aniline. A successful solvent or co-solvent blend should aim to mimic the δd , δp , and δh of the solute.
| Solvent / Solute | Dielectric Constant ( ε ) | Dispersion δd ( MPa1/2 ) | Polar δp ( MPa1/2 ) | H-Bonding δh ( MPa1/2 ) | Aniline Affinity |
| Aniline (Target) | 6.89 | 19.4 | 5.1 | 10.2 | N/A |
| Hexane | 1.89 | 14.9 | 0.0 | 0.0 | Poor |
| Toluene | 2.38 | 18.0 | 1.4 | 2.0 | Moderate |
| Dichloromethane | 8.93 | 17.0 | 7.3 | 7.1 | Good |
| Acetone | 20.7 | 15.5 | 10.4 | 7.0 | Good |
| Acetic Acid | 6.15 | 14.5 | 8.0 | 13.5 | Salt Formation |
(Data derived from established Hansen Solubility Parameter databases[3])
Field-Proven Experimental Protocols
Protocol 1: Free-Basing and Liquid-Liquid Extraction of Aniline Salts
This protocol converts a water-soluble anilinium salt back into its organic-soluble neutral free base, allowing for seamless extraction into an organic solvent[9][10].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude anilinium salt mixture in a minimal volume of distilled water within a separatory funnel.
-
Organic Overlay: Add an equal volume of a water-immiscible organic solvent with good aniline affinity (e.g., Dichloromethane or Ethyl Acetate).
-
Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3 ) or 1M Sodium Hydroxide ( NaOH ) dropwise while gently swirling. Caution: If using NaHCO3 with residual acid, CO2 gas will evolve. Vent the funnel frequently.
-
Self-Validation Checkpoint (Critical): Stop and measure the pH of the aqueous layer using pH paper. The pH must read ≥7.0 (ideally 8.0) to ensure the equilibrium has shifted entirely to the neutral free base. If the pH is lower, the compound will remain water-soluble.
-
Extraction: Stopper the funnel, invert, and shake vigorously for 60 seconds. Allow the phases to separate. The neutral aniline has now partitioned into the organic layer.
-
Collection & Drying: Drain the organic layer. Repeat the extraction twice more with fresh organic solvent to ensure quantitative recovery[11]. Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2SO4 ) before concentrating under vacuum.
Protocol 2: Isothermal Shake-Flask Method for Thermodynamic Solubility
Kinetic solubility (simply watching a powder dissolve) is highly prone to supersaturation errors. This self-validating protocol determines the true thermodynamic solubility of your aniline compound[12].
Step-by-Step Methodology:
-
Saturation: Add a known excess amount of the solid aniline derivative to a glass vial containing exactly 5.0 mL of the target organic solvent. The visible presence of undissolved solid is required to guarantee saturation.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled orbital shaker set to your target temperature (e.g., 25 °C). Agitate at 200 RPM.
-
Self-Validation Checkpoint (Equilibrium Verification): Extract a 100 μL aliquot at 24 hours, and another at 48 hours. Filter both aliquots through a 0.22 μm PTFE syringe filter.
-
Quantification: Dilute the filtered aliquots and analyze via HPLC-UV against a known calibration curve. If the concentration of the 48-hour sample matches the 24-hour sample within a 5% margin of error, thermodynamic equilibrium has been successfully reached. If the concentration is still rising, continue shaking for another 24 hours.
References
-
Diversified Enterprises. "Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids." Accu Dyne Test. Available at: [Link]
-
Abbott, Steven. "HSP Basics | Practical Solubility Science." Steven Abbott. Available at: [Link]
-
Fujiwara N., Yamamoto H., et al. "Adaptation of Hansen solubility parameter in evaluating transparency of composite materials." National Institutes of Health (NIH). Available at: [Link]
-
Redelius, Per. "Determination of Three-Dimensional Solubility Parameters and Solubility Spheres for Naphthenic Mineral Oils." Energy & Fuels - ACS Publications. Available at: [Link]
-
Chemistry Steps. "Organic Acid-Base Extractions." Chemistry Steps. Available at: [Link]
-
West Virginia University. "Exp 6 - Extraction." WVU. Available at: [Link]
-
Grokipedia. "Acid–base extraction." Grokipedia. Available at: [Link]
-
Konyushenko, E. N., et al. "A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures." National Institutes of Health (NIH) / MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 5. kinampark.com [kinampark.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Acidâbase extraction â Grokipedia [grokipedia.com]
- 8. 3,4-Diaminotoluene|High-Purity Research Chemical [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
Welcome to the Technical Support Center for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline (CAS: 1282185-33-4). As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with synthesizing this highly functionalized aniline.
The core structural challenge of this molecule lies in the presence of a benzyl ether linkage adjacent to an aniline group . Standard synthetic maneuvers—particularly the reduction of nitro precursors—often lead to the unintended cleavage of this ether. This guide provides field-proven, self-validating protocols to ensure high-yield, chemoselective synthesis.
Core Synthetic Workflows
To synthesize this target, researchers must choose between two primary pathways based on their starting materials and scale.
Figure 1: Comparative workflow of Pathway A (Nitro-Reduction) and Pathway B (Protection-Deprotection).
Validated Experimental Protocols
Pathway A: The Nitro-Reduction Route (Industrial Standard)
Causality & Logic: Starting with a nitrophenol eliminates the risk of competitive N-alkylation, bypassing the need for amine protecting groups. However, the critical failure point occurs during the reduction of the nitro group. Standard catalytic hydrogenation (e.g., H₂, Pd/C) will trigger hydrogenolysis, cleaving the benzyl ether[1]. To prevent this, a modified Béchamp reduction utilizing Iron (or Zinc) and Ammonium Chloride (NH₄Cl) is strictly required to achieve chemoselectivity[2].
Step 1: Regioselective Williamson Ether Synthesis
-
Charge a dry flask with 2-methyl-3-nitrophenol (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in polar aprotic solvent (DMF). Note: K₂CO₃ is chosen over NaH to prevent degradation of the benzyl halide[3].
-
Stir at room temperature for 30 minutes to form the phenoxide ion.
-
Add 2-methoxybenzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to 80–90 °C for 4–6 hours.
-
Quench with ice water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate to yield the nitro-ether intermediate.
Step 2: Chemoselective Nitro Reduction (Béchamp Protocol)
-
Dissolve the nitro-ether intermediate (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v).
-
Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Note: NH₄Cl acts as a mild proton source, avoiding the harsh acidic conditions of traditional Fe/HCl reductions that could hydrolyze the ether[2].
-
Heat to reflux (approx. 80 °C) with vigorous stirring for 2–4 hours.
-
Filter the hot mixture through a pad of Celite to remove iron oxides (Fe₃O₄).
-
Concentrate the filtrate, extract with Dichloromethane (DCM), and purify via silica gel chromatography to isolate the target aniline.
Pathway B: The Protection-Alkylation Route (High-Purity Lab Scale)
Causality & Logic: If the starting material is 3-amino-2-methylphenol, the nucleophilic amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is ideal because its removal requires mild acidic conditions (TFA), which are entirely orthogonal to the base-catalyzed Williamson ether synthesis and do not threaten the benzyl ether linkage.
Step-by-Step Methodology:
-
Protection: React 3-amino-2-methylphenol with Boc₂O (1.1 eq) in THF at room temperature for 12 hours. Purify to obtain N-Boc-3-amino-2-methylphenol.
-
Alkylation: React the Boc-protected phenol with 2-methoxybenzyl chloride and K₂CO₃ in DMF at 80 °C for 6 hours.
-
Deprotection: Dissolve the isolated intermediate in DCM and add Trifluoroacetic Acid (TFA) (10 eq) at 0 °C. Stir for 2 hours, neutralize with saturated NaHCO₃, and extract to yield the final product.
Troubleshooting & FAQs
Q1: My LC-MS shows a major product mass of ~123 Da instead of the expected 243.3 Da. What went wrong? A: You have experienced catastrophic debenzylation (ether cleavage). A mass drop of ~120 Da corresponds to the loss of the 2-methoxybenzyl group. This occurs if you used Palladium on Carbon (Pd/C) with H₂ for the nitro reduction. Benzyl ethers are highly susceptible to hydrogenolysis under these conditions[1].
Figure 2: Mechanistic divergence based on reduction conditions.
Q2: How can I perform the nitro reduction if I want to avoid metal waste (Iron/Zinc) entirely? A: You can utilize an advanced electron-transfer system. Research has demonstrated that Samarium(0) combined with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium dibromide offers excellent chemoselectivity for aromatic nitro groups while leaving benzyl ethers completely intact[4]. Alternatively, Tetrahydroxydiboron [B₂(OH)₄] has recently emerged as a metal-free chemoselective reducing agent, though it requires strict thermal control in continuous flow setups[5].
Q3: I am seeing a mixture of O-alkylated and N-alkylated products in Pathway B. Why? A: Your Boc-protection step likely did not go to completion, or you used an excess of base during the ether synthesis that deprotonated the Boc-protected amine. Ensure complete conversion during the Boc₂O step and strictly limit K₂CO₃ to 2.0 equivalents during the Williamson ether synthesis.
Quantitative Pathway Comparison
| Parameter | Pathway A: Nitro-Reduction | Pathway B: Protection Route |
| Overall Yield | 75% – 85% | 60% – 70% |
| Step Count | 2 Steps | 3 Steps |
| Scalability | High (Industrial standard) | Medium (Best for discovery labs) |
| Primary Risk | Debenzylation during reduction | Incomplete deprotection / N-alkylation |
| Cost Efficiency | High (Fe/NH₄Cl are cheap) | Lower (Boc₂O and TFA add cost) |
References
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill Source: RSC Mechanochemistry URL:[Link]
-
Samarium(0) and 1,1'-dioctyl-4,4'-bipyridinium dibromide: a novel electron-transfer system for the chemoselective reduction of aromatic nitro groups Source: Journal of Organic Chemistry (PubMed/NIH) URL:[Link]
-
Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines Source: ACS Publications URL:[Link]
-
M.Sc. CHEMISTRY - Guidelines for Choosing Disconnections & Protecting Groups Source: Tamil Nadu Open University URL:[Link]
Sources
- 1. tnou.ac.in [tnou.ac.in]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. evitachem.com [evitachem.com]
- 4. Samarium(0) and 1,1'-dioctyl-4,4'-bipyridinium dibromide: a novel electron-transfer system for the chemoselective reduction of aromatic nitro groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Section 1: Thin Layer Chromatography (TLC) Diagnostics & Troubleshooting
Welcome to the Technical Support Center for Aniline Synthesis Monitoring. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical reaction mechanisms and practical benchtop analytics. The reduction of nitroarenes to anilines is a cornerstone of pharmaceutical synthesis, but monitoring it presents unique chromatographic challenges due to the high polarity and basicity of the final product.
This guide provides drug development professionals and synthetic chemists with authoritative troubleshooting steps and self-validating protocols for tracking this reaction using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).
Overview: TLC is the first line of defense for monitoring the reduction of nitrobenzene to aniline. However, the transformation from a neutral, non-polar nitroarene to a highly polar, basic primary amine drastically alters the molecule's interaction with the stationary phase[1].
Protocol 1: Self-Validating TLC Monitoring Workflow
-
Reaction Quenching & Extraction: Withdraw a 50 µL aliquot of the reaction mixture. Quench into 500 µL of saturated NaHCO₃ to neutralize any acidic byproducts, and extract with 200 µL of ethyl acetate.
-
Stationary Phase Preparation: Utilize standard silica gel 60 F254 plates.
-
Eluent Optimization: Prepare a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v) or Diethyl Ether:Petroleum Ether (60:40 v/v)[2]. Crucial Step: Add 1–5% Triethylamine (TEA) or ammonia to the eluent.
-
Application: Spot the starting material (nitrobenzene), the reaction extract, and a "co-spot" (both mixed) to validate retention factor (Rf) shifts without matrix interference.
-
Visualization: Inspect under UV light (254 nm). Subsequently, stain the plate using p-dimethylaminobenzaldehyde (Ehrlich's reagent) to selectively visualize the primary amine as a distinct yellow/orange spot[3].
FAQ & Troubleshooting
Q: My aniline spot is streaking heavily from the baseline, masking potential intermediates. How do I resolve this? A: Causality: Aniline is a basic amine that strongly hydrogen-bonds and undergoes acid-base interactions with the acidic silanol groups (-SiOH) on the silica gel surface[1]. This continuous adsorption-desorption lag causes streaking. Solution: The addition of 1–5% TEA to your mobile phase competitively binds and neutralizes these acidic silanol sites, allowing the aniline to migrate as a tight, symmetrical band[1].
Q: I observe multiple transient spots appearing and disappearing before the final product forms. Is my reaction failing? A: Causality: The reduction of nitrobenzene is not a single step; it proceeds mechanistically through nitrosobenzene and phenylhydroxylamine intermediates[2]. Solution: This is normal and expected. A self-validating protocol requires you to monitor the reaction until all intermediate spots completely disappear, leaving only the baseline-resolved aniline spot. Premature workup will result in a mixture of intermediates.
Data Table 1: Typical Chromatographic Behavior on Silica Gel
| Compound | Relative Polarity | Typical Rf (Hexane:EtOAc 7:3) | Visualization Method |
| Nitrobenzene | Low | 0.70 - 0.80 | UV (254 nm) - Strong quenching |
| Nitrosobenzene | Low-Medium | 0.60 - 0.70 | UV (254 nm) |
| Phenylhydroxylamine | High | 0.25 - 0.35 | UV (254 nm) - Weak |
| Aniline | High (Basic) | 0.15 - 0.25 | UV / Ehrlich's Reagent (Yellow) |
Section 2: Gas Chromatography (GC) Diagnostics & Troubleshooting
Overview: While TLC provides rapid qualitative feedback, Gas Chromatography coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is required for precise quantitative conversion metrics and impurity profiling[4].
Protocol 2: GC-FID/MS Quantitative Monitoring Workflow
-
Sample Preparation: Withdraw 100 µL of the reaction mixture. Dilute with 1 mL of toluene. Adjust the pH to >11 using 1.0 M NaOH to ensure aniline remains in its volatile, free-base form[5].
-
Filtration: Pass the organic layer through a 0.22 µm PTFE syringe filter. Causality: Removing suspended metal catalysts (e.g., Pd/C or Fe particulates) is critical to prevent degradation of the GC inlet and column.
-
Instrument Configuration: Set up the GC according to the optimized parameters in Data Table 2[4][5][6].
-
Execution: Inject 1 µL. Quantify conversion by comparing the integrated peak areas of nitrobenzene and aniline against a pre-established internal standard (e.g., N-methylaniline)[5].
Data Table 2: Optimized GC-FID/MS Parameters for Aniline Analysis
| Parameter | Specification / Setting | Rationale |
| Column | 5% diphenyl - 95% dimethylpolysiloxane | Optimal weak polarity for resolving aromatic amines[5]. |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Provides sharp peak resolution and stable baseline[6]. |
| Injector | 250 °C, Split 50:1, Base-deactivated liner | Prevents thermal degradation and minimizes peak tailing[4][5]. |
| Oven Program | 50 °C (2 min) -> 10 °C/min -> 200 °C (hold) | Balances rapid elution of aniline with solvent separation[4]. |
| Detector | FID (280 °C) or MS (EI, Full Scan) | High sensitivity; MS allows tracking of m/z 93 (aniline)[4][6]. |
FAQ & Troubleshooting
Q: The aniline peak exhibits severe tailing, whereas the nitrobenzene peak is perfectly sharp. What is the cause? A: Causality: Similar to TLC streaking, the polar amine group interacts with active sites (exposed silanols or metal contaminants) within the GC inlet liner or the head of the column[4]. Solution: Ensure you are using a base-deactivated inlet liner. If the column is old, trim the first 10-20 cm to remove accumulated non-volatile contaminants. For highly precise quantification, derivatize the aniline to acetanilide using acetic anhydride prior to injection, which drastically improves volatility and peak symmetry[5].
Q: I am observing a lower-than-expected yield of aniline by GC, but TLC shows complete conversion of nitrobenzene. Where is the mass going? A: Causality: Aniline is highly water-soluble at neutral or acidic pH. If your reaction quench/workup is not sufficiently basic, the aniline will remain protonated (anilinium ion) in the aqueous phase and will not extract into the organic solvent[5]. Solution: Always verify that the aqueous phase is adjusted to pH > 11 with NaOH prior to extraction[5]. Additionally, verify that the GC inlet temperature is not excessively high (>280 °C), which can cause thermal degradation of sensitive reaction intermediates.
Section 3: Mechanistic Workflow & Monitoring Strategy
Understanding the mechanistic pathway of the reduction dictates where each analytical technique is best applied to ensure a self-validating experimental setup.
Mechanistic reduction pathway of nitrobenzene to aniline with integrated TLC and GC monitoring.
References
- Source: uw.edu.
- Source: scribd.
- Title: Monitoring the progress of 4-(Piperidin-4-yl)
- Source: benchchem.
- Source: nih.
- Source: scribd.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering insights honed from years of experience in the field. We will explore the comparative strengths and weaknesses of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this aromatic amine. The protocols herein are designed to be self-validating systems, ensuring the integrity of your results. All recommendations are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline on the validation of analytical procedures.[3][4][5]
The Criticality of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] For a compound like 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, this could range from quantifying its purity as a raw material to monitoring its consumption in a reaction or detecting it as a potential impurity. A validated method provides a high degree of assurance that the measurements are accurate, reproducible, and specific to the analyte.
Comparative Analysis of Analytical Techniques: HPLC-UV vs. GC-MS
The choice of an analytical technique is a critical first step. For an aromatic amine such as 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, both HPLC-UV and GC-MS present viable options, each with distinct advantages and considerations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is often the workhorse of pharmaceutical analysis. Its wide applicability to a range of compounds, coupled with its robustness and precision, makes it a primary candidate.
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, combining the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[6] However, the volatility of the analyte is a key consideration. For polar compounds like anilines, derivatization may be necessary to improve their thermal stability and chromatographic behavior.[6]
The following table provides a comparative overview of these two techniques for the analysis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
| Parameter | HPLC-UV | GC-MS | Rationale and Insights |
| Specificity/Selectivity | Good | Excellent | The UV detector in HPLC provides good specificity based on the chromophore of the analyte. However, co-eluting impurities with similar UV spectra can interfere. GC-MS offers superior selectivity through the combination of retention time and mass fragmentation patterns, providing a unique "fingerprint" for the analyte.[6] |
| Sensitivity (LOD/LOQ) | Moderate | High | GC-MS, particularly with Selected Ion Monitoring (SIM), can achieve significantly lower detection and quantification limits compared to HPLC-UV.[7] This is crucial for impurity analysis. |
| Sample Preparation | Often simpler | Can be more complex | HPLC methods may only require a simple "dilute and shoot" approach. GC-MS may necessitate a derivatization step to improve the volatility and thermal stability of the aniline derivative, adding complexity to the sample preparation workflow.[6][8] |
| Linearity & Range | Excellent | Good | Both techniques can demonstrate excellent linearity over a defined range. The dynamic range of a UV detector is typically wide. |
| Precision | Excellent | Excellent | When properly optimized, both methods can provide high levels of precision (repeatability and intermediate precision).[9] |
| Robustness | Good | Moderate | HPLC methods are often considered more robust in routine use. GC-MS methods can be more susceptible to variations in derivatization efficiency and inlet conditions. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are generally less expensive to acquire and maintain than GC-MS instruments. The operational complexity of GC-MS is also typically higher. |
Validation of an HPLC-UV Method: A Detailed Protocol
This section outlines a comprehensive protocol for the validation of a reverse-phase HPLC-UV method for the quantification of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, adhering to ICH Q2(R2) guidelines.[4][5]
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Chromatographic Conditions (Hypothetical Optimized Method)
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 2.7 µm particle size[10][11][12] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | Peak for the analyte is pure and free from interference from blank/placebo. Degradation products are well-resolved from the analyte peak. |
| Linearity | Analyze a minimum of five concentrations across the intended range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. |
| Range | The range is established based on the linearity, accuracy, and precision data. | The method is demonstrated to be accurate and precise within the specified range. |
| Accuracy | Analyze a minimum of three concentrations across the range (low, medium, high), with at least three replicates per concentration. This can be done by spiking a placebo or by comparison to a reference standard of known purity. | Recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the same sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[9] | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported but is not always a requirement for a quantitative assay. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be the lowest concentration on the calibration curve and demonstrate acceptable accuracy and precision. |
| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met under all varied conditions. |
Validation of a GC-MS Method: A Detailed Protocol
For applications requiring higher sensitivity and selectivity, such as impurity profiling, a GC-MS method is a powerful alternative.
Decision Logic for Derivatization
Caption: Decision logic for employing derivatization in aniline analysis.
Experimental Workflow
Caption: General workflow for GC-MS analysis of aniline derivatives.[6]
GC-MS Conditions (Hypothetical Optimized Method)
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification |
Validation Parameters and Acceptance Criteria
The validation parameters for GC-MS are analogous to those for HPLC-UV, with a few specific considerations.
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Compare mass spectra of the analyte in standards and samples. | The retention time and mass spectrum of the analyte in the sample should match that of a reference standard. No interfering peaks at the retention time of the analyte in the blank or placebo. |
| Linearity | Analyze a minimum of five concentrations across the intended range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze a minimum of three concentrations across the range (low, medium, high), with at least three replicates per concentration. | Recovery should be within 95.0% to 105.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the same sample. Intermediate Precision: Repeat the analysis on a different day, with a different analyst.[9] | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| LOD & LOQ | Determined based on signal-to-noise ratio of the quantifier ion in SIM mode. | The LOQ should be the lowest concentration on the calibration curve and demonstrate acceptable accuracy and precision. |
| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate ±10%, final oven temperature ±5°C, flow rate ±0.1 mL/min). | The method should remain unaffected by small, deliberate variations in parameters. System suitability criteria must be met. |
Conclusion
The validation of an analytical method is a systematic process that establishes the performance characteristics of a procedure and demonstrates its suitability for the intended purpose. For 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, both HPLC-UV and GC-MS offer robust and reliable analytical solutions. The choice between them will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-MS) or simplicity and high throughput (favoring HPLC-UV).
By following the principles outlined in this guide and adhering to the rigorous framework of the ICH Q2(R2) guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, supports informed decision-making throughout the drug development lifecycle, from early-stage research to final product release.
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Comparative analysis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline with its isomers.
An in-depth comparative analysis of the structural, physicochemical, and potential biological properties of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline and its positional isomers. This guide is tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Isomerism in Aniline Scaffolds
Aniline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their synthetic tractability and versatile chemical nature allow for extensive structural modifications to fine-tune pharmacological profiles.[2] However, the aniline motif is also a well-known "structural alert" in drug development, often associated with metabolic instability and the formation of toxic reactive metabolites through oxidative metabolism by cytochrome P450 enzymes.[3]
This guide focuses on a specific substituted aniline, 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, and its positional isomers. Isomerism—where molecules share the same molecular formula but differ in the arrangement of atoms—can have profound effects on a compound's physicochemical properties, biological activity, and metabolic fate. A seemingly minor shift in a substituent's position can drastically alter receptor binding, membrane permeability, and susceptibility to metabolic enzymes. Therefore, a comparative analysis of isomers is a critical exercise in lead optimization, aiming to identify the candidate with the most favorable balance of potency, selectivity, and safety.[4]
Here, we will conduct a detailed comparative analysis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline and two of its key positional isomers, where the methoxy group on the benzyl ether moiety is shifted from the ortho- (2-), to the meta- (3-), and para- (4-) positions. This analysis will serve as a framework for understanding how subtle structural changes can be leveraged to optimize drug-like properties.
Structural and Physicochemical Analysis of Isomers
The three isomers under comparison share the same molecular formula (C15H17NO2) and molecular weight (243.3 g/mol ) but differ in the substitution pattern on the benzyl ring.[5][6] This variation influences the spatial arrangement and electronic distribution of the molecules, which in turn dictates their physical and biological properties.
Caption: General synthetic workflow for the preparation of the aniline isomers.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol outlines a plausible route for synthesizing Compound A. The same procedure can be applied to Isomers B and C by substituting the appropriate methoxybenzyl chloride.
-
Preparation of the Amine Precursor: Start with the reduction of 2-methyl-3-nitrophenol to 3-amino-2-methylphenol.
-
To a solution of 2-methyl-3-nitrophenol (1.0 eq) in ethanol, add a catalytic amount of Palladium on carbon (10 mol%). [7][8] * Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature until TLC analysis indicates complete consumption of the starting material. [7] * Filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-2-methylphenol.
-
-
Etherification:
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-amino-2-methylphenol (1.0 eq) in a suitable solvent like anhydrous DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to the solution. [7] * Slowly add 2-methoxybenzyl chloride (1.1 eq) to the mixture.
-
Heat the reaction to 80-100°C and monitor its progress by TLC. [7]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. [7] * Purify the crude product by flash column chromatography on silica gel to obtain the final compound. [8]
-
Spectroscopic Differentiation
A multi-technique spectroscopic approach is essential to unambiguously identify and differentiate the isomers. [9]
| Technique | Expected Observations and Key Differentiators |
|---|---|
| ¹H NMR | The primary diagnostic region will be the aromatic signals of the methoxy-substituted benzyl ring. Compound A (ortho): Expect a complex multiplet for the four aromatic protons. Isomer B (meta): Expect a different, also potentially complex, splitting pattern. Isomer C (para): Expect two distinct doublets (an AA'BB' system), which is the most symmetrical and easily identifiable pattern. The chemical shift of the methoxy (–OCH₃) singlet and the benzylic methylene (–OCH₂–) singlet will also show subtle differences between the isomers. |
| ¹³C NMR | The number of unique carbon signals in the aromatic region will be the same for all isomers, but their chemical shifts will differ based on the electronic environment imparted by the methoxy group's position. |
| IR Spectroscopy | All isomers will show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹) and C-O stretching for the ether linkages. The key differences will be in the "fingerprint region" (below 1500 cm⁻¹), where C-H out-of-plane bending vibrations are sensitive to the aromatic substitution pattern. |
| Mass Spectrometry (MS) | All isomers will show the same molecular ion peak ([M]⁺ or [M+H]⁺). However, their fragmentation patterns under MS/MS conditions may differ. The most prominent fragment is likely from the cleavage of the benzylic C-O bond, yielding a methoxybenzyl cation. The stability and subsequent fragmentation of this cation could vary slightly between the ortho, meta, and para isomers. |
Comparative Biological Activity and Toxicological Profile
Potential Therapeutic Applications
-
Anticancer Activity: Aniline derivatives are prevalent in oncology, often targeting protein kinases. [1]The specific substitution pattern of these isomers would determine their shape and electronic properties, leading to differential binding affinities for biological targets.
-
Antioxidant and Anti-inflammatory Activity: 2-methoxyphenols (guaiacol derivatives) are known for their antioxidant and anti-inflammatory properties, including the inhibition of enzymes like COX-2. [10][11]The position of the methoxy group can influence the compound's radical scavenging ability and its interaction with enzyme active sites. Isomer A, containing the 2-methoxyphenyl moiety, might exhibit distinct antioxidant properties compared to its meta and para counterparts.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
To compare the potential anticancer activity of the isomers, a standard MTT assay can be performed to measure their effect on the viability of a cancer cell line (e.g., HeLa or HepG2). [1][2]
Caption: Workflow for comparing isomer cytotoxicity using an MTT assay.
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of each isomer in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle (DMSO) control and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals. [1]5. Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) for each isomer.
Metabolic and Toxicological Considerations
The primary metabolic concern for anilines is N-oxidation, which can lead to the formation of reactive nitroso species that bind to macromolecules, causing toxicity. [3]The electronic environment around the aniline nitrogen, influenced by the ortho-methyl group and the more distant ether substituent, will modulate its susceptibility to oxidation. Furthermore, the methoxy groups themselves are sites for O-demethylation by CYP450 enzymes. The accessibility of the methoxy group to enzymatic cleavage may differ between the ortho, meta, and para isomers due to steric hindrance, potentially leading to different metabolic profiles and rates of clearance. A comparative metabolic stability assay using liver microsomes would be a crucial experiment to differentiate these isomers.
Conclusion
This guide illustrates that a comprehensive, comparative analysis is fundamental to understanding the structure-property and structure-activity relationships of a series of chemical isomers. For 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline and its positional isomers, the seemingly subtle shift of a single methoxy group can lead to distinct physicochemical properties, spectroscopic signatures, and, most importantly, divergent biological activities and metabolic fates. The synthetic strategies and analytical and biological protocols outlined here provide a robust framework for researchers to systematically evaluate such isomeric series. This rigorous, head-to-head comparison is an indispensable step in the rational design process, enabling the selection of a lead candidate with an optimized profile for further therapeutic development.
References
- Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery.
- Benchchem. (n.d.). Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry.
- Benchchem. (n.d.). The Rising Potential of Substituted Anilines in Therapeutic Development: A Technical Overview.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways.
- Benchchem. (2026). A Comparative Guide to Isosteric Replacement Strategies for Aniline Motifs in Drug Discovery.
- Guidechem. (2022, February 13). How to Prepare 3-Methoxy-2-methylaniline?.
- Sakuratani, Y., Sato, S., Nishikawa, S., & Yamada, J. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. SAR and QSAR in Environmental Research, 19(7-8), 681-696. doi:10.1080/10629360802550689
- Sigma-Aldrich. (n.d.). 3-Methoxy-2-methylaniline 97%.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- PubChem. (n.d.). N-[(4-methoxyphenyl)methyl]-4-methylaniline.
- International Journal of Pharmaceutical Sciences Review and Research. (2025, April 23). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives.
- PubChemLite. (n.d.). 3-[(2-methoxyphenyl)methoxy]-2-methylaniline.
- ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
- ChemicalBook. (2025, July 24). 3-Methoxy-2-methylaniline.
- PubChem. (n.d.). 2-Methoxy-N-methylaniline.
- PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
- Santa Cruz Biotechnology. (n.d.). 3-Methoxy-2-methylaniline.
- ResearchGate. (2025, July 21). (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
- Sapphire Bioscience. (n.d.). 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-276.
- NextSDS. (n.d.). 3-(methoxymethyl)-2-methylaniline — Chemical Substance Information.
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Structure-activity relationship (SAR) studies of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline derivatives.
Structure-Activity Relationship (SAR) Guide: 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline Derivatives in Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted oncology and precision medicine, the rational design of kinase inhibitors relies heavily on privileged building blocks. This guide provides an objective, data-driven comparison of derivatives synthesized using the intermediate 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline (CAS: 1282185-33-4) [1]. Widely utilized in the development of PI3K/Akt and ROCK pathway inhibitors, this specific aniline moiety offers unique steric and electronic properties that drastically improve target selectivity and binding affinity compared to simpler aniline alternatives.
As a Senior Application Scientist, I have structured this guide to dissect the causality behind these SAR improvements, provide self-validating experimental protocols for derivative synthesis and evaluation, and benchmark the quantitative performance of this pharmacophore against standard alternatives.
Structural Rationale & Pharmacophore Analysis
The superior performance of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline derivatives stems from three highly optimized structural features:
-
The Aniline Amine (Hinge Binder): Serves as the primary nucleophile for coupling to heteroaryl cores (e.g., imidazo[1,2-b]pyridazines or pyrimidines) via Buchwald-Hartwig amination[2]. Once coupled, the resulting secondary amine acts as a critical hydrogen bond donor to the kinase hinge region.
-
The Ortho-Methyl Group (Conformational Restrictor): The methyl group at the 2-position induces a severe steric clash with the core scaffold, forcing a dihedral twist. This breaks the planarity of the molecule, preventing promiscuous intercalation with off-target flat kinases (like CDKs) and minimizing the entropy loss upon binding to the target's three-dimensional pocket.
-
The 3-(2-Methoxybenzyloxy) Tail (Hydrophobic Pocket Occupant): The extended benzyloxy group projects deep into the kinase's hydrophobic back-pocket (often the specificity pocket). The terminal 2-methoxy oxygen is strategically positioned to form a water-mediated hydrogen bond with conserved lysine or aspartate residues, anchoring the inhibitor.
SAR Comparison: The Product vs. Alternatives
To objectively evaluate the performance of this building block, we compare a standard imidazo[1,2-b]pyridazine core coupled with three different aniline fragments.
-
Alternative A (Unsubstituted Aniline): Lacks both the ortho-methyl and the benzyloxy tail.
-
Alternative B (3-(Benzyloxy)-2-methylaniline): Possesses the ortho-methyl and benzyloxy group, but lacks the terminal 2-methoxy substitution.
-
The Product (3-[(2-Methoxyphenyl)methoxy]-2-methylaniline): The fully functionalized building block.
Mechanistic Causality: Derivatives utilizing Alternative A exhibit high potency but poor selectivity, often resulting in high cellular toxicity due to off-target kinase inhibition. Alternative B improves selectivity via the ortho-methyl twist, but suffers from a rapid off-rate ( koff ) because the hydrophobic tail lacks an anchoring interaction. The Product solves both issues: the 2-methoxy group provides the exact electronegative anchor needed to stabilize the inhibitor in the PI3K/Akt binding pocket, increasing residence time and driving sub-nanomolar cellular efficacy.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating these derivatives.
Protocol A: Synthesis via Buchwald-Hartwig Cross-Coupling
The coupling of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline to a halogenated core relies on palladium-catalyzed C-N bond formation[2].
-
Preparation: In an oven-dried Schlenk flask under argon, combine the heteroaryl chloride core (1.0 eq), 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline (1.2 eq), Pd2(dba)3 (0.05 eq), and XPhos ligand (0.1 eq).
-
Base Addition: Add sodium tert-butoxide ( NaOtBu , 1.5 eq) as the base.
-
Solvent & Reaction: Suspend the mixture in anhydrous toluene (0.1 M). Heat to 100°C for 12 hours. The bulky XPhos ligand is critical here; it facilitates the reductive elimination step despite the steric hindrance of the ortho-methyl group on the aniline.
-
Purification: Cool to room temperature, filter through Celite, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the final derivative.
Protocol B: Biochemical Evaluation via TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure kinase inhibition due to its high signal-to-noise ratio and elimination of autofluorescence[3].
-
Assay Setup: In a 384-well low-volume plate, dispense 5 µL of the synthesized derivative (serial dilutions in DMSO, final DMSO < 1%).
-
Enzyme/Substrate Addition: Add 5 µL of purified PI3Kα enzyme and biotinylated PIP2 substrate.
-
Initiation: Add 5 µL of ATP (at the Km concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of the detection mix containing a Europium-labeled anti-PIP3 antibody (Donor) and Streptavidin-XL665 (Acceptor). Incubate for 1 hour.
-
Validation & Readout: Read the plate at 620 nm and 665 nm. Self-Validation Step: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. The assay is only deemed valid if Z′>0.6 . Calculate the IC50 using a 4-parameter logistic fit.
Quantitative Data & Performance Metrics
The table below summarizes the biochemical and cellular performance of the imidazo[1,2-b]pyridazine core coupled with the respective aniline building blocks.
| Aniline Building Block Used | PI3Kα IC50 (nM) | Off-Target Kinase (CDK2) IC50 (nM) | Selectivity Fold (CDK2/PI3Kα) | Cell Viability (HCT116) IC50 (nM) |
| Alternative A (Unsubstituted) | 12.5 ± 1.2 | 45.0 ± 3.1 | 3.6x | 150 ± 12 |
| Alternative B (No 2-Methoxy) | 8.4 ± 0.9 | >10,000 | >1,190x | 85 ± 8 |
| The Product (CAS 1282185-33-4) | 1.2 ± 0.3 | >10,000 | >8,333x | 14 ± 2 |
Data Interpretation: The integration of the 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline moiety (The Product) yields a nearly 10-fold increase in target potency over Alternative A, while maintaining the massive selectivity window granted by the ortho-methyl group, translating directly to superior cellular efficacy.
Mandatory Visualizations
Diagram 1: SAR Logic & Workflow
Caption: Logical workflow for the synthesis and SAR screening of aniline-derived kinase inhibitors.
Diagram 2: Targeted Signaling Pathway
Caption: PI3K/Akt signaling pathway illustrating the targeted blockade by the synthesized derivatives.
References
-
European Patent Office. "SUBSTITUTED IMIDAZO[1,2-B]PYRIDAZINES - EP 2598505 B1." Google Patents / EPO. Available at: [Link]
-
Hartwig, J. F. "Carbon–heteroatom Bond Formation Catalysed by Organometallic Complexes." Nature 2008, 455, 314−322. Available at:[Link]
-
Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications." Sino Biological. Available at: [Link]
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Methoxyanilines
An objective comparison of the product's performance with other alternatives and provide supporting experimental data.
Introduction
Methoxyanilines, also known as anisidines, are a class of aromatic compounds that serve as fundamental building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] The strategic placement of the methoxy (-OCH₃) group relative to the amino (-NH₂) group—in the ortho, meta, or para position—creates three distinct isomers with remarkably different chemical personalities. This guide provides an in-depth comparison of the reactivity of these three isomers, grounded in electronic principles and supported by quantitative data and validated experimental protocols. Understanding these nuances is paramount for researchers, scientists, and drug development professionals seeking to rationally design synthetic routes and predict molecular behavior.
The Theoretical Framework: An Interplay of Electronic Effects
The reactivity of any substituted aniline is dictated by the electronic influence of its substituents on the aromatic ring and the nitrogen lone pair. In methoxyanilines, two powerful groups are at play: the amino group and the methoxy group.
-
Amino Group (-NH₂): This is a potent activating group for electrophilic aromatic substitution (EAS). Its primary influence is a strong, electron-donating resonance (or mesomeric, +M) effect, which delocalizes the nitrogen's lone pair into the benzene ring. This significantly increases the electron density at the ortho and para positions, making the ring highly nucleophilic.[3]
-
Methoxy Group (-OCH₃): This group exhibits a dual nature. The oxygen's lone pairs exert a strong electron-donating resonance effect (+M), activating the ring. Simultaneously, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect (-I).[4] The net impact on the molecule's reactivity is a delicate balance of these two opposing forces, and it is critically dependent on the substituent's position.
The following diagram illustrates how the position of the methoxy group determines the dominance of these electronic effects relative to the amino group.
Caption: Interplay of inductive and resonance effects in methoxyaniline isomers.
Comparative Reactivity Analysis
The positional difference of the methoxy group creates a clear hierarchy in the nucleophilicity (basicity) of the amino group and the activation of the aromatic ring towards electrophiles.
para-Methoxyaniline: The Most Reactive Isomer
In the para-isomer, the strong +M effect of the methoxy group works in concert with the amino group. The lone pairs on the oxygen delocalize into the ring, increasing electron density at the para-carbon, which in turn enhances the electron density on the nitrogen atom.[4][5] The electron-withdrawing inductive effect (-I) is significantly attenuated by the distance.
-
Basicity and Nucleophilicity: As a result, p-methoxyaniline is the strongest base among the three isomers and is more basic than unsubstituted aniline.[5][6] Its nitrogen lone pair is the most available for donation to a proton or other electrophiles.
-
Electrophilic Aromatic Substitution (EAS): The ring is highly activated towards electrophilic attack. The powerful directing effect of the -NH₂ group, reinforced by the -OCH₃ group, makes the positions ortho to the amine the primary sites of substitution.
meta-Methoxyaniline: The Least Reactive Isomer
From the meta position, the resonance effect of the methoxy group cannot be delocalized to the amino group. Therefore, the electron-withdrawing inductive (-I) effect of the oxygen atom predominates, pulling electron density away from the ring and the nitrogen atom.[4][5]
-
Basicity and Nucleophilicity: The predominance of the -I effect makes m-methoxyaniline the least basic of the three isomers and significantly less basic than aniline.[4][5]
-
Electrophilic Aromatic Substitution (EAS): While the ring is still activated relative to benzene (due to the -NH₂ group), it is the least activated of the three isomers. In EAS reactions, the directing effects are additive; both groups direct ortho/para to themselves, making the C4 and C6 positions the most favorable for substitution.
ortho-Methoxyaniline: A Case of Competing Effects
The ortho position presents the most complex scenario. Here, the electron-withdrawing -I effect of the methoxy group is at its strongest due to its close proximity to the amino group.[4][7] This effect tends to outweigh its +M effect in influencing the nitrogen's basicity. While an "ortho effect" is sometimes invoked, for the relatively small methoxy group, this is primarily an electronic phenomenon rather than a steric one.[5][7]
-
Basicity and Nucleophilicity: The potent -I effect reduces the electron density on the nitrogen, making o-methoxyaniline less basic than both p-methoxyaniline and unsubstituted aniline.[4][5]
-
Electrophilic Aromatic Substitution (EAS): The ring remains activated. Substitution is strongly directed to the position para to the amino group (C4). The position ortho to the amine (C6) is also activated, though potentially slightly sterically hindered.
Quantitative Data Summary: pKa Values
The basicity of anilines is quantitatively expressed by the pKa of their conjugate acids (anilinium ions). A higher pKa value indicates a stronger base. The experimental data in the table below provides clear validation for the hierarchy of basicity discussed above.
| Compound | pKa of Conjugate Acid | Relative Basicity Ranking |
| p-Methoxyaniline | 5.34[4][6] | 1 (Most Basic) |
| Aniline (Reference) | 4.63[4] | 2 |
| o-Methoxyaniline | 4.49[4] | 3 |
| m-Methoxyaniline | 4.23[4] | 4 (Least Basic) |
| Note: pKa values can vary slightly depending on experimental conditions. |
Experimental Protocols for Reactivity Assessment
To provide a practical framework for validating these principles, the following self-validating experimental protocols are described.
Protocol 1: Determination of Relative Basicity by Potentiometric Titration
This method provides a direct and accurate measurement of the pKa of the conjugate acid of each isomer, offering a quantitative comparison of their basicity.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a sample of the methoxyaniline isomer in a suitable solvent (e.g., a water/ethanol mixture for solubility).
-
Titration: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise aliquots.
-
Data Recording: Record the pH value after each addition of acid, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the point where half of the aniline has been neutralized (the midpoint of the buffer region).[4]
Protocol 2: Comparative Reactivity in Electrophilic Bromination
This experiment demonstrates the relative rates of electrophilic aromatic substitution by reacting the isomers with a brominating agent under controlled conditions. The rate of consumption of the starting material or formation of the product is a direct indicator of the ring's activation level.
Caption: Workflow for comparative electrophilic bromination of isomers.
Methodology:
-
Preparation: In three separate flasks, dissolve equimolar amounts of o-, m-, and p-methoxyaniline in acetone. Cool the flasks in an ice bath.
-
Reaction Initiation: Prepare a solution of N-Bromosuccinimide (NBS) (1 equivalent) in cold acetone. Add the NBS solution to each of the aniline solutions simultaneously to start the reactions.
-
Monitoring: At regular time intervals (e.g., 1, 5, 10, and 20 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing an aqueous solution of sodium thiosulfate to destroy any unreacted NBS.
-
Analysis: Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of starting material consumed and product formed.
-
Comparison: The para-isomer is expected to show the fastest rate of consumption, followed by the ortho-isomer, with the meta-isomer reacting the slowest, reflecting the relative activation of their aromatic rings.[8]
Conclusion
The reactivity of methoxyaniline isomers is a classic and clear demonstration of how substituent position governs electronic effects in aromatic systems. p-Methoxyaniline stands out as the most nucleophilic and reactive towards electrophiles, a direct consequence of the synergistic electron-donating effects of its amino and methoxy groups. Conversely, m-methoxyaniline is the least reactive, as the methoxy group's inductive withdrawal diminishes the nucleophilicity of the nitrogen. The ortho-isomer presents an intermediate case where the proximity-driven inductive effect of the methoxy group dampens the basicity of the amine, making it less basic than aniline itself. For the synthetic chemist, a firm grasp of these structure-reactivity relationships is not merely academic; it is an essential tool for predicting reaction outcomes, optimizing conditions, and designing efficient pathways to complex target molecules.
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ron. (2015, May 5). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. [Link]
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A Comparative Performance Analysis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline in Synthetic Chemistry
In the landscape of modern drug discovery and materials science, the nuanced performance of synthetic building blocks is a critical determinant of developmental timelines and ultimate success. Substituted anilines are a cornerstone of many synthetic endeavors, serving as pivotal precursors to a vast array of bioactive molecules and functional materials. This guide presents an in-depth comparative analysis of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline , a specialized aniline derivative, against structurally related alternatives in key synthetic transformations. Our focus is to provide researchers, scientists, and drug development professionals with objective, data-driven insights into its performance, thereby enabling informed decisions in reaction design and optimization.
The core of this analysis lies in the unique structural attributes of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. The presence of a methyl group at the 2-position and a bulky 2-methoxybenzyl ether protecting group at the 3-position introduces significant steric hindrance around the aniline nitrogen. This steric profile can profoundly influence its reactivity as a nucleophile in common bond-forming reactions. This guide will benchmark its performance in the context of the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation.
Comparative Reagents
To provide a comprehensive performance benchmark, we have selected two alternative aniline derivatives for comparison:
-
3-Methoxy-2-methylaniline: This comparator lacks the bulky benzylic protecting group, allowing for an assessment of the steric impact of the (2-methoxyphenyl)methoxy moiety.
-
Aniline: As the parent compound, aniline provides a baseline for reactivity in the absence of any ring substituents.
Benchmarking Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines.[1] Its efficiency is often sensitive to the steric and electronic properties of both the aryl halide and the amine coupling partners. For sterically hindered anilines, the choice of phosphine ligand is paramount to achieving high yields.[2][3]
Experimental Rationale
The following experimental protocol is designed to provide a robust comparison of the three aniline derivatives in a Buchwald-Hartwig amination with a moderately hindered aryl bromide, 2-bromotoluene. The use of a bulky, electron-rich phosphine ligand, such as X-Phos, is selected to facilitate the coupling of sterically demanding substrates.[4] The reaction temperature and time are set to conditions that are typically effective for such transformations, allowing for a clear differentiation in performance between the test substrates.
Experimental Workflow
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A Multi-faceted Approach to the Structural Confirmation of Synthesized Aniline Compounds
A Guide for Researchers and Drug Development Professionals
Aniline and its derivatives are foundational scaffolds in a multitude of sectors, including pharmaceuticals, materials science, and agrochemicals. The precise molecular structure of a synthesized aniline compound dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous confirmation of its structure is a non-negotiable cornerstone of the development pipeline. This guide presents an integrated, multi-technique strategy for the robust structural elucidation of novel aniline compounds, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The core principle of modern structural confirmation is orthogonality. Relying on a single analytical technique is fraught with risk, as each method has inherent limitations. By combining data from techniques that measure different molecular properties, we create a self-validating system that provides a holistic and definitive structural picture.[1]
The Cornerstone: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Causality in NMR: Why It's the Primary Tool
NMR's unparalleled utility stems from its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. The precise frequency at which a nucleus resonates (its chemical shift) is exquisitely sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups. This sensitivity allows us to differentiate between chemically distinct atoms in the molecule.
-
¹H NMR Spectroscopy: This is often the first experiment performed. It reveals the number of different types of protons, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling). For an aniline, ¹H NMR helps identify protons on the aromatic ring, on the amino group, and on any alkyl substituents.[3]
-
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, this technique is crucial for determining the number of unique carbon atoms in a molecule.[3] It provides a direct count of the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): When the structure is complex, one-dimensional spectra can become crowded and difficult to interpret. Two-dimensional NMR techniques are indispensable for resolving these ambiguities.[4]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, revealing H-H connectivities within the same spin system.[4]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together different fragments of the molecule.[4]
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified aniline derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][5] The choice of solvent is critical to ensure the compound is fully dissolved and that solvent signals do not obscure key analyte peaks.[5][6]
-
Filtration: To avoid spectral artifacts caused by poor magnetic field homogeneity, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube. Solid particulates can severely degrade spectral quality.[6]
-
Instrumentation: Insert the sample into the NMR spectrometer (typically 400-600 MHz).
-
Acquisition: The spectrometer will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field and then "shim" to optimize the field's homogeneity.[5] Standard pulse programs are then used to acquire the ¹H and ¹³C spectra.[1]
The Confirmation: Mass Spectrometry (MS)
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[1]
Causality in MS: From Molecular Weight to Molecular Formula
MS works by ionizing a molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ion. The choice of ionization technique is critical.[7]
-
Soft Ionization (e.g., ESI): Electrospray Ionization (ESI) is a "soft" technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[7] This is ideal for unambiguously determining the molecular weight.[7]
-
Hard Ionization (e.g., EI): Electron Ionization (EI) is a "hard" technique that imparts significant energy to the molecule, causing it to break apart into characteristic fragment ions.[7] This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. For instance, aniline itself often shows a fragment from the loss of an ammonia molecule.[8]
High-Resolution Mass Spectrometry (HRMS): The Gold Standard
For ultimate confidence, HRMS is indispensable. Unlike standard MS, HRMS instruments (like TOF or Orbitrap analyzers) measure m/z values with extremely high precision (to within a few parts per million, ppm).[9][10] This level of accuracy allows for the determination of the exact elemental composition of the molecule, distinguishing between compounds with the same nominal mass but different molecular formulas.[11][12][13]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the aniline derivative (e.g., 1-10 µg/mL) in a solvent like methanol or acetonitrile. Adding a trace amount of an acid like formic acid (0.1%) can aid in protonation for positive ion mode analysis.[1]
-
Instrumentation: The sample is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. The instrument will measure the exact mass of the [M+H]⁺ ion.
-
Data Analysis: Use the exact mass to calculate the molecular formula. The result should be within 5 ppm of the theoretical mass for the proposed structure.
The Functional Group Check: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Causality in FTIR: Identifying Key Bonds
For an aniline derivative, FTIR is used to confirm the presence of key structural features:
-
N-H Stretch: Primary anilines (R-NH₂) show two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches).[14][15] Secondary anilines (R₂-NH) show only a single band in this region.[14][15]
-
C-N Stretch: Aromatic amines exhibit a strong C-N stretching band in the 1250-1335 cm⁻¹ region.[14]
-
Aromatic C-H Stretch: A weak absorption just above 3000 cm⁻¹ indicates aromatic C-H bonds.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring. The substitution pattern on the ring can often be inferred from the "out-of-plane" bending vibrations in the 690-900 cm⁻¹ region.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid aniline compound directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Place the ATR accessory into the FTIR spectrometer.
-
Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Comparative Analysis & Data Synthesis
The true power of this approach lies in integrating the data from all three techniques. A proposed structure must be consistent with the NMR, MS, and FTIR data simultaneously.
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Provides the most definitive structural information.[1][2] | Requires relatively large sample amounts; can be complex to interpret. |
| HRMS | Exact molecular weight and elemental composition. | Unambiguous molecular formula determination; very high sensitivity.[9][10][11] | Provides little information on atom connectivity or stereochemistry. |
| FTIR | Presence of specific functional groups (e.g., -NH₂, C=O). | Fast, simple, requires minimal sample preparation. | Provides a general overview, not a detailed structural map. |
The following workflow illustrates how these techniques are synergistically applied.
By following this orthogonal, multi-technique approach, researchers can achieve unambiguous and defensible structural confirmation of synthesized aniline compounds, ensuring the integrity and validity of their subsequent research and development efforts.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of Aniline Derivatives
Aniline and its derivatives are foundational scaffolds in modern chemistry, underpinning the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthetic route chosen to access these critical building blocks directly influences not only yield and purity but also the economic and environmental viability of the entire process. This guide provides a comprehensive comparison of prevalent synthetic strategies for aniline derivatives, offering a deep dive into their reproducibility, supported by experimental data, detailed protocols, and an exploration of the mechanistic principles that govern their success.
The Challenge of Reproducibility in Aniline Synthesis
The synthesis of aniline derivatives, while conceptually straightforward, is often plagued by issues of reproducibility. Minor variations in reagent quality, catalyst activity, or reaction conditions can lead to significant deviations in yield and purity. This guide aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate these challenges by understanding the underlying principles of common synthetic methods and implementing robust, self-validating protocols.
Core Synthetic Strategies: A Comparative Analysis
Three primary methodologies dominate the landscape of aniline derivative synthesis: the catalytic reduction of nitroarenes, the Buchwald-Hartwig amination, and the Ullmann condensation. Each approach presents a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Catalytic Reduction of Nitroarenes
This classical and often high-yielding method is a workhorse for the synthesis of anilines from their corresponding nitro precursors.[1][2] The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.[1]
Mechanistic Insight: The catalytic hydrogenation of nitroarenes proceeds through a series of reduction steps on the surface of the metal catalyst. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the desired amine. The efficiency of this process is highly dependent on the catalyst activity, hydrogen pressure, and the choice of solvent.
Workflow for Catalytic Reduction of a Nitroaromatic Compound
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst. [3]While historically requiring harsh reaction conditions, modern protocols have been developed that employ ligands to facilitate the reaction under milder conditions. [3]This method offers a more cost-effective alternative to palladium-catalyzed reactions.
Mechanistic Insight: The mechanism of the Ullmann condensation is less definitively established than that of the Buchwald-Hartwig amination but is generally believed to involve the formation of a copper-amido species. The reaction is thought to proceed via either an oxidative addition-reductive elimination pathway or a four-centered transition state. The use of ligands, such as L-proline, can accelerate the reaction by stabilizing the copper intermediates and facilitating the coupling process. [4]
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines, including aniline derivatives, through the reaction of a carbonyl compound with an amine in the presence of a reducing agent. [5]While direct alkylation of anilines can lead to over-alkylation, reductive amination offers a more controlled approach. [5]However, the application of this method to aniline derivatives of certain heterocyclic bases can result in low yields with traditional reducing agents. [6]Recent advancements, such as the use of H-cube flow reactors, have significantly improved the efficiency of this transformation. [6] Mechanistic Insight: The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of the carbonyl compound and the amine, followed by the in-situ reduction of this intermediate to the corresponding amine. [6]The choice of reducing agent is crucial and can influence the selectivity and yield of the reaction. [5]
Performance Comparison of Synthetic Methods
The selection of an appropriate synthetic method is a critical decision that depends on various factors, including the desired substrate, functional group tolerance, and scalability. The following table provides a comparative overview of the performance of the discussed methods for the synthesis of a representative aniline derivative, 4-methoxyaniline.
| Synthetic Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Catalytic Reduction | Raney Nickel, H₂ | Methanol | 50-120 | 2-4 | >98 | [1] |
| Buchwald-Hartwig | Pd(OAc)₂, P(t-Bu)₃ | Toluene | 80 | 2 | 98 | [1] |
| Reductive Amination | NaBH₄ | Methanol | RT | 2 | 92 | [1] |
| Ullmann Condensation | CuI, L-proline | DMSO | 100-160 | 12-24 | Variable | [1] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here are for illustrative purposes.
Detailed Experimental Protocols
Reproducibility in chemical synthesis is contingent upon meticulous adherence to well-defined experimental protocols. The following are generalized yet detailed procedures for the three primary methods discussed.
Protocol 1: Catalytic Reduction of p-Chloronitrobenzene
Materials:
-
p-Chloronitrobenzene
-
Ethanol
-
Palladium on carbon (10 mol%)
-
Hydrogen source (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve p-chloronitrobenzene (1.0 eq) in ethanol in a suitable reaction flask.
-
Carefully add the palladium on carbon catalyst (10 mol%) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). [1]5. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. [1]6. Concentrate the filtrate under reduced pressure to obtain p-chloroaniline. [1]7. Further purify the product by recrystallization or column chromatography if necessary. [1]
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide
Materials:
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium catalyst, and phosphine ligand. [1]2. Evacuate the tube and backfill it with an inert gas (e.g., argon or nitrogen) three times. [1]3. Add anhydrous toluene via syringe. [1]4. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring by TLC or GC/MS. [1]5. After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). [1]6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. [1]7. Purify the crude product by flash column chromatography. [1]
Protocol 3: Copper-Catalyzed Ullmann Condensation
Materials:
-
Aryl halide
-
Amine
-
Copper(I) salt (e.g., CuI, 10 mol%)
-
Ligand (e.g., L-proline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., DMSO or DMF)
Procedure:
-
In a sealed tube, combine the aryl halide (1.0 eq), amine (2.0 eq), copper(I) salt, ligand, and base in the chosen solvent. [1]2. Heat the reaction mixture to a high temperature (typically 100-160 °C) for 12-24 hours. [1]3. After cooling, dilute the reaction mixture with water and extract with an organic solvent. [1]4. Wash the organic phase, dry it, and concentrate it. [1]5. Purify the product by column chromatography. [1]
Factors Influencing Reproducibility
Achieving consistent results in the synthesis of aniline derivatives requires careful attention to several key factors:
-
Reagent Purity: The purity of starting materials, especially the aniline and aryl halide, is paramount. Impurities can interfere with the catalyst and lead to the formation of byproducts. [7]It is often advisable to purify anilines by distillation before use to remove colored impurities arising from aerial oxidation. [7]The quality of the base, such as sodium alkoxides, can also significantly impact reproducibility in cross-coupling reactions, as they can decompose upon storage. [8]* Catalyst and Ligand Selection: In cross-coupling reactions, the choice of catalyst and ligand is critical. The development of more sophisticated phosphine ligands has greatly expanded the scope and efficiency of the Buchwald-Hartwig amination. [9]The optimal palladium-to-ligand ratio is often 1:1, and the use of well-defined, bench-stable precatalysts can improve reproducibility. [10]* Reaction Conditions: Strict control over reaction parameters such as temperature, reaction time, and atmosphere is essential. Many of these reactions are sensitive to air and moisture, necessitating the use of an inert atmosphere. [11]* Solvent Choice: The solvent can influence the solubility of reagents and the stability of catalytic intermediates, thereby affecting the reaction outcome. [7]* Analytical Monitoring: Consistent and accurate monitoring of the reaction progress is crucial for reproducibility. Techniques such as HPLC, GC, and NMR spectroscopy allow for the quantitative analysis of reactants, products, and intermediates over time. [12][13]
Troubleshooting Common Issues
-
Low Yields: In cross-coupling reactions, low yields can often be attributed to catalyst deactivation, impure reagents, or suboptimal reaction conditions. Screening different ligands, bases, and solvents can help optimize the reaction. [14]* Formation of Side Products: The formation of byproducts, such as homocoupling of the aryl halide, can be minimized by carefully controlling the reaction stoichiometry and temperature.
-
Colored Impurities: The presence of colored impurities in the final product is a common issue with anilines due to their susceptibility to oxidation. [7]Purification by recrystallization with a reducing agent or distillation over zinc dust can help remove these impurities. [7]
Conclusion
The reproducible synthesis of aniline derivatives is an achievable goal with a thorough understanding of the underlying chemical principles and meticulous attention to experimental detail. While classical methods like the reduction of nitroarenes remain robust and high-yielding, modern cross-coupling reactions such as the Buchwald-Hartwig amination offer unparalleled versatility and substrate scope. By carefully selecting the appropriate synthetic route, optimizing reaction conditions, and employing rigorous analytical monitoring, researchers can confidently and consistently access this vital class of compounds for a wide range of applications.
References
- A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways - Benchchem. (n.d.).
- Technical Support Center: Analytical Techniques for Monitoring Aniline Phosphate Reactions - Benchchem. (n.d.).
- Comparing synthesis efficiency of different substituted anilines - Benchchem. (n.d.).
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Aniline - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (n.d.). ResearchGate. Retrieved from [Link]
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Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Validating the reproducibility of aniline phosphate synthesis protocols - Benchchem. (n.d.).
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). Retrieved from [Link]
- Technical Support Center: Synthesis of Aniline Derivatives - Benchchem. (n.d.).
-
Reactions of Aniline - Chemistry Steps. (2024, January 12). Retrieved from [Link]
-
Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment - ChemRxiv. (n.d.). Retrieved from [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C. (2023, June 15). Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). Retrieved from [Link]
- Literature review on substituted anilines - Benchchem. (n.d.).
-
An Under-Appreciated Source of Reproducibility Issues in Cross-Coupling: Solid-State Decomposition of Primary Sodium Alkoxides i - Amazon S3. (2020, August 19). Retrieved from [Link]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.). Retrieved from [Link]
-
Robust Buchwald–Hartwig amination enabled by ball-milling - RSC Publishing. (2018, September 18). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up | The Journal of Organic Chemistry - ACS Publications. (2009, April 7). Retrieved from [Link]
-
EPR monitoring of aniline polymerization. (2021, August 11). Retrieved from [Link]
-
Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine | The Journal of Organic Chemistry - ACS Publications. (2010, December 22). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved from [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025, September 22). Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). Retrieved from [Link]
-
An Under-Appreciated Source of Reproducibility Issues in Cross-Coupling: Solid-State Decomposition of Primary Sodium Alkoxides in Air | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. (n.d.). Retrieved from [Link]
-
Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC. (2025, November 28). Retrieved from [Link]
-
Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination | ACS Catalysis - ACS Publications. (n.d.). Retrieved from [Link]
-
Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (2025, December 5). Retrieved from [Link]
-
Synthesis of aniline analogs containing different secondary amines - Clausius Scientific Press. (n.d.). Retrieved from [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Retrieved from [Link]
- A Comparative Guide to Catalytic Systems for Aniline Derivative Synthesis - Benchchem. (n.d.).
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC. (n.d.). Retrieved from [Link]
- Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
-
Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS. (2019, April 18). Retrieved from [Link]
-
Variation of aniline derivatives. - ResearchGate. (n.d.). Retrieved from [Link]
- EP3478653B1 - Method for the preparation of aniline or an aniline derivative - Google Patents. (n.d.).
-
The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future - ACS Publications. (2019, May 7). Retrieved from [Link]
-
(PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors - ResearchGate. (2021, November 25). Retrieved from [Link]
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Comparative Guide to the Antioxidant Properties of Aniline Derivatives: Mechanisms, Efficacy, and Assay Protocols
Aniline derivatives are foundational molecules in medicinal chemistry, materials science, and lubricant engineering. Their electron-rich aromatic rings and tunable nitrogen centers make them highly potent scavengers of reactive oxygen species (ROS) and peroxyl radicals. As a Senior Application Scientist overseeing assay development and structural characterization, I frequently observe that the successful deployment of these compounds relies entirely on understanding their structure-activity relationships (SAR) and validating their efficacy through rigorous, artifact-free experimental models.
This guide provides an objective, comparative analysis of various substituted anilines and details the self-validating experimental protocols required to accurately quantify their antioxidant capacity.
Mechanistic Foundations of Aniline Antioxidants
The antioxidant efficacy of aniline derivatives is governed by their ability to neutralize free radicals through two primary, competing pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT) . The dominance of either pathway is dictated by the solvent environment and the specific substituents on the aromatic ring 1.
-
Hydrogen Atom Transfer (HAT): The N-H bond undergoes homolytic cleavage, donating a hydrogen atom directly to the target radical. This is the dominant mechanism in non-polar environments (e.g., lipid membranes, industrial lubricants). The bond dissociation enthalpy (BDE) of the N-H bond is the critical determinant of efficacy; a lower BDE correlates with higher antioxidant power 2.
-
Single Electron Transfer (SET-PT): The aniline nitrogen donates an electron to form a radical cation, followed by rapid deprotonation. This pathway is heavily favored in polar, protic solvents where the radical cation can be solvated and stabilized 3.
Mechanistic pathways of aniline-mediated radical scavenging via HAT and SET-PT.
Comparative Efficacy and Structure-Activity Relationships (SAR)
Substituent effects dictate the success of these mechanisms. Electron-donating groups (EDGs) such as hydroxyl (-OH) or amino (-NH2) groups increase electron density on the aromatic ring. This stabilizes the resulting aminyl radical via resonance, significantly lowering the N-H BDE and boosting antioxidant activity 4. Conversely, electron-withdrawing groups (EWGs) destabilize the intermediate and reduce scavenging capacity 1.
To objectively compare these compounds, we evaluate their performance through standard radical scavenging assays, expressed as IC50 values (concentration required to scavenge 50% of radicals).
Key Structural Comparisons:
-
Unsubstituted Anilines vs. Diamines: Baseline aniline has poor antioxidant activity. However, adding a second amino group (e.g., p-phenylenediamine) drastically increases efficacy because the resulting radical is highly resonance-stabilized across the para-substituted ring 5.
-
Diaryl Amines (Diphenylamines): Diphenylamine (DPA) derivatives are classic antioxidants used in rubber and lubricants. They act as primary radical scavengers by donating hydrogen atoms to peroxyl radicals 2.
-
Multifunctional Derivatives: Recent engineering has produced Schiff base diphenylamines and sulfur-containing diphenylamines. Schiff bases exhibit dual functionality: the diphenylamine moiety traps radicals, while the imine moiety decomposes peroxyl radicals 6. Sulfur-containing derivatives demonstrate intramolecular synergism, where the sulfide group acts as a secondary antioxidant 7.
Quantitative Data Summary
| Compound Class | Representative Compound | Primary Substituent Effect | Relative Antioxidant Potency (IC50 Trend) | Primary Mechanism |
| Unsubstituted | Aniline | None (Baseline) | Low (>1000 µM) | Weak HAT |
| Diaryl Amine | Diphenylamine (DPA) | Extended Conjugation | Moderate (~100-200 µM) | Radical Trapping (HAT) |
| Diamine | p-Phenylenediamine | Strong EDG (-NH2) | High (~20-50 µM) | Resonance-stabilized HAT |
| Alkylated Diamine | N,N-Dimethyl-p-phenylenediamine | Enhanced EDG (-N(CH3)2) | Very High (<20 µM) | SET-PT / HAT |
| Schiff Base Diaryl | N-(4-(phenylamino)phenyl)benzamide | Dual Functional Groups | Excellent (<10 µM) | Trapping + Decomposing |
Self-Validating Experimental Protocols
A critical failure point in many laboratories is the lack of internal validation during high-throughput screening. Discrepancies in antioxidant quantification often arise from poor solvent selection, optical interference, or inadequate control of photolability. The protocols detailed below are engineered to be self-validating systems .
Self-validating high-throughput workflow for DPPH and ABTS radical scavenging assays.
Protocol A: DPPH Radical Scavenging Assay
Causality & Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that absorbs strongly at 517 nm (deep violet). When reduced by an aniline derivative, it becomes pale yellow. We utilize methanol as the solvent because it solubilizes both the lipophilic DPPH radical and the test compounds while supporting both SET and HAT pathways 1.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve DPPH in spectrophotometric-grade methanol to a concentration of 0.1 mM. Prepare fresh daily.
-
Sample Dilution: Prepare a 5-point serial dilution of the aniline derivative in methanol.
-
Reaction: In a 96-well microplate, mix 100 µL of the sample with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. (Causality: DPPH is highly photolabile; ambient light exposure causes baseline degradation, leading to false-positive scavenging calculations).
-
Measurement: Read absorbance at 517 nm using a microplate reader.
Self-Validation Checkpoints:
-
Negative Control (DPPH + Solvent): Must yield an absorbance of ~1.0 ± 0.1. A significant drop indicates reagent degradation.
-
Sample Blank (Sample + Solvent, no DPPH): Corrects for the intrinsic absorbance of the aniline derivative at 517 nm, preventing underestimation of scavenging activity.
Protocol B: ABTS Radical Cation Decolorization Assay
Causality & Principle: Unlike DPPH, ABTS must be pre-oxidized to its radical cation (ABTS•+) prior to the assay. It absorbs at 734 nm, which minimizes optical interference from aniline derivatives that absorb in the UV or lower visible range. It is highly versatile, functioning in both aqueous and organic solvents, making it ideal for evaluating derivatives with varying partition coefficients (LogKow) 3.
Step-by-Step Methodology:
-
Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate. (Causality: Persulfate acts as the specific oxidizing agent required to generate the stable ABTS•+ radical cation).
-
Pre-incubation: Store the mixture in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.
-
Standardization (Critical Step): Dilute the ABTS•+ solution with ethanol to an exact absorbance of 0.70 ± 0.02 at 734 nm. (Causality: This strict standardization is the core of the assay's self-validation, ensuring absolute batch-to-batch reproducibility).
-
Reaction: Add 10 µL of the test sample to 190 µL of the standardized ABTS•+ solution.
-
Measurement: Incubate for exactly 6 minutes, then read absorbance at 734 nm.
References
-
PMC. "Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity".[Link]
-
ACS Publications. "The Antioxidant Activity and Catalytic Mechanism of Schiff Base Diphenylamines at Elevated Temperatures". [Link]
-
PMC. "Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism".[Link]
-
PubMed. "Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations". [Link]
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Navigating the Final Step: A Guide to the Proper Disposal of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
For Research Use Only. Not for human or veterinary use. [1]
The lifecycle of a research chemical extends beyond its use in experimentation. The final and arguably one of the most critical stages is its proper disposal. For a compound like 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, a substance used in specialized research and development, ensuring its safe and compliant disposal is paramount to protecting both laboratory personnel and the environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly.
Section 1: The First Step is Always Safety: Pre-Disposal Hazard Assessment
Likely Hazard Profile:
Based on the SDS for similar compounds like 3-Methoxy-2-methylaniline, it is prudent to assume that 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline may exhibit the following hazards:
-
Toxicity: Likely harmful if swallowed, and may cause harm in contact with skin or if inhaled.[2][3][4] Aniline derivatives can be toxic and may cause damage to organs through prolonged or repeated exposure.[2]
-
Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[2][4][5]
-
Environmental Hazards: Many aniline derivatives are toxic to aquatic life with long-lasting effects.[2] Therefore, this compound should not be released into the environment.[3]
Personal Protective Equipment (PPE):
Given the likely hazards, the following PPE should be worn at all times when handling 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[6]
-
Eye Protection: Safety glasses with side shields or chemical goggles are necessary to protect against splashes.[7]
-
Lab Coat: A lab coat should be worn to protect street clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5][6][7]
Section 2: Know Your Waste: Characterization is Key
The U.S. Environmental Protection Agency (EPA) mandates that the generator of the waste is responsible for determining if it is hazardous.[8] This process is known as waste characterization. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits at least one of the following characteristics:
-
Ignitability: The ability to catch fire easily. While the flashpoint of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline is not specified, related compounds have flashpoints above 110°C, suggesting it is not highly flammable.
-
Corrosivity: The ability to corrode metal. This is unlikely for an aniline derivative.
-
Reactivity: The tendency to explode or react violently. This is not a common characteristic of this class of compounds.
-
Toxicity: The presence of certain toxic chemicals at or above specified concentrations. This is the most likely characteristic for this waste.
To make a definitive determination, a combination of generator knowledge (understanding the chemical processes that created the waste) and, if necessary, analytical testing by a certified laboratory is required.[8]
Section 3: Accumulating Waste Safely: On-Site Handling and Storage
Proper on-site management of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
Container Requirements:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must be in good condition, with no leaks or cracks.
-
Keep the container securely closed at all times, except when adding waste.
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name: "3-[(2-Methoxyphenyl)methoxy]-2-methylaniline."
-
The date on which the waste was first added to the container (the accumulation start date) must be clearly visible.
-
The label should also indicate the primary hazards (e.g., "Toxic").
Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Segregate it from incompatible materials, such as strong oxidizing agents.[7]
Section 4: When Things Go Wrong: Spill and Emergency Procedures
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.[9]
Minor Spills:
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill using an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Properly dispose of all contaminated materials as hazardous waste.
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and/or emergency services.
-
Provide details of the spilled chemical.
-
Do not attempt to clean up a large spill without proper training and equipment.
Section 5: The Final Destination: Disposal Pathways
Hazardous chemical waste like 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline must not be disposed of down the drain or in the regular trash.[3][10] The only acceptable disposal method is through a licensed hazardous waste disposal company.
Selecting a Disposal Vendor:
-
Your institution's EHS department will likely have a contract with a certified hazardous waste disposal vendor.
-
This vendor will be permitted to transport, treat, and dispose of hazardous waste in accordance with EPA and Department of Transportation (DOT) regulations.
The Disposal Process:
-
Package the waste according to the vendor's specifications and DOT regulations.
-
Complete a hazardous waste manifest. This is a legal document that tracks the waste from your facility to its final destination.[11]
-
The licensed vendor will pick up the waste and transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.
Section 6: Staying Compliant: A Summary of Regulatory Responsibilities
Compliance with federal and state regulations is mandatory. Key regulations include:
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the "cradle-to-grave" management of hazardous waste, from generation to disposal.[12] Your responsibilities as a generator are outlined in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[12][13]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that employers inform and train their employees about the hazards of chemicals in the workplace.[14]
-
OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard (29 CFR 1910.120): This standard provides guidelines for worker safety during hazardous waste operations and emergency response.[14][15]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline.
Caption: Decision workflow for chemical waste disposal.
By adhering to these guidelines, researchers and scientists can ensure that their valuable work in the lab does not come at the cost of safety or environmental integrity. Proper chemical waste management is a shared responsibility that is integral to the practice of good science.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
- How to Properly Manage Hazardous Waste Under EPA Regulations.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- EPA Hazardous Waste Regulations. Study.com.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
- SAFETY DATA SHEET - N-Methylaniline. (2025, January 9). TCI Chemicals.
- SAFETY DATA SHEET - 2-Ethyl-6-methylaniline. (2025, December 24). Sigma-Aldrich.
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- 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. Sapphire Bioscience.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline
In the dynamic landscape of pharmaceutical research and drug development, the safety of laboratory personnel is paramount. This guide provides an in-depth operational plan for the safe handling of 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline, a substituted aniline derivative. As a Senior Application Scientist, my focus is to equip you with not just procedural steps, but a thorough understanding of the principles behind these safety protocols, ensuring a secure and efficient research environment.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate personal protective equipment (PPE) for each identified hazard, and that employees are trained on its correct use[1]. Aromatic amines, as a class, are known for their potential toxicity, including skin and eye irritation, and can be harmful if inhaled or swallowed[1][2][3]. Therefore, a robust PPE strategy is not merely a recommendation but a critical component of laboratory safety.
Hazard Assessment of Substituted Anilines
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[6] | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[7] | Full-length lab coat, long pants, and closed-toe shoes.[2] | Recommended if handling large quantities or if dust is generated. Use a NIOSH-approved respirator with an appropriate particulate filter.[8] |
| Dissolving and Solution Preparation | Chemical splash goggles. A face shield is recommended when handling larger volumes.[7][9] | Double-gloving with chemical-resistant gloves is advised.[6] | Chemical-resistant apron over a lab coat.[9] | Work should be performed in a certified chemical fume hood.[2][3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
| Reaction Setup and Monitoring | Chemical splash goggles.[2] | Chemical-resistant gloves.[2] | Full-length lab coat.[2] | All operations should be conducted within a chemical fume hood.[2][3] |
| Work-up and Purification | Chemical splash goggles and a face shield.[9] | Chemical-resistant gloves. Regularly inspect for signs of degradation.[7] | Chemical-resistant apron over a lab coat.[9] | All procedures must be performed in a chemical fume hood.[3] |
| Waste Disposal | Chemical splash goggles.[2] | Chemical-resistant gloves.[2] | Lab coat and chemical-resistant apron if splashing is possible.[9] | Handle in a well-ventilated area, preferably within a fume hood.[10] |
Procedural Guidance for PPE Usage
1. Glove Selection and Use:
The choice of glove material is critical for adequate protection. While nitrile gloves are commonly used in laboratories, for prolonged contact with aromatic amines, more robust materials like neoprene or butyl rubber should be considered[7]. Always consult the glove manufacturer's compatibility chart for the specific chemical being handled. Before use, inspect gloves for any signs of damage. After handling the chemical, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste. Always wash hands thoroughly after removing gloves[11].
2. Eye and Face Protection:
Standard safety glasses with side shields offer minimum protection. For tasks involving liquids, chemical splash goggles are essential to protect against splashes and vapors[7]. When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full-face protection[9].
3. Protective Clothing:
A full-length lab coat, buttoned completely, is the minimum requirement for body protection[2]. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat[9]. All protective clothing should be removed before leaving the laboratory.
4. Respiratory Protection:
All work with 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline should ideally be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[2][3]. If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used[8]. Proper fit testing and training on respirator use are mandatory in such cases.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Decontamination and Disposal
All PPE that has come into contact with 3-[(2-Methoxyphenyl)methoxy]-2-methylaniline should be considered contaminated. Disposable gloves and other single-use items should be placed in a designated hazardous waste container[12]. Reusable PPE, such as lab coats and aprons, should be decontaminated according to established laboratory procedures or disposed of as hazardous waste if decontamination is not feasible. All chemical waste must be disposed of in accordance with local, state, and federal regulations[10].
Visualizing Safety: Procedural Flowcharts
To further clarify the safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling spills.
Caption: Step-by-step workflow for responding to a chemical spill.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- 3-[(3-methoxyphenyl)methoxy]-2-methylaniline — Chemical Substance Information - NextSDS. (n.d.).
- Chemical Safety | Personal Protective Equipment (PPE) - Eurofins Scientific. (2024, September 6).
- 3-Methoxy-2-methylaniline - Safety Data Sheet - ChemicalBook. (2025, July 26).
- Aldrich 346683 - • SAFETY DATA SHEET. (2025, November 6).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Safety data sheet - CPAChem. (2023, March 24).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 18).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Aniline. (n.d.).
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
- Aniline - Hazardous Substance Fact Sheet. (n.d.).
- (n.d.).
- How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2).
- 3-Methoxy-2-methylaniline | 1X100MG | C8H11NO | 687834 | 19500-02-8 - HPC Standards. (n.d.).
- Safety Data Sheet: Aniline - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2026, February 19).
- 2 - SAFETY DATA SHEET. (n.d.).
- Aniline Safety and Handling: A Guide for Industrial Users. (n.d.).
- 3-Methoxy-2-methylaniline | 19500-02-8 | TCI AMERICA - Tokyo Chemical Industry. (n.d.).
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
